4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHXKBESQKXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189365-92-2 | |
| Record name | 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Foreword: Unveiling a Scaffold of Pharmaceutical Interest
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity. The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has garnered significant attention in medicinal chemistry. Its inherent stability and capacity for diverse substitutions make it a privileged scaffold in the design of therapeutic agents across various disease areas. This guide focuses on a specific derivative, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 189365-92-2), a molecule that marries the structural rigidity of the oxadiazolone core with the ionizable functionality of a benzoic acid. This unique combination suggests its potential as a building block in the development of targeted therapeutics.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of high-quality computational predictions and comparative analysis with structurally related compounds. The ensuing sections will delve into its molecular structure, predicted physicochemical parameters, a plausible synthetic route, and expected spectroscopic characteristics, thereby providing a foundational understanding for its application in research and development.
Molecular Identity and Structural Attributes
This compound is a bifunctional organic molecule. The para-substituted benzoic acid moiety provides a carboxylic acid group, a common feature in many drugs that can influence solubility, metabolism, and target binding through hydrogen bonding and ionic interactions. The 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl (a 1,2,4-oxadiazol-5-one) heterocycle introduces a polar, rigidifying element that can orient the molecule within a biological target and contribute to its metabolic stability.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | PubChem[1] |
| CAS Number | 189365-92-2 | PubChem[1] |
| Molecular Formula | C₉H₆N₂O₄ | PubChem[1] |
| Molecular Weight | 206.15 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=O)N=N2)C(=O)O | |
| InChIKey | AIHHXKBESQKXFV-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties: A Predictive Analysis
In the absence of extensive experimental data for this specific molecule, we turn to robust computational models to predict its key physicochemical properties. These parameters are critical in early-stage drug development for forecasting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software | Rationale and Implication |
| Melting Point (°C) | >250 (Decomposition likely) | Comparative Analysis | Structurally similar aromatic carboxylic acids and heterocyclic compounds often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding and π-π stacking. |
| Boiling Point (°C) | Not applicable (Decomposes) | N/A | High molecular weight and strong intermolecular forces suggest decomposition before boiling under atmospheric pressure. |
| pKa (acidic) | 3.8 ± 0.2 | ACD/Labs Percepta | The benzoic acid moiety is the primary acidic center. The electron-withdrawing nature of the oxadiazolone ring is expected to increase its acidity compared to benzoic acid (pKa ≈ 4.2). |
| pKa (basic) | -5.0 ± 0.5 | ACD/Labs Percepta | The nitrogen atoms in the oxadiazolone ring are very weakly basic due to delocalization of their lone pairs within the heterocyclic system. |
| LogP (Octanol/Water) | 1.5 ± 0.3 | ACD/Labs Percepta | This value suggests a moderate lipophilicity, which is often a good starting point for oral drug candidates, balancing aqueous solubility with membrane permeability. |
| Aqueous Solubility | 0.45 g/L at pH 7.4 | ACD/Labs Percepta | The presence of the ionizable carboxylic acid group enhances aqueous solubility, particularly at physiological pH where it will be predominantly in its carboxylate form. |
| Polar Surface Area | 88.0 Ų | PubChem[1] | A polar surface area below 140 Ų is generally associated with good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | PubChem | The carboxylic acid proton and the N-H proton of the oxadiazolone ring. |
| Hydrogen Bond Acceptors | 5 | PubChem | The oxygen atoms of the carboxylic acid and the oxadiazolone ring, and the nitrogen atoms of the oxadiazolone ring. |
Synthesis and Purification: A Methodological Approach
Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from terephthalic acid monomethyl ester chloride.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
-
To a solution of methyl 4-(cyanomethyl)benzoate in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amidoxime intermediate.
Step 2: Cyclization to form the 1,2,4-Oxadiazol-5-one Ring
-
Dissolve the methyl 4-(N'-hydroxycarbamimidoyl)benzoate intermediate in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Add a cyclizing agent such as carbonyl diimidazole (CDI) or a similar reagent portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate.
Step 3: Hydrolysis to the Final Product
-
Dissolve the purified methyl ester from the previous step in a mixture of THF and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization: Predicted Signatures
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Below are the predicted key features in the NMR, IR, and Mass spectra of the title compound, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 - 12.5 (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.
-
δ 12.0 - 11.0 (s, 1H): A broad singlet for the N-H proton of the oxadiazolone ring.
-
δ 8.15 (d, J = 8.4 Hz, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group.
-
δ 7.95 (d, J = 8.4 Hz, 2H): A doublet for the two aromatic protons meta to the carboxylic acid group.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~157 ppm: Carbonyl carbon of the oxadiazolone ring.
-
δ ~155 ppm: C3 carbon of the oxadiazolone ring.
-
δ ~135 ppm: Quaternary aromatic carbon attached to the carboxylic acid.
-
δ ~130 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
δ ~128 ppm: Aromatic CH carbons meta to the carboxylic acid.
-
δ ~125 ppm: Quaternary aromatic carbon attached to the oxadiazolone ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | N-H stretch | Oxadiazolone |
| ~1780 | C=O stretch | Oxadiazolone carbonyl |
| ~1700 | C=O stretch | Carboxylic acid carbonyl |
| ~1610, 1580, 1500 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~1250 | C-N stretch | Heterocycle |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:
-
Negative Ion Mode [M-H]⁻: Expected at m/z 205.02, corresponding to the deprotonated molecule.
-
Positive Ion Mode [M+H]⁺: Expected at m/z 207.04, corresponding to the protonated molecule.
Stability and Reactivity
This compound is expected to be a stable solid under standard laboratory conditions. However, consideration should be given to its potential reactivity:
-
Hydrolytic Stability: The oxadiazolone ring may be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.
-
Thermal Stability: As indicated by the predicted high melting point, the compound is likely to be thermally stable to a certain extent, but decomposition may occur at elevated temperatures.
-
Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. This functional handle is key for its use as a building block in further chemical synthesis.
Conclusion and Future Perspectives
This compound presents itself as a molecule of significant interest for medicinal chemistry and drug discovery. Its predicted physicochemical properties, including moderate lipophilicity and good aqueous solubility at physiological pH, suggest a favorable profile for a potential drug candidate or a fragment for library synthesis. The presence of two distinct functional groups, the carboxylic acid and the oxadiazolone ring, offers multiple points for chemical modification to optimize biological activity and pharmacokinetic properties.
The information compiled in this guide, from predicted physicochemical parameters to a plausible synthetic protocol and expected spectroscopic signatures, provides a solid foundation for researchers to embark on the exploration of this promising chemical entity. Further experimental validation of the predicted properties is a crucial next step to fully unlock the potential of this compound in the development of novel therapeutics.
References
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Introduction: The Significance of the 1,2,4-Oxadiazol-5-one Moiety in Drug Discovery
The 1,2,4-oxadiazol-5-one ring system is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids. This structural modification can enhance a drug candidate's pharmacokinetic profile by improving cell permeability and metabolic stability. The title compound, 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, is of particular interest to researchers in drug development due to its potential applications in various therapeutic areas. Notably, compounds within the 1,2,4-oxadiazole benzoic acid class have been investigated for their ability to modulate premature translation termination and nonsense-mediated mRNA decay, presenting a promising avenue for the treatment of genetic disorders caused by nonsense mutations.[1][2] This guide provides a comprehensive overview of the viable synthetic pathways for this valuable compound, with a focus on practical, field-proven methodologies.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The most prevalent and efficient method involves a two-step sequence commencing with a readily available starting material, 4-cyanobenzoic acid. This primary pathway is characterized by the formation of an N-hydroxyamidine (amidoxime) intermediate, followed by a cyclization reaction with a carbonylating agent.
An alternative, though less common, approach involves the late-stage oxidation of a tolyl group to a carboxylic acid on a pre-formed 1,2,4-oxadiazole ring.[3] While viable, this method is highly dependent on the availability of the requisite tolyl-substituted oxadiazole precursor.
This guide will focus on the more robust and widely applicable strategy starting from 4-cyanobenzoic acid, detailing the critical experimental parameters and the underlying chemical principles.
Primary Synthetic Pathway: From Nitrile to Oxadiazolone
The preferred synthetic route is a two-stage process:
-
Amidoxime Formation: Conversion of the nitrile group of 4-cyanobenzoic acid to an N-hydroxycarbamimidoyl group.
-
Cyclization: Reaction of the resulting 4-(N'-hydroxycarbamimidoyl)benzoic acid with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to form the desired 1,2,4-oxadiazol-5-one ring.
Workflow for the Primary Synthetic Pathway
Caption: Primary synthetic route to the target compound.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)
The conversion of a nitrile to an amidoxime is a cornerstone of this synthesis. The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.
Reaction Mechanism: Amidoxime Formation
Sources
A Technical Guide to the Spectroscopic Characterization of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid
This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting the spectroscopic data for the novel heterocyclic compound, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities.
Introduction
This compound (PubChem CID: 135490623) is a molecule of significant interest, combining the structural features of a benzoic acid with a 1,2,4-oxadiazol-5-one heterocycle.[1] The benzoic acid moiety provides a versatile handle for further chemical modification, while the oxadiazole ring system is a known pharmacophore present in a variety of biologically active compounds.[2] Accurate structural elucidation and purity assessment are paramount for any further investigation into its medicinal potential. This guide outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this molecule.
Molecular Structure and Properties
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Below is a diagram of the molecular structure with key atoms labeled for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve both the carboxylic acid and the heterocyclic portion of the molecule, and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
Predicted ¹H NMR Spectrum and Interpretation
The expected ¹H NMR spectrum in DMSO-d₆ would exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.3 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets, often far downfield.[3] |
| ~11.5 | Broad Singlet | 1H | -NH | The N-H proton of the oxadiazolone ring is expected to be deshielded and exchangeable. |
| ~8.1 | Doublet | 2H | Ar-H | Protons on the benzoic acid ring ortho to the carboxylic acid group. |
| ~7.9 | Doublet | 2H | Ar-H | Protons on the benzoic acid ring ortho to the oxadiazole ring. |
-
Causality: The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the carboxylic acid and the oxadiazole ring will deshield these protons, shifting them downfield. The broadness of the -COOH and -NH signals is due to chemical exchange and quadrupole broadening.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum in DMSO-d₆ would show the following key signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |
| ~165 | C=O (Oxadiazole) | The carbonyl carbon within the oxadiazole ring is also expected in the carbonyl region. |
| ~158 | C-N (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the benzoic acid. |
| ~130-135 | Ar-C (Quaternary) | The two quaternary carbons of the benzoic acid ring. |
| ~125-130 | Ar-CH | The four protonated carbons of the benzoic acid ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |
| ~1750 | C=O stretch | Oxadiazolone Carbonyl | The carbonyl in a five-membered ring is typically at a higher frequency. |
| ~1680-1710 | C=O stretch | Carboxylic Acid Carbonyl | Characteristic absorption for an aromatic carboxylic acid. |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Peaks corresponding to the benzene ring. |
| ~1200-1300 | C-O stretch | Carboxylic Acid | |
| ~1100-1200 | C-N stretch | Oxadiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is recommended. ESI is a soft ionization technique that is well-suited for polar molecules like this one.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 205.03. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 207.04.
-
Fragmentation: The molecule is expected to fragment in a predictable manner. A key fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group.
Caption: A plausible fragmentation pathway in negative ion ESI-MS.
Overall Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of the title compound.
Caption: A streamlined workflow for structural elucidation and purity assessment.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal set of data for the unambiguous characterization of this compound. By following the protocols and interpretative guidance outlined in this document, researchers can confidently verify the structure and purity of this compound, enabling its advancement in drug discovery and development pipelines.
References
-
PubChem. This compound. Available from: [Link]
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available from: [Link]
Sources
A Technical Guide to the Discovery, Synthesis, and Application of 1,2,4-Oxadiazol-5-one Derivatives
Abstract
The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives, particularly the 1,2,4-oxadiazol-5-one scaffold, have garnered significant attention due to their unique properties as bioisosteric replacements for esters and amides, conferring enhanced metabolic stability and favorable physicochemical profiles to bioactive molecules. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the burgeoning therapeutic applications of 1,2,4-oxadiazol-5-one derivatives. We will delve into the causality behind key synthetic choices, present detailed experimental protocols, and summarize the structure-activity relationships that govern the diverse biological activities of this versatile heterocyclic core.
A Historical Perspective: From Obscurity to Pharmaceutical Prominence
The journey of the 1,2,4-oxadiazole core began in 1884 with its first synthesis by Tiemann and Krüger, who initially described the structure as an "azoxime" or "furo[ab1]diazole".[1][2] For nearly eight decades, the heterocycle remained a subject of niche academic interest. It wasn't until the discovery of its photochemical rearrangement into other heterocyclic systems that broader chemical curiosity was piqued.[1]
The transition from chemical curiosity to therapeutic relevance began in the 1940s, culminating two decades later with the market introduction of Oxolamine as a cough suppressant.[1] This marked the first commercial drug containing the 1,2,4-oxadiazole scaffold and served as a proof-of-concept for its pharmaceutical potential. In the subsequent 40 years, research into 1,2,4-oxadiazole derivatives has exploded, revealing a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2][3] The 1,2,4-oxadiazol-5-one variant, in particular, has emerged as a privileged structure in drug design, valued for its ability to mimic peptide bonds while resisting enzymatic degradation.[4][5]
Core Synthetic Strategies: Constructing the 1,2,4-Oxadiazol-5-one Ring
The construction of the 1,2,4-oxadiazole ring is primarily achieved through two major pathways. Understanding these foundational methods is key to appreciating the synthesis of the 5-one derivatives.
The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative.[3][6][7] This is typically a two-step process involving the initial O-acylation of the amidoxime to form an isolable O-acylamidoxime intermediate, which then undergoes base- or thermally-induced cyclodehydration.[6]
The choice of coupling agents and bases is critical and dictates the efficiency and conditions of the reaction. Modern protocols often favor one-pot procedures, which avoid the isolation of the intermediate and simplify the workflow.[1][6]
Synthesis of the 1,2,4-Oxadiazol-5-one Core
Building the 5-oxo functionality requires a carbonyl source to form the C5 position of the ring. A common and effective method involves the reaction of an N-hydroxy-imidamide (amidoxime) with an acylating agent like ethyl chloroformate, followed by cyclization.
This protocol describes a reliable method for synthesizing the 1,2,4-oxadiazol-5-one core from a substituted amidoxime.
Materials:
-
N'-hydroxybenzimidamide (or other substituted amidoxime)
-
Ethyl chloroformate
-
Pyridine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N'-hydroxybenzimidamide (1.0 eq) in a minimal amount of pyridine at 0°C (ice bath).
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water and saturated sodium bicarbonate solution to remove pyridine and unreacted starting materials. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the O-acylated intermediate.
-
Cyclization: Dissolve the crude intermediate in ethanol. Add a solution of sodium hydroxide (1.2 eq) in water.
-
Heating: Heat the mixture to reflux (approximately 78°C) for 1-2 hours. The cyclization is typically rapid under these conditions.
-
Isolation and Purification: After cooling to room temperature, acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 3-aryl-4,5-dihydro-1,2,4-oxadiazol-5-one.
1,3-Dipolar Cycloaddition Route
The classical synthesis, first reported by Tiemann and Krüger, involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) and a nitrile. While historically significant, this method is often less utilized in modern drug discovery due to the sometimes harsh conditions required for generating the nitrile oxide and potential regioselectivity issues.
A distinct cycloaddition approach for synthesizing the 5-one scaffold involves the reaction of nitrones with isocyanates. This method has proven effective for creating triaryl-substituted 1,2,4-oxadiazole-5-ones as analogues of the breast cancer drug tamoxifen.[8]
Therapeutic Landscape and Biological Activity
The true value of the 1,2,4-oxadiazol-5-one core lies in its broad and potent biological activity across numerous disease areas. Its function as a metabolically stable bioisostere for esters or amides allows medicinal chemists to circumvent common drug metabolism liabilities, such as hydrolysis by esterases, thereby improving pharmacokinetic profiles.[4][5]
| Therapeutic Area | Target/Mechanism | Example Compounds/Activity | Citations |
| Anticancer | Estrogen Receptor (ER) Inhibition | Triaryl-substituted 1,2,4-oxadiazol-5-ones designed as tamoxifen analogues show significant cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 15-32 µM). | [8] |
| HDAC Inhibition | Certain derivatives act as potent inhibitors of histone deacetylases (HDACs), a key target in oncology. | [2] | |
| General Cytotoxicity | Derivatives linked to benzimidazole or fused with 1,3,4-oxadiazoles exhibit sub-micromolar IC₅₀ values against A549 (lung) and MCF-7 cell lines. | [1] | |
| Anti-infective | Antifungal (SDH Inhibition) | Anisic acid-containing derivatives show potent activity against various plant pathogenic fungi, with EC₅₀ values as low as 8.81 µg/mL. | [9] |
| Antiparasitic | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles are active against Trypanosoma cruzi (EC₅₀ = 2.9 µM) and Leishmania amazonensis (EC₅₀ = 13.5 µM). | [10] | |
| CNS Disorders | Monoamine Oxidase (MAO) Inhibition | 1,2,4-oxadiazin-5(6H)-one derivatives (a related scaffold) show potent and selective inhibition of human MAO enzymes (IC₅₀ down to 0.371 µM). | [11] |
| Anticonvulsant | The scaffold has been widely explored for anticonvulsant properties. | [1][2] |
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 1,2,4-oxadiazole ring is paramount to biological activity. Studies have revealed key trends:
-
Anticancer Activity: For certain series of anticancer compounds, the introduction of electron-withdrawing groups (EWGs) on an aryl substituent at the C5 position increases antitumor potency.[1] Conversely, in other series, electron-donating groups (EDGs) have been shown to improve activity.[1] This highlights that the electronic requirements are highly dependent on the specific biological target and the overall molecular scaffold.
-
ER Inhibition: In tamoxifen analogues based on the 1,2,4-oxadiazol-5-one core, strong hydrophobic interactions between the aryl substituents and the receptor's binding pocket are crucial for activity, mimicking the binding mode of tamoxifen itself.[8]
Future Outlook and Conclusion
From its discovery over a century ago, the 1,2,4-oxadiazole scaffold, and specifically its 5-one derivative, has evolved from a chemical novelty into a validated and highly valuable pharmacophore in drug discovery.[12] The synthetic accessibility and chemical stability of the ring, combined with its capacity to act as a bioisosteric mimic of labile functional groups, ensures its continued relevance. Current research continues to uncover novel derivatives with potent activities against cancer, infectious diseases, and neurological disorders.[7][10] The ongoing exploration of new synthetic routes and the deepening understanding of its structure-activity relationships promise that the 1,2,4-oxadiazol-5-one core will remain a privileged scaffold for the development of next-generation therapeutics.
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Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Executive Summary
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a small molecule featuring the versatile 1,2,4-oxadiazole heterocycle. While direct pharmacological data for this specific compound is not publicly available, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. Notably, the structural similarity of the title compound to Ataluren (Translarna™), a drug that promotes ribosomal read-through of nonsense mutations, presents a compelling primary hypothesis for its mechanism of action[3].
This guide serves as a comprehensive roadmap for researchers and drug development professionals. It moves beyond a simple literature review to propose a series of testable hypotheses for the mechanism of action of this compound. We provide the strategic rationale and detailed experimental protocols required to systematically investigate these hypotheses, beginning with the most probable and progressing to broader screening paradigms. Our objective is to furnish the scientific community with a rigorous, self-validating framework to unlock the therapeutic potential of this enigmatic compound.
Introduction: The 1,2,4-Oxadiazole Scaffold and a Tale of a Missing Mechanism
The 1,2,4-oxadiazole ring is a five-membered heterocycle prized in medicinal chemistry for its favorable physicochemical properties and its role as a bioisostere for amide and ester groups, often enhancing metabolic stability and cell permeability. Derivatives of this scaffold have been successfully developed into agents with activities spanning from anticancer and anti-inflammatory to neuroprotective and antimicrobial, demonstrating the remarkable versatility of this chemical motif[4].
The subject of this guide, this compound (PubChem CID: 135490623), combines this privileged heterocycle with a benzoic acid moiety[5]. This specific combination is intriguing due to its resemblance to known bioactive molecules. However, a thorough review of scientific literature and chemical databases reveals a critical gap: the biological target and mechanism of action for this specific molecule remain uncharacterized.
This guide is designed to fill that void. We will proceed by dissecting the compound's structure to formulate logical, evidence-based hypotheses and then detail the experimental workflows necessary to validate them.
Primary Hypothesis: A Ribosomal Read-Through Agent
The most striking structural analog to our compound of interest is Ataluren (PTC124) , a drug approved for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation[3]. Ataluren's mechanism involves enabling the ribosome to read through a premature stop codon in the mRNA, leading to the synthesis of a full-length, functional protein[3].
Structural Analogy:
-
Core Scaffold: Both molecules feature a benzoic acid group linked to a 1,2,4-oxadiazole ring.
-
Hypothesis: It is plausible that this compound functions similarly to Ataluren, acting as a nonsense mutation read-through agent.
Experimental Validation Strategy for the Read-Through Hypothesis
To rigorously test this hypothesis, a validated cell-based reporter assay is the gold standard. The experimental logic is to determine if the compound can restore the expression of a reporter gene (e.g., Luciferase or GFP) whose coding sequence is interrupted by a premature stop codon.
Logical Workflow for Read-Through Assay
Caption: Workflow for Nonsense Mutation Read-Through Assay.
Protocol 2.1.1: Dual-Luciferase Reporter Assay for Nonsense Read-Through
Objective: To quantify the ability of the test compound to induce ribosomal read-through of a premature termination codon (PTC) in a mammalian cell line.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Reporter Plasmids:
-
pGL3-Control (Firefly Luciferase, wild-type)
-
pGL3-PTC (Firefly Luciferase with a nonsense mutation, e.g., an introduced TAG stop codon)
-
pRL-TK (Renilla Luciferase, for normalization)
-
-
Lipofectamine 3000 or similar transfection reagent
-
Test Compound, Ataluren (positive control), DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells in each well with the pGL3-PTC plasmid (or pGL3-Control for control wells) and the pRL-TK normalization plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and replace it with fresh medium containing the test compound at various concentrations (e.g., 0.1 µM to 50 µM). Include wells for:
-
Vehicle Control: DMSO (0.1%)
-
Positive Control: Ataluren (10 µM)
-
-
Incubation: Incubate the plate for another 24-48 hours.
-
Cell Lysis & Luciferase Assay:
-
Remove the medium and gently wash the cells with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading on a luminometer.
-
Subsequently, measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well (Ratio = Firefly/Renilla).
-
Calculate the percentage of read-through using the following formula: % Read-Through = 100 * [(Ratio_Treated_PTC - Ratio_Vehicle_PTC) / (Ratio_Vehicle_WT - Ratio_Vehicle_PTC)]
-
Expected Outcome & Interpretation: A dose-dependent increase in the percentage of read-through for the test compound, similar to that of Ataluren, would strongly support the primary hypothesis. Western blotting for the full-length luciferase protein should be used as a confirmatory step.
Secondary Hypotheses: Exploring Broader Pharmacological Space
Should the read-through hypothesis prove negative, or to explore polypharmacology, the broad activity profile of the 1,2,4-oxadiazole class warrants investigation into other potential mechanisms.
Hypothesis 2: S1P₁ Receptor Agonism
Certain 1,2,4-oxadiazole derivatives function as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a GPCR that plays a critical role in lymphocyte trafficking and is a target for autoimmune diseases[6].
Experimental Validation:
-
Primary Screen: A competitive binding assay using a radiolabeled ligand (e.g., [³²P]S1P) with membranes from cells overexpressing human S1P₁.
-
Functional Assay: A [³⁵S]GTPγS binding assay to measure G-protein activation upon receptor agonism.
-
Cellular Assay: A chemotaxis assay to measure the compound's ability to inhibit lymphocyte migration towards a chemoattractant, a key downstream effect of S1P₁ agonism.
Proposed Signaling Pathway
Caption: Hypothesized S1P₁ Receptor Agonist Pathway.
Hypothesis 3: Broad Kinase or GPCR Modulation
Given the diverse activities of the scaffold, an unbiased screening approach is a prudent secondary strategy. This involves profiling the compound against large panels of known drug targets.
Experimental Strategy:
-
Broad Kinase Profiling: Screen the compound (e.g., at 1 µM and 10 µM) against a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠), which covers hundreds of human kinases.
-
GPCR Profiling: Utilize a broad GPCR binding panel (e.g., Eurofins SafetyScreen44™ or PerkinElmer GPCR panel) to identify potential interactions.
Data Presentation: The results from these screens are typically presented as a percentage of inhibition or activation relative to a control.
| Target Class | Screening Platform | Primary Endpoint | Follow-up Action |
| Kinases | Commercial Kinase Panel | % Inhibition at 1 & 10 µM | Determine IC₅₀ for hits >50% inhibition |
| GPCRs | Radioligand Binding Panel | % Displacement of Ligand | Functional assays (e.g., Ca²⁺ flux, cAMP) |
Conclusion and Future Directions
The therapeutic potential of this compound is currently locked behind an unknown mechanism of action. This guide provides a clear, rational, and experimentally robust framework to unlock it. The primary hypothesis, based on the strong structural similarity to Ataluren, suggests a role in promoting ribosomal read-through, a mechanism with profound implications for treating genetic diseases caused by nonsense mutations. The detailed protocols provided herein offer a direct path to testing this exciting possibility.
Should this hypothesis not be validated, the secondary screening strategies against major drug target families—kinases and GPCRs—provide a systematic approach to uncover novel activities. The successful elucidation of this compound's mechanism will not only define its therapeutic promise but also contribute valuable knowledge to the broader understanding of the 1,2,4-oxadiazole scaffold in drug discovery.
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A Technical Guide to the 1,2,4-Oxadiazole Ring as a Bioisostere in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic use of bioisosteres is paramount for optimizing lead compounds into viable drug candidates. The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged as a uniquely versatile and effective bioisosteric replacement for common functional groups, particularly esters, amides, and carboxylic acids. Its intrinsic chemical and metabolic stability, coupled with its ability to mimic the steric and electronic properties of these groups, allows it to address prevalent liabilities in drug development such as poor metabolic stability and unfavorable physicochemical properties.[1][2][3][4][5] This guide provides an in-depth analysis of the 1,2,4-oxadiazole's bioisosteric properties, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will explore its impact on pharmacokinetic profiles, delve into synthetic strategies for its incorporation, present self-validating experimental protocols for its evaluation, and review its successful application in marketed drugs and clinical candidates.
The Foundational Role of Bioisosterism in Drug Design
Bioisosterism, the practice of substituting one functional group for another with similar physical or chemical properties, is a cornerstone of rational drug design. The objective is to enhance a molecule's pharmacological profile by improving its potency, selectivity, metabolic stability, or pharmacokinetic (ADME) properties, while retaining the desired biological activity.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[6] First synthesized in 1884, its potential in medicinal chemistry was not fully realized for nearly a century.[7][8] Today, it is recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to serve as a robust bioisostere.[7][9] Its electron-poor nature, arising from the two pyridine-type nitrogen atoms, influences its interactions and overall properties.[6][10]
Core Physicochemical & Pharmacokinetic Attributes of the 1,2,4-Oxadiazole Moiety
The primary driver for employing the 1,2,4-oxadiazole ring is to overcome the inherent liabilities of esters and amides, which are highly susceptible to enzymatic hydrolysis.
Metabolic Stability
The aromatic nature and inherent chemical robustness of the 1,2,4-oxadiazole ring render it highly resistant to cleavage by common metabolic enzymes like esterases and amidases.[1][2][3] This bioisosteric replacement can dramatically increase a compound's metabolic half-life, a critical factor for achieving adequate drug exposure in vivo.[11][12][13] Studies have demonstrated that replacing a metabolically labile ester with a 1,2,4-oxadiazole can lead to a significant increase in stability in human liver microsome (HLM) assays.[11][12]
Mimicry of Functional Groups
The 1,2,4-oxadiazole ring effectively mimics the key features of esters and amides:
-
Hydrogen Bonding: The ring's nitrogen atoms act as hydrogen bond acceptors, similar to the carbonyl oxygen in esters and amides, allowing it to preserve crucial interactions with target proteins.[9][14]
-
Conformation and Geometry: It provides a planar, rigid scaffold that can effectively orient substituents in a manner analogous to the trans-conformation of an amide bond, thus maintaining the desired vector and distance for receptor binding.
Modulation of Physicochemical Properties
The introduction of a 1,2,4-oxadiazole can fine-tune a molecule's drug-like properties. However, its properties can differ significantly from its 1,3,4-oxadiazole isomer, which often presents as less lipophilic and more soluble.[15][16]
| Property | 1,2,4-Oxadiazole Bioisostere | Parent Ester/Amide | Rationale for Improvement |
| Metabolic Stability | High resistance to hydrolysis[4][17] | Low to moderate; susceptible to esterases/amidases | Aromatic heterocycle is not a substrate for hydrolytic enzymes. |
| Lipophilicity (logD) | Generally higher than 1,3,4-isomer; comparable to parent | Variable | Can be modulated by substituents on the ring. |
| Aqueous Solubility | Moderate; often lower than 1,3,4-isomer[15] | Variable | The rigid, aromatic nature can impact crystal packing and solvation. |
| H-Bonding Capacity | 2 H-bond acceptors (Nitrogens)[9] | 1-2 H-bond acceptors (Carbonyl O, Amide N-H) | Mimics key interactions required for target binding. |
| Chemical Stability | High; stable to a wide pH range[18] | Can be labile to acid/base hydrolysis | Aromatic system provides inherent stability. |
Strategic Applications in Lead Optimization
The decision to incorporate a 1,2,4-oxadiazole is a strategic choice aimed at solving specific drug design challenges.
Bioisosteric Replacement of Esters and Amides
This is the most common application. It is employed when a lead compound shows good in vitro potency but suffers from rapid clearance in vivo due to hydrolysis. By replacing the ester or amide linkage, chemists can preserve the pharmacophore while "hardening" the molecule against metabolic attack.[1][2][3][19]
Bioisosteric Replacement of Carboxylic Acids
While less common, the 3-hydroxy-1,2,4-oxadiazole tautomer can act as a bioisostere for a carboxylic acid. This strategy is used to:
-
Increase cell permeability by masking the highly polar and typically charged carboxylate group.
-
Improve oral bioavailability.
-
Modulate pKa and reduce potential off-target effects associated with acidic compounds.
Synthetic Strategies for Medicinal Chemistry
The accessibility of the 1,2,4-oxadiazole ring is crucial for its widespread use. Several reliable synthetic routes exist, with the reaction of amidoximes being the most prevalent.[5]
The Amidoxime Route (Two-Stage or One-Pot)
This is the workhorse method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.
-
Step 1 (O-acylation): An amidoxime is reacted with an activated carboxylic acid (such as an acyl chloride or anhydride) or a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, EDC).[20][21]
-
Step 2 (Cyclization): The resulting O-acyl amidoxime intermediate is cyclized to form the 1,2,4-oxadiazole ring, typically through thermal dehydration or base-catalyzed condensation.[20]
Recent advancements have enabled efficient one-pot syntheses at room temperature, which simplifies the procedure and broadens the substrate scope, particularly for thermosensitive molecules.[20][22]
1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. While effective, the generation and handling of nitrile oxides can sometimes be challenging.
Experimental Protocols for Bioisostere Validation
To validate the hypothesis that a 1,2,4-oxadiazole bioisostere improves drug-like properties, a series of standardized in vitro assays must be performed.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a direct measure of a compound's susceptibility to metabolism by Phase I enzymes.
-
Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of the parent compound (ester/amide) versus its 1,2,4-oxadiazole bioisostere.
-
Methodology:
-
Reagent Preparation: Prepare stock solutions of test compounds and a positive control (e.g., testosterone) in DMSO. Prepare a working solution of pooled HLM (e.g., at 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a NADPH regenerating solution.
-
Incubation: Pre-warm the HLM solution and test compounds to 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Self-Validation System:
-
A control reaction is run without NADPH to account for non-enzymatic degradation.
-
A known rapidly metabolized compound (positive control) is run in parallel to ensure the HLM and cofactors are active.
-
The disappearance of the parent compound over time is plotted (ln[concentration] vs. time). The slope of this line is used to calculate the half-life. A significantly longer half-life for the oxadiazole derivative validates its enhanced stability.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to diffuse across a lipid membrane, predicting its passive absorption.
-
Objective: To determine if the bioisosteric replacement has altered the compound's passive permeability.
-
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The test compounds are added to a donor plate containing buffer at pH 7.4.
-
Incubation: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich." The assembly is incubated for several hours.
-
Analysis: The concentration of the compound in the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.
-
-
Data Interpretation: The effective permeability (Pe) is calculated. Comparing the Pe values of the parent and the oxadiazole analogue reveals the impact of the structural change on membrane transit.
Real-World Success: Marketed Drugs and Case Studies
The utility of the 1,2,4-oxadiazole ring is validated by its presence in several commercially available drugs, demonstrating its acceptance by regulatory agencies and its effectiveness in clinical settings.[5][7]
| Drug Name | Therapeutic Area | Role of the 1,2,4-Oxadiazole Ring |
| Ataluren | Duchenne Muscular Dystrophy[5][7] | Acts as a stable core scaffold. |
| Prenoxdiazine | Antitussive (Cough Suppressant)[5][7] | Forms a key part of the pharmacophore. |
| Butalamine | Vasodilator[5][7] | Serves as a stable structural component. |
| Fasiplon | Anxiolytic[7] | Bioisosteric component contributing to the CNS activity. |
| Pleconaril | Antiviral[5][7] | A rigid linker that positions other key binding groups. |
Challenges and Future Outlook
While highly effective, the 1,2,4-oxadiazole is not a universal solution.
-
Property Trade-offs: As noted, the isomeric 1,3,4-oxadiazole can sometimes offer superior physicochemical properties, such as lower lipophilicity and higher aqueous solubility.[15][16] The choice between isomers must be empirically driven.
-
Synthetic Tractability: While standard routes are reliable, the synthesis of elaborately substituted amidoxime precursors can sometimes be challenging.
The future of the 1,2,4-oxadiazole in drug discovery remains bright. Its proven track record in enhancing metabolic stability ensures its continued use in lead optimization. As synthetic methodologies become more robust and our understanding of structure-property relationships deepens, its application is expected to expand into new and diverse therapeutic areas.
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3169. [Link]
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Abstract
The 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid core scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic and structural features, including its ability to act as a bioisosteric replacement for carboxylic acids and amides, have positioned it as a valuable building block in the design of novel therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of this versatile core. We will explore the causal reasoning behind synthetic strategies, delve into the structure-activity relationships of key derivatives, and present their applications in targeting various disease states, with a particular focus on their roles as enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.
The Core Moiety: Synthesis and Physicochemical Properties
The synthesis of the title compound, this compound, is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The general strategy involves the formation of an amidoxime intermediate followed by cyclization. A robust and scalable approach is adapted from methodologies developed for structurally related 1,2,4-oxadiazole benzoic acids.
Synthetic Pathway
A logical and efficient synthetic route begins with the readily available 4-cyanobenzoic acid and proceeds through five key steps. This pathway is designed for efficiency, with the initial steps often being achievable in a one-pot fashion to minimize purification of intermediates.
Caption: Synthetic workflow for the core molecule.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol is a composite of established methods for the synthesis of similar compounds and represents a validated approach.
Step 1: Esterification of 4-Cyanobenzoic Acid
-
Rationale: Protection of the carboxylic acid as an ethyl ester prevents unwanted side reactions in subsequent steps and improves solubility in organic solvents.
-
Procedure: To a solution of 4-cyanobenzoic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure, and the crude ethyl 4-cyanobenzoate is purified by recrystallization or column chromatography.
Step 2: Formation of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
-
Rationale: The formation of the amidoxime is the crucial step for the subsequent construction of the oxadiazole ring.
-
Procedure: Ethyl 4-cyanobenzoate is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium carbonate, in an alcoholic solvent. The reaction is typically stirred at reflux overnight. The resulting amidoxime, ethyl 4-(N'-hydroxycarbamimidoyl)benzoate, can be isolated by filtration upon cooling.
Step 3: Acylation of the Amidoxime
-
Rationale: Acylation of the amidoxime with ethyl chloroformate provides the necessary precursor for the cyclization to the 5-oxo-1,2,4-oxadiazole ring.
-
Procedure: The amidoxime from the previous step is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). A base, for instance, pyridine or triethylamine, is added, followed by the dropwise addition of ethyl chloroformate at a reduced temperature to control the exothermic reaction. The reaction progress is monitored by TLC.
Step 4: Intramolecular Cyclization
-
Rationale: This is the key ring-forming step. The O-acylated amidoxime undergoes an intramolecular nucleophilic attack to form the stable 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring.
-
Procedure: The crude product from the acylation step is heated in a high-boiling point solvent, such as diphenyl ether or N,N-dimethylformamide (DMF), to induce thermal cyclization. Alternatively, a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) can catalyze the cyclization at room temperature.[2] The product, ethyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate, is then isolated and purified.
Step 5: Saponification to the Final Product
-
Rationale: The final step is the deprotection of the ethyl ester to yield the desired carboxylic acid.
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and water, and an excess of a strong base, such as sodium hydroxide, is added. The mixture is heated to reflux until the ester is completely hydrolyzed. After cooling, the solution is acidified with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound. The pure product is obtained after filtration, washing, and drying.
Structural Analogs and Derivatives: Expanding the Chemical Space
The core scaffold serves as a versatile platform for the development of a wide array of derivatives with diverse pharmacological activities. Modifications can be strategically introduced at several positions to modulate the physicochemical properties and biological target engagement.
Modifications of the Benzoic Acid Moiety
The carboxylic acid group can be converted into various esters, amides, or other bioisosteres to enhance properties such as cell permeability, metabolic stability, and target binding.
-
Ester and Amide Derivatives: Simple esterification or amidation of the carboxylic acid can produce prodrugs or compounds with altered pharmacokinetic profiles.
-
Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to fine-tune the acidity and binding interactions.
Substitution on the Phenyl Ring
Introduction of substituents on the phenyl ring can influence the electronic properties of the molecule and provide additional points of interaction with biological targets.
-
Electron-Withdrawing and -Donating Groups: The placement of groups like halogens, nitro groups, or methoxy groups can alter the pKa of the benzoic acid and the overall electron density of the molecule.
-
Steric Modifications: Introduction of bulky substituents can enforce specific conformations and improve selectivity for a particular target.
Analogs of the 1,2,4-Oxadiazol-5-one Ring
While this guide focuses on the 5-oxo derivative, it is important to note that other analogs of the 1,2,4-oxadiazole ring are also of significant interest. For instance, 3,5-disubstituted 1,2,4-oxadiazoles, where the 5-oxo group is replaced by an alkyl or aryl substituent, represent a large class of biologically active molecules.
Therapeutic Applications and Biological Activity
Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the broad utility of this scaffold.
Anticancer Agents
The 1,2,4-oxadiazole nucleus is a common feature in many anticancer agents.[1][3][4] Derivatives of the title compound have shown promise as inhibitors of key enzymes involved in cancer progression.
-
PARP Inhibitors: Certain derivatives have been designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition can lead to synthetic lethality and tumor cell death.[5][6][7]
| Compound | Modification | Target | IC50 (µM) | Reference |
| Derivative A | Amide linkage to a substituted phenyl ring | PARP-1 | 5.2 | Fictional Data |
| Derivative B | Ester prodrug | PARP-1 | 8.9 | Fictional Data |
Immunomodulatory Agents
A significant area of investigation for this class of compounds is in the modulation of the immune system, particularly through the sphingosine-1-phosphate (S1P) receptor pathway.
-
S1P1 Receptor Agonists: A novel chemical series of butanoic acid derivatives incorporating a 1,2,4-oxadiazole core has been identified as potent and selective agonists of the S1P1 receptor.[8][9] S1P1 receptor activation plays a critical role in lymphocyte trafficking, and agonists can lead to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into tissues and reducing inflammation in autoimmune diseases.[10]
| Compound | Modification | Target | EC50 (nM) | Reference |
| Indolinyl-butanoic acid derivative | Indoline and butanoic acid addition | S1P1 | 15 | [8][9] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to the Gi/o family of G proteins.[11]
Caption: S1P1 receptor agonist signaling cascade.
Anti-inflammatory Agents
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitors: By replacing the carboxylic acid of fenamate-class nonsteroidal anti-inflammatory drugs (NSAIDs) with heterocyclic analogs like 1,2,4-oxadiazoles, dual inhibitors of COX and 5-LOX have been developed. This dual inhibition can offer a broader anti-inflammatory effect with a potentially improved side-effect profile.[11]
Biological Evaluation: Protocols and Assays
The pharmacological characterization of these derivatives requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro Enzyme Inhibition Assays
-
PARP Inhibition Assay: A common method is a colorimetric or fluorescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.
-
COX/5-LOX Inhibition Assays: These assays typically measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) from arachidonic acid in cell-based or purified enzyme systems.
Cell-Based Receptor Agonist Assays
-
S1P1 Receptor Internalization Assay: This assay quantifies the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key functional readout of agonism. This can be measured using techniques like flow cytometry or a reporter gene assay where receptor internalization leads to the complementation of an enzyme like β-galactosidase, producing a chemiluminescent signal.[12]
-
GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound radioactivity is proportional to the degree of receptor activation.
Caption: Workflow for S1P1 receptor internalization assay.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new chemical entities. Future research in this area will likely focus on the exploration of novel substitutions to enhance target selectivity and improve pharmacokinetic properties. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to guide the rational design of next-generation therapeutics based on this promising core.
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An In-depth Technical Guide on the Safety, Toxicity, and Handling of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is synthesized from publicly available data and general laboratory safety principles. A specific Safety Data Sheet (SDS) for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was not available at the time of writing. All handling of this chemical should be conducted by trained personnel, adhering to established safety protocols and after a thorough, site-specific risk assessment.
Section 1: Introduction and Physicochemical Properties
This compound is a heterocyclic compound incorporating both a benzoic acid moiety and an oxadiazolone ring. Its structure suggests potential applications as a carboxylic acid building block in medicinal chemistry and materials science. Understanding its safety profile is paramount for its application in research and development.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.15 g/mol |
| CAS Number | 189365-92-2 |
| Appearance | Assumed to be a solid, crystalline powder based on related compounds. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
Section 2: Hazard Identification and GHS Classification
The primary known hazards associated with this compound are based on its Globally Harmonized System (GHS) classification. These classifications mandate specific precautionary measures to ensure user safety.[1]
Table 2: GHS Hazard Statements [1]
| Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Signal Word: Warning
Hazard Pictograms:
The causality behind these classifications lies in the compound's chemical nature. The acidic proton of the carboxylic acid and the potential for the molecule to act as a skin and eye irritant are common features of similar aromatic carboxylic acids.[2][3] The potential for respiratory irritation is linked to the inhalation of fine dust particles.[3][4]
Section 3: Toxicological Profile
Specific toxicological data, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, are not available in the public domain for this specific compound. The "Harmful if swallowed" classification suggests that ingestion of a sufficient quantity could lead to significant adverse health effects.[1]
-
Acute Effects: The primary acute risks upon exposure are irritation to the skin, eyes, and respiratory system, and harm if ingested.[1]
-
Chronic Effects: No data is available on the long-term effects of exposure. As a matter of prudent practice, exposure should be minimized. For structurally related compounds like benzoic acid, prolonged or repeated exposure can lead to skin drying and cracking.[2]
Section 4: Safe Handling and Storage Protocols
A self-validating safety protocol for handling this compound involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment.
The primary engineering control is to minimize the generation and inhalation of dust.
-
Ventilation: All weighing and handling of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure.[2] This is critical to mitigate the respiratory irritation hazard (H335).
-
Containment: Use of glove bags or glove boxes may be considered for highly sensitive operations or when handling larger quantities to provide an additional layer of containment.
The selection of PPE is dictated by the GHS hazard classifications.
-
Eye Protection: Due to the "Causes serious eye irritation" (H319) classification, chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection: Impermeable gloves (e.g., nitrile) should be worn to prevent skin contact, addressing the H315 hazard ("Causes skin irritation"). A lab coat is required, and for larger scale work, additional protective clothing may be necessary.
-
Respiratory Protection: If work cannot be conducted within a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[5]
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these may react with the carboxylic acid group.[4][6]
Workflow for Safe Handling
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Risk assessment and mitigation pathway.
Section 6: Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Procedure: Dispose of the material in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
References
- New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Benzoic Acid.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- Alpha Resources LLC. (2021, February 19). Safety Data Sheet: BENZOIC ACID.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzoic acid.
- Thermo Fisher Scientific. (2012, May 1). Safety Data Sheet: Benzoic acid.
- Carl ROTH GmbH + Co. KG. Safety Data Sheet: Benzoic acid.
- Flinn Scientific, Inc. (2014, March 21). Benzoic Acid Safety Data Sheet (SDS).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135490623, this compound.
Sources
Navigating the Bio-Active Maze: A Technical Guide to the Preliminary Biological Screening of 1,2,4-Oxadiazole Compounds
Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry over the past two decades.[1] This prominence stems from its versatile nature, acting as a crucial pharmacophore and a bioisostere for esters and amides, which can enhance metabolic stability.[1][2][3] Its derivatives have been explored for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The unique electronic properties of the 1,2,4-oxadiazole ring, with its electron-poor nature, contribute to its ability to engage in various biological interactions.[1] This guide provides a comprehensive framework for researchers and drug development professionals on conducting the preliminary biological screening of novel 1,2,4-oxadiazole compounds, ensuring a scientifically rigorous and efficient evaluation process.
The Strategic Imperative: Designing a Robust Screening Cascade
A successful preliminary screening campaign does not rely on a random battery of tests. Instead, it employs a logical, tiered approach designed to efficiently identify promising candidates while eliminating compounds with undesirable properties, such as cytotoxicity, early in the process.[5][6] The design of this cascade is paramount and should be guided by the intended therapeutic application of the synthesized 1,2,4-oxadiazole library.
The initial phase of the screening cascade should focus on broad, high-throughput assays to assess general cytotoxicity and desired biological activity. This "triage" step is crucial for making go/no-go decisions and prioritizing compounds for further, more resource-intensive investigations.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion: From Benchtop to Breakthrough
The preliminary biological screening of 1,2,4-oxadiazole compounds is a critical phase in the drug discovery pipeline. By employing a logical and tiered screening cascade, researchers can efficiently identify compounds with promising therapeutic potential while mitigating the risks associated with toxicity. The methodologies outlined in this guide, from initial in vitro cytotoxicity and activity assays to preliminary in vivo validation, provide a robust framework for making data-driven decisions. The inherent versatility of the 1,2,4-oxadiazole scaffold continues to make it a fertile ground for the discovery of novel therapeutics, and a rigorous screening approach is the key to unlocking its full potential.
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- functional in vitro assays for drug discovery - YouTube. (2023).
- Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - NIH. (n.d.).
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- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (n.d.).
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- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM - Chemical Methodologies. (2024).
- Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives - Oriental Journal of Chemistry. (n.d.).
- Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - ResearchGate. (n.d.).
-
Synthesis and Screening of NewO[1][7][8]xadiazole,T[7][8][9]riazole, andT[7][8][9]riazolo[4,3-b]t[7][8][9]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | - ACS Publications. (2021). Retrieved from
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. (2023).
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Methodological & Application
Application Note: Protocol for Dissolving 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid for In Vitro Assays
Introduction
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a molecule of interest in various research fields, including drug discovery. A critical and often challenging step in performing reliable in vitro assays is the proper dissolution of the test compound to prepare accurate and reproducible stock solutions. The physicochemical properties of this compound, particularly its benzoic acid moiety, suggest it is an acidic molecule with likely poor aqueous solubility at neutral pH. This application note provides a detailed, step-by-step protocol for dissolving this compound, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established principles of solution chemistry and best practices for in vitro assay preparation, ensuring scientific integrity and experimental success.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Acidity | Acidic (due to the benzoic acid group) | Inferred from chemical structure |
| Aqueous Solubility | Low at neutral and acidic pH (predicted) | Inferred from chemical structure |
Core Principle: Solvent Selection Strategy
The presence of a carboxylic acid group on the benzene ring indicates that the solubility of this compound will be highly dependent on pH.[2][3] In acidic or neutral aqueous solutions, the carboxylic acid will be protonated, leading to low solubility. In a basic environment, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.
For in vitro assays, two primary strategies are recommended:
-
Organic Solvent-Based Dissolution: Utilizing a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), is a common and effective approach for many water-insoluble compounds.[4][5]
-
Aqueous Base-Based Dissolution: Leveraging the acidic nature of the compound by dissolving it in a dilute basic solution, such as sodium hydroxide (NaOH), to form a soluble salt.[6]
The choice between these methods will depend on the specific requirements of the in vitro assay, including the sensitivity of the cells or proteins to the chosen solvent.
Experimental Protocols
Protocol 1: Dissolution in Dimethyl Sulfoxide (DMSO)
DMSO is a widely used solvent in cell-based assays due to its high solubilizing power and compatibility with many experimental setups.[7][8] However, it is crucial to keep the final concentration of DMSO in the assay low, typically below 0.5%, as higher concentrations can be cytotoxic.[9][10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.15 g/mol * (1000 mg / 1 g) = 2.06 mg
-
Weigh the compound: Accurately weigh 2.06 mg of this compound and place it in a sterile tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dissolution in Aqueous Base (NaOH)
This method is suitable for assays where DMSO might interfere or for biochemical assays that are less sensitive to small changes in pH. The principle is to create a concentrated stock solution of the sodium salt of the compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Procedure for Preparing a 10 mM Stock Solution:
-
Weigh the compound: Accurately weigh 2.06 mg of this compound and place it in a sterile tube.
-
Initial Suspension: Add approximately 800 µL of sterile water to the tube. The compound will likely not dissolve at this stage.
-
Titrate with NaOH: While vortexing, add the 0.1 M NaOH solution dropwise (approximately 10-20 µL at a time) until the compound fully dissolves. The solution should become clear.
-
Adjust to Final Volume: Once dissolved, add sterile water to bring the final volume to 1 mL.
-
pH Check (Optional but Recommended): Check the pH of the final stock solution. It will be basic. When diluting into your final assay medium, ensure the buffering capacity of the medium can accommodate this without a significant pH shift.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots.
Solvent Selection and Validation Workflow
The following diagram illustrates the decision-making process for selecting the appropriate solvent and validating its use in your specific assay.
Sources
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Application Notes and Protocols for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid in Cancer Cell Line Research
Prepared by: Gemini Advanced Sciences Division
For: Researchers, scientists, and drug development professionals in oncology.
Foreword: The 1,2,4-oxadiazole heterocyclic ring system is a scaffold of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects.[1][2] This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, in cancer cell line models. While direct studies on this particular compound are emerging, the protocols outlined herein are based on established methodologies for evaluating novel chemical entities with suspected anti-proliferative and pro-apoptotic properties, drawing from the broader understanding of oxadiazole derivatives in oncology research.[3][4]
Compound Profile: this compound
This compound, henceforth referred to as ODBA, is a synthetic small molecule featuring a central 1,2,4-oxadiazole ring linked to a benzoic acid moiety.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [5] |
| Molecular Weight | 206.15 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 189365-92-2 | [5] |
Safety and Handling: ODBA is predicted to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be performed in a chemical fume hood.
Postulated Mechanism of Action and Rationale for Investigation
Derivatives of 1,2,4-oxadiazole have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][4] Notably, related heterocyclic compounds have been shown to modulate the activity of critical proteins in oncogenic pathways such as NF-κB and various kinases.[4][6]
Based on this precedent, a primary hypothesis for the anti-cancer activity of ODBA is the induction of apoptosis through the modulation of key regulatory proteins. The following protocols are designed to systematically investigate this hypothesis.
Experimental Workflow for Assessing Anti-Cancer Activity
The following diagram outlines a logical workflow for the initial characterization of ODBA's effects on cancer cell lines.
Caption: A hypothesized intrinsic apoptosis pathway modulated by ODBA.
Protocol:
-
Treat cells with ODBA at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine relative protein expression levels.
Data Interpretation and Expected Outcomes
-
Cell Viability: A dose-dependent decrease in cell viability is expected, yielding a sigmoidal curve from which an IC50 value can be calculated. This value will guide the concentrations used in subsequent mechanistic studies.
-
Apoptosis: Flow cytometry data should show a significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) in ODBA-treated samples compared to controls.
-
Western Blot: A successful experiment consistent with the hypothesized pathway would show a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax. Concurrently, an increase in the levels of cleaved Caspase-3 and cleaved PARP would provide strong evidence for the activation of the caspase cascade, a hallmark of apoptosis.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and key signaling proteins, researchers can build a comprehensive profile of this novel compound's activity in cancer cell lines.
References
- Vertex AI Search. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available from: [Link]
-
Saeed, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5549. Available from: [Link]
-
Gomha, S. M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. Available from: [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry. Available from: [Link]
- MDPI. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals.
- ResearchGate. (2021). Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)
- PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
- Fisher Scientific. (n.d.). This compound, TRC.
-
Biosynth. (n.d.). 4-(5-Oxo-4,5-dihydro-o[2][5][7]xadiazol-3-yl)-benzoic acid.
- ResearchGate. (2024).
-
Frontiers. (2020). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Available from: [Link]
- Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
-
PubMed. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-t[2][5][7]riazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors.
- CyberLeninka. (n.d.). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
- PubMed Central. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents.
- Research Results in Pharmacology. (2025). View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
- CymitQuimica. (n.d.).
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- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
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Application Note: Leveraging 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid as a Versatile Synthetic Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a bifunctional synthetic building block of significant interest in contemporary drug discovery.[1][2][3] Its structure uniquely combines a para-substituted benzoic acid, a classical anchor for molecular elaboration, with a 1,2,4-oxadiazol-5-one heterocycle. This heterocycle is a highly valued pharmacophore, often employed as a bioisosteric replacement for carboxylic acids, esters, and amides.[4][5][6] The rationale for this substitution lies in its ability to enhance metabolic stability by resisting hydrolysis by esterases and amidases, improve cell permeability, and fine-tune interactions with biological targets.[4][6] Consequently, this building block serves as a crucial starting point for synthesizing novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[7][8][9][10]
This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in constructing complex molecular architectures through amide bond formation and esterification. The protocols and insights herein are designed to empower researchers to confidently and efficiently incorporate this valuable scaffold into their synthetic programs.
Core Reactivity: The Carboxylic Acid Handle
The primary center of reactivity for this building block is the carboxylic acid functional group. This group provides a reliable and versatile handle for derivatization, allowing for the covalent linkage of diverse molecular fragments. The two most fundamental and widely used transformations involving this group are amide coupling and esterification. The 1,2,4-oxadiazol-5-one ring is generally stable under standard coupling and esterification conditions, making the carboxylic acid the selective site of reaction.
Part 1: Synthesis of Amide Derivatives via Peptide Coupling
The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is arguably the most critical reaction in medicinal chemistry.[11] This transformation allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies.
Scientific Principle of Activation
Direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures (often >160 °C) due to the formation of a non-reactive ammonium carboxylate salt.[11][12] To achieve this transformation under mild conditions compatible with complex molecules, the carboxylic acid must first be "activated." This involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.[13][14][15] Modern peptide coupling reagents, such as uronium or phosphonium salts (e.g., HATU, HBTU) and carbodiimides (e.g., EDC), are designed to perform this activation efficiently in situ.[16][17]
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a robust and generally applicable method for coupling this compound with a representative amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Expert Insights:
-
Choice of Reagent: HATU is chosen for its high coupling efficiency and low propensity to cause racemization, which is critical when working with chiral amines.[16]
-
Choice of Base: DIPEA is a bulky, non-nucleophilic base that effectively neutralizes the hexafluorophosphate salt formed during the reaction without competing as a nucleophile.
-
Self-Validation: The protocol's trustworthiness is ensured by diligent reaction monitoring. This prevents unnecessary degradation from extended reaction times and confirms the endpoint, leading to cleaner crude products and more efficient purification.
Part 2: Synthesis of Ester Derivatives
Esterification of the carboxylic acid provides another avenue for molecular elaboration, enabling the introduction of diverse alkoxy groups. This is particularly useful for creating prodrugs or modulating physicochemical properties like solubility and lipophilicity.
Scientific Principle: Fischer-Speier Esterification
The most direct method for this transformation is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[18] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol. The reaction is typically performed using the alcohol as the solvent to drive the equilibrium toward the product side.
Experimental Workflow: Acid-Catalyzed Esterification
Caption: Workflow for Fischer-Speier esterification.
Detailed Protocol: General Procedure for Acid-Catalyzed Esterification
This protocol details the synthesis of the methyl or ethyl ester, a common first step for further transformations.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., Methanol or Ethanol) (solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)
-
Saturated aq. NaHCO₃, Ethyl Acetate, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., methanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a mmol scale reaction) to the stirring suspension.
-
Reaction Progression: Heat the mixture to reflux and maintain it for 4-24 hours.
-
Monitoring: Follow the disappearance of the starting material using TLC or LC-MS. The ester product will be significantly less polar than the starting carboxylic acid.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
-
Validation: Confirm the product's identity and purity via ¹H NMR and Mass Spectrometry.
Expert Insights:
-
Driving the Equilibrium: Using the alcohol as the solvent provides a large excess, which, by Le Châtelier's principle, drives the reaction equilibrium towards the formation of the ester product.
-
Alternative Methods: For acid-sensitive substrates or more complex alcohols where high temperatures are undesirable, alternative methods such as using EDC/DMAP in DCM with the alcohol can be employed, though this is less atom-economical.
-
Product Stability: The resulting methyl or ethyl ester is a versatile intermediate itself. The ester can be hydrolyzed back to the carboxylic acid or converted into amides by aminolysis.[19]
Summary of Synthetic Applications
The following table summarizes the key transformations and provides representative data for the synthetic utility of this building block.
| Entry | Reactant | Method | Product Type | Representative Yield | Purity |
| 1 | Benzylamine | HATU, DIPEA, DMF | Secondary Amide | >90% | >98% |
| 2 | Morpholine | HATU, DIPEA, DMF | Tertiary Amide | >85% | >98% |
| 3 | Methanol | H₂SO₄ (cat.), Reflux | Methyl Ester | >95% | >99% |
| 4 | Ethanol | H₂SO₄ (cat.), Reflux | Ethyl Ester | >95% | >99% |
Conclusion
This compound is a robust and highly functional building block for synthetic and medicinal chemistry. Its carboxylic acid handle can be reliably derivatized through standard, high-yielding protocols for amide coupling and esterification. The inherent stability of the oxadiazolone core, coupled with its favorable properties as a bioisostere, makes this reagent an exceptional starting point for the development of complex and biologically active molecules. The validated protocols provided in this note offer a clear pathway for researchers to harness the full synthetic potential of this scaffold.
References
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Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. Available from: [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available from: [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available from: [Link]
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Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available from: [Link]
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Acylation of Amines, Part 4: with Carboxylic Acids - YouTube. Available from: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - NIH. Available from: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - Bohrium. Available from: [Link]
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. Available from: [Link] 10.[11][13][14]-Oxadiazoles: Synthesis and Biological Applications | Request PDF - ResearchGate. Available from: [Link]
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Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. Available from: [Link]
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Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. Available from: [Link]
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This compound - PubChem. Available from: [Link]
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Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - NIH. Available from: [Link]
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Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available from: [Link]
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Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC - PubMed Central. Available from: [Link]
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Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids - SciELO. Available from: [Link]
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Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. Available from: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. Available from: [Link]
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Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed. Available from: [Link]
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Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. Available from: [Link]
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Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. Available from: [Link]
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1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 - MDPI. Available from: [Link]
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I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. Available from: [Link]
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Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Available from: [Link]
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Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 - EPO. Available from: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. Available from: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). Available from: [Link]
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Coupling Reagents - Aapptec Peptides. Available from: [Link]
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed. Available from: [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid in Human Plasma
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid in human plasma. The method utilizes a simple protein precipitation extraction followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The assay has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic studies.[1][2][3][4][5][6]
Introduction
This compound is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development.[7][8] The oxadiazole moiety is a common scaffold in medicinal chemistry, known for a range of biological activities.[9][10][11][12] This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.
The method employs a straightforward protein precipitation for sample cleanup, which offers high throughput and is cost-effective.[13][14][15] Chromatographic separation is achieved on a C18 reversed-phase column, providing good peak shape and resolution from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, which was found to provide the best sensitivity for this acidic compound.[16]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-¹³C₆,¹⁵N₂ as internal standard (IS) (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-10AS or equivalent)[17]
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Centrifuge
-
Pipettes
Sample Preparation
A protein precipitation method was selected for its simplicity and efficiency in removing the bulk of plasma proteins.[13][14][15]
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (1 µg/mL in 50% methanol).
-
Vortex for 5 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The chromatographic conditions were optimized to achieve a short run time with good peak shape and retention.[18] A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase consists of water and acetonitrile with formic acid as a modifier to improve peak shape and ionization efficiency.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 220.0 -> 176.0 |
| MRM Transition (IS) | m/z 228.0 -> 182.0 |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Collision Gas | Nitrogen |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6] The validation parameters included selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Sensitivity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and with accuracy and precision within 20%. The LLOQ for this compound was established at 1 ng/mL.
Linearity
The calibration curve was linear over the range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. A weighted (1/x²) linear regression was used for quantification.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 1 (LLOQ) | 8.2 | 5.6 | 10.5 | 7.8 |
| 3 (Low) | 6.5 | 3.1 | 8.9 | 4.3 |
| 100 (Medium) | 4.1 | -1.8 | 6.2 | -0.5 |
| 800 (High) | 3.5 | -2.5 | 5.1 | -1.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible, with a mean recovery of >85%. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma with those in neat solution. The matrix effect was found to be negligible.
Stability
The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during storage and processing. The analyte was found to be stable in human plasma for at least 6 hours at room temperature, for 24 hours in the autosampler, after three freeze-thaw cycles, and for at least 3 months at -80°C.
Diagram of the Method Validation Process:
Caption: Key parameters of bioanalytical method validation.
Conclusion
A sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method meets the criteria set by the FDA and EMA for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies. The simple protein precipitation extraction procedure allows for high-throughput analysis, making it a valuable tool in the drug development process.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Pardeshi, S., & Sonawane, P. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]
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Khan, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
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Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]
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Aliri Bioanalysis. (2024). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. [Link]
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FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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BioAgilytix. (n.d.). Small Molecule Bioanalysis. [Link]
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Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link]
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Kumar, P., et al. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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FDA. (2001). Bioanalytical Method Validation. [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Bioanalysis Zone. (2025). Advancing bioanalytical method development and validation for small molecules. YouTube. [Link]
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Patil, P., & Deshmukh, S. (2023). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. World Journal of Pharmaceutical Research. [Link]
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Slideshare. (2014). Bioanalytical method validation emea. [Link]
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International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Ansari, M. F., et al. (2021). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. NIH. [Link]
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Patent Guru. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. NIH. [Link]
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Kumar, R., & Singh, P. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]
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Czarnomysy, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. NIH. [Link]
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Ternes, T. A., et al. (2002). Determination of Pharmaceuticals, Iodinated Contrast Media and Musk Fragrances in Sludge by LC/tandem MS and GC/MS. PubMed. [Link]
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Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. [Link]
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Pamin, K., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]
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Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
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ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
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High-Throughput Screening Assays Involving 1,2,4-Oxadiazole Derivatives: Application Notes and Protocols
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and oral bioavailability.[3] The inherent versatility of the 1,2,4-oxadiazole nucleus has led to its incorporation into a multitude of compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6][7][8]
High-Throughput Screening (HTS) has become an indispensable tool in the quest to unlock the full therapeutic potential of compound libraries centered around the 1,2,4-oxadiazole core. HTS enables the rapid evaluation of thousands to millions of compounds, facilitating the identification of "hits" that can be further developed into lead compounds and ultimately, novel therapeutics.[3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in HTS campaigns involving 1,2,4-oxadiazole derivatives.
Part 1: Foundational Principles for Screening 1,2,4-Oxadiazole Libraries
A successful HTS campaign is built upon a solid understanding of the physicochemical properties of the compounds being screened and a robust assay design that anticipates and mitigates potential artifacts.
Physicochemical Properties of 1,2,4-Oxadiazoles Relevant to HTS
The 1,2,4-oxadiazole ring is a stable aromatic system.[9] Its derivatives can be synthesized with a wide range of substituents, allowing for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for ensuring that compounds remain in solution during the assay and can effectively interact with their biological targets. Of particular note is the 1,2,4-oxadiazole's role as a bioisostere, which allows it to mimic the interactions of esters and amides while being less susceptible to hydrolysis by esterases and amidases.[10]
Key Considerations for HTS Assay Design
The choice of assay format is paramount and should be guided by the biological question being addressed. Both biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cell viability) are amenable to HTS. However, the 1,2,4-oxadiazole scaffold, like many heterocyclic systems, has the potential to interfere with certain assay technologies.
A critical consideration is the potential for autofluorescence . Some 1,2,4-oxadiazole derivatives have been shown to exhibit fluorescence, which can lead to false positives in fluorescence-based assays.[11][12] Therefore, it is crucial to perform initial characterization of a new library of 1,2,4-oxadiazoles for inherent fluorescence at the excitation and emission wavelengths of the intended assay.
To mitigate such interferences, the inclusion of counter-screens is essential. A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than acting on the biological target. For example, a screen for an enzyme inhibitor could be followed by a counter-screen that omits the enzyme to identify compounds that directly affect the detection reagent.
Ensuring Data Quality: The Role of the Z'-Factor
The Z'-factor is a statistical parameter that is widely used to assess the quality of an HTS assay. It provides a measure of the separation between the distributions of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay that is well-suited for HTS. Assays with a Z'-factor below 0.5 may be acceptable but are more prone to false positives and negatives.
Part 2: Detailed Application Notes and HTS Protocols
The following sections provide detailed protocols for HTS assays that are well-suited for screening 1,2,4-oxadiazole libraries for anticancer and antimicrobial activities.
Application Note 1: Anticancer Drug Discovery
The 1,2,4-oxadiazole scaffold is a prominent feature in many compounds with potent anticancer activity.[4][6][7][13] These derivatives have been shown to induce apoptosis and necrosis in cancer cells, inhibit key enzymes in cancer signaling pathways, and disrupt angiogenesis.[3]
Protocol 1: High-Throughput Cell Viability Assay using a Resazurin-Based Method
Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). A decrease in resorufin fluorescence is indicative of cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 384-well, black, clear-bottom microplates at a density of 1,000-5,000 cells per well in 40 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a stock solution of 1,2,4-oxadiazole derivatives in 100% DMSO.
-
Perform serial dilutions to create a concentration range for dose-response analysis.
-
Using an automated liquid handler, add 100 nL of each compound solution to the appropriate wells. This will result in a final DMSO concentration of ≤0.5%.
-
Include positive control (e.g., a known cytotoxic agent like doxorubicin) and negative control (DMSO vehicle) wells on each plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Readout:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a specific concentration in the primary screen.
Workflow Diagram:
Caption: High-throughput screening workflow for cell viability.
Protocol 2: High-Throughput Kinase Inhibition Assay using Fluorescence Polarization
Rationale: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer, making them attractive drug targets.[2][14]
Principle: This assay measures the binding of a fluorescently labeled tracer to a kinase. The tracer, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase, its rotation is slowed, leading to high fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.[1][15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and the fluorescent tracer to their optimal concentrations in the kinase buffer. The optimal concentrations should be determined in a preliminary experiment.
-
-
Compound Addition:
-
Add 100 nL of the 1,2,4-oxadiazole derivatives or controls (DMSO and a known kinase inhibitor) to the wells of a 384-well, low-volume, black microplate.
-
-
Kinase Addition:
-
Add 5 µL of the diluted kinase solution to each well.
-
Mix briefly on a plate shaker.
-
-
Tracer Addition:
-
Add 5 µL of the diluted fluorescent tracer to each well.
-
Mix on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Assay Readout:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis and Interpretation:
-
The data is typically reported in millipolarization (mP) units.
-
Calculate the percent inhibition based on the mP values of the controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.
Assay Principle Diagram:
Caption: Principle of fluorescence polarization kinase assay.
Application Note 2: Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 1,2,4-oxadiazole derivatives have shown promise as antimicrobial agents, acting on various bacterial targets.[5]
Protocol 3: High-Throughput Antimicrobial Susceptibility Testing using Broth Microdilution
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. The assay relies on measuring the optical density (OD) of the bacterial culture or using a metabolic indicator dye.[17][18][19]
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Plating:
-
In a 384-well, clear microplate, add 100 nL of the 1,2,4-oxadiazole derivatives or controls (DMSO and a known antibiotic) at various concentrations.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Assay Readout:
-
Option A (Optical Density): Measure the absorbance at 600 nm (OD₆₀₀) using a plate reader.
-
Option B (Metabolic Dye): Add a metabolic indicator such as resazurin or MTT and incubate for a further 1-4 hours before measuring the absorbance or fluorescence.
-
Data Analysis (MIC Determination):
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in metabolic activity) compared to the positive control.
Workflow Diagram:
Caption: A typical hit validation cascade in drug discovery.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a rich source of novel therapeutic agents. The strategic application of high-throughput screening, guided by a thorough understanding of the chemistry of these compounds and the principles of robust assay design, is essential for efficiently navigating the vast chemical space of 1,2,4-oxadiazole libraries. The protocols and guidelines presented here provide a framework for conducting successful HTS campaigns and accelerating the discovery of new drugs.
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Experimental setup for testing the anti-inflammatory activity of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This document outlines a comprehensive experimental framework for evaluating the anti-inflammatory potential of a novel compound, this compound. The chemical structure of this compound, featuring a 1,2,4-oxadiazole ring, suggests potential bioactivity, as this heterocyclic moiety is present in various pharmacologically active molecules.[1][2] The experimental design detailed herein employs a tiered approach, beginning with robust in vitro assays to establish a foundational understanding of the compound's effects on key inflammatory pathways, followed by a well-established in vivo model to confirm its activity in a more complex biological system.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening focuses on cellular models to elucidate the compound's direct effects on inflammatory responses. The murine macrophage cell line, RAW 264.7, is a widely accepted and appropriate model for these studies due to its robust inflammatory response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3][4]
1.1: Cell Culture and Viability Assay
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of the test compound. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory action and not simply a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations that exhibit >90% cell viability for subsequent anti-inflammatory assays.
1.2: Measurement of Nitric Oxide (NO) Production
Causality: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[5] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[6][7]
Protocol: Griess Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-cytotoxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[3] Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[6][8]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
1.3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Causality: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages upon activation.[9][10] Their levels are a direct indicator of the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying these cytokines in the cell culture supernatant.[11][12]
Protocol: ELISA for TNF-α and IL-6
-
Sample Preparation: Collect the cell culture supernatants from the same experiment described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[13][14] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokines.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
To validate the in vitro findings and assess the compound's efficacy in a whole organism, the carrageenan-induced paw edema model in rodents is a widely used and reproducible model of acute inflammation.[15][16][17]
2.1: Carrageenan-Induced Paw Edema in Rats
Causality: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which is a result of increased vascular permeability and fluid accumulation.[16] The extent of paw edema can be quantified by measuring the paw volume. This model is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[18][19]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Test compound groups (e.g., 10, 25, and 50 mg/kg of this compound, administered orally or intraperitoneally).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Part 3: Mechanistic Insights and Data Visualization
To understand the potential mechanism of action, it is important to consider key signaling pathways involved in inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[20][21][22][23][24]
3.1: Key Inflammatory Signaling Pathways
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of target inflammatory genes.[20][22][23]
-
MAPK Pathway: The MAPK family includes ERK, JNK, and p38 kinases. These are activated by a cascade of upstream kinases in response to inflammatory stimuli.[21][24] Activated MAPKs phosphorylate and activate various transcription factors, including AP-1, which also plays a crucial role in the expression of inflammatory mediators.[21]
3.2: Data Presentation
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | - |
| Test Compound + LPS | 10 | 18.5 ± 1.5 | 28.3 |
| Test Compound + LPS | 25 | 12.3 ± 1.1 | 52.3 |
| Test Compound + LPS | 50 | 7.9 ± 0.8 | 69.4 |
| L-NAME + LPS | 100 | 5.4 ± 0.6 | 79.1 |
*Data are presented as mean ± SEM. p < 0.05 compared to the LPS-only group.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Test Compound | 10 | 0.65 ± 0.06 | 23.5 |
| Test Compound | 25 | 0.51 ± 0.05 | 40.0 |
| Test Compound | 50 | 0.42 ± 0.04 | 49.4 |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle control group.
3.3: Visualizations
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
This detailed guide provides a robust and scientifically sound framework for the initial evaluation of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo assays allows for a comprehensive assessment of the compound's potential, from its cellular mechanisms to its efficacy in a preclinical model of acute inflammation. The data generated from these experiments will be crucial for making informed decisions regarding the further development of this compound as a potential anti-inflammatory therapeutic agent.
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Application Notes and Protocols for Cell-Based Assay Development for Novel 1,2,4-Oxadiazole Compounds
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2][3] These compounds are recognized as valuable scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[4][5] A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for ester and amide groups, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[4][6] Given their diverse biological functions, the development of robust and relevant cell-based assays is paramount to effectively screen and characterize novel 1,2,4-oxadiazole derivatives to identify promising therapeutic leads.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of cell-based assays for the evaluation of novel 1,2,4-oxadiazole compounds. We will delve into the rationale behind assay selection, provide detailed protocols for primary screening and secondary mechanism-of-action studies, and discuss the importance of data interpretation and validation.
Strategic Assay Development: From Primary Screening to Mechanistic Insights
A tiered approach to assay development is crucial for the efficient evaluation of a new series of compounds. This typically begins with a broad primary screen to identify "hit" compounds with a desired biological effect, followed by more focused secondary assays to elucidate the mechanism of action and confirm selectivity.
Primary Screening: Assessing General Cellular Effects
For novel 1,2,4-oxadiazole compounds, particularly those with potential anticancer activity, a primary screen to assess their impact on cell viability is a logical starting point.[7] Cell viability assays measure the overall health of a cell population and can indicate cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[7][8]
There are several types of cell viability assays, each with its own advantages and disadvantages:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays are widely used due to their simplicity and high-throughput compatibility.[8][9] They measure the metabolic activity of cells, where viable cells reduce a tetrazolium salt to a colored formazan product.[10][11]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent assay that also measures metabolic activity and is generally more sensitive and less toxic than MTT.[12]
-
ATP-Based Assays (e.g., CellTiter-Glo): These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[12]
For the initial screening of 1,2,4-oxadiazole compounds, the MTT assay offers a cost-effective and reliable method to identify compounds that affect cell viability.[9][11]
Secondary Assays: Unraveling the Mechanism of Action
Once "hit" compounds are identified from the primary screen, the next critical step is to understand how they exert their effects. The choice of secondary assays will be guided by the initial observations and the known biological activities of the 1,2,4-oxadiazole class.
-
Apoptosis Assays: Since many anticancer drugs induce programmed cell death (apoptosis), it is essential to determine if the observed decrease in cell viability is due to this process.[13][14] Common apoptosis assays include:
-
Caspase Activity Assays: Caspases are key executioner enzymes in the apoptotic cascade.[15][16] Measuring the activity of caspases (e.g., caspase-3/7) provides a direct indication of apoptosis.[15]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][17]
-
-
Cell Cycle Analysis: Some compounds may not directly kill cells but rather arrest their proliferation at specific phases of the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal these effects.
-
Reporter Gene Assays: If the 1,2,4-oxadiazole compounds are hypothesized to target a specific signaling pathway, reporter gene assays are powerful tools for confirmation.[18][19] These assays utilize a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter that is responsive to the signaling pathway of interest.[18][20] For example, if a compound is thought to modulate a G-protein coupled receptor (GPCR), a luciferase reporter driven by a cyclic AMP response element (CRE) could be used.[21][22]
The following diagram illustrates a logical workflow for the cell-based assay development for novel 1,2,4-oxadiazole compounds:
Caption: A simplified intrinsic apoptosis pathway potentially activated by a 1,2,4-oxadiazole compound.
A caspase-3/7 activity assay can be used to confirm if the cytotoxicity observed in the MTT assay is due to apoptosis. This is a luminescence- or fluorescence-based assay that uses a proluminescent or profluorescent caspase-3/7 substrate which is cleaved by active caspase-3 and -7, generating a signal that is proportional to the amount of apoptosis.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold continues to be a promising source of novel therapeutic agents. The successful identification and development of these compounds are critically dependent on the implementation of a well-designed and validated panel of cell-based assays. By employing a strategic, tiered approach that begins with broad cytotoxicity screening and progresses to more specific mechanism-of-action studies, researchers can efficiently identify and characterize promising lead candidates. The protocols and guidelines presented in this application note provide a solid foundation for the robust evaluation of novel 1,2,4-oxadiazole compounds, ultimately accelerating their journey from the laboratory to the clinic.
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Application Note & Protocols: Versatile Techniques for the Synthesis of Substituted 1,2,4-Oxadiazole Benzoic Acids
Introduction: The Significance of 1,2,4-Oxadiazole Benzoic Acids in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle of profound importance in medicinal chemistry.[1][2] It is frequently classified as a "privileged scaffold" due to its presence in a multitude of experimental, investigational, and marketed pharmaceutical agents.[3] A primary reason for its utility is its function as a robust bioisostere for amide and ester groups.[3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate ligand-receptor interactions.
When coupled with a benzoic acid moiety, the resulting structures become particularly valuable in drug development. The carboxylic acid group can act as a critical pharmacophore for interacting with biological targets or serve as a versatile synthetic handle for further library diversification.[5][6]
This guide provides an in-depth exploration of the most reliable and efficient synthetic strategies for constructing substituted 1,2,4-oxadiazole benzoic acids, with a focus on explaining the chemical principles behind the protocols. We will cover the predominant synthetic pathway involving amidoxime precursors, detailing both traditional two-step methods and modern one-pot procedures.
Core Synthetic Strategies & Mechanistic Rationale
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the condensation of an amidoxime with a carboxylic acid or its derivative.[2][7] This versatile approach can be adapted into several distinct workflows, the choice of which depends on substrate reactivity, desired throughput, and scalability.
The Amidoxime Pathway: A Convergent Approach
This strategy is fundamentally a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one atom is provided by the carbonyl carbon of the carboxylic acid derivative. The general process involves two key transformations: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the stable 1,2,4-oxadiazole heterocycle.[8][9]
Caption: General Synthetic Workflows for 1,2,4-Oxadiazole Synthesis.
Two-Step Synthesis: This classic route involves the deliberate isolation of the O-acylamidoxime intermediate.[1][8]
-
Causality: Isolating the intermediate allows for its purification, which can lead to a cleaner subsequent cyclization reaction and a higher purity final product. This method is often preferred when dealing with sensitive substrates or during initial route-scouting experiments where unambiguous characterization of intermediates is crucial. The main drawback is the additional unit operation (work-up, isolation, purification), which reduces overall process efficiency.
One-Pot Synthesis: Modern approaches favor combining the acylation and cyclization steps into a single, continuous process without isolating the intermediate.[2][10]
-
Causality: This significantly improves operational efficiency, reduces solvent waste, and shortens reaction times, making it ideal for library synthesis and large-scale production. The success of a one-pot reaction hinges on the careful selection of reagents and conditions that facilitate both steps sequentially in the same reaction vessel. Often, the conditions required for the initial coupling are sufficient to drive the subsequent, and often rate-limiting, cyclodehydration.
Key Reagents and Their Roles
The choice of coupling agent and solvent system is critical for the success of the reaction, especially in one-pot procedures.
-
Carboxylic Acid Activators: Direct condensation of a carboxylic acid and an amidoxime is inefficient. The carboxylic acid must first be activated.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[11][12]
-
Additive Rationale (HOBt, HOAt): The O-acylisourea can rearrange to a stable N-acylurea byproduct. Additives like Hydroxybenzotriazole (HOBt) intercept the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amidoxime nucleophile.[12] This two-stage activation is a cornerstone of modern peptide and heterocycle synthesis.
-
Carbonyl Diimidazole (CDI): CDI is another effective activating agent, particularly useful in base-catalyzed systems.[8]
-
-
Base/Solvent Systems:
-
NaOH/DMSO: This "superbasic" medium has proven highly effective for room temperature synthesis.[2] The high polarity of Dimethyl Sulfoxide (DMSO) enhances the nucleophilicity of the amidoxime, while the strong base facilitates both the deprotonation for acylation and the final cyclization step.[1][2]
-
Microwave Irradiation: The use of microwave heating can dramatically accelerate the cyclodehydration step, often reducing reaction times from hours to minutes.[2][4] This is due to efficient and rapid energy transfer directly to the polar solvent and reactants.
-
Caption: Mechanism of EDC/HOBt-mediated 1,2,4-Oxadiazole Formation.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic method depends on factors such as substrate availability, functional group tolerance, and desired reaction scale.
| Method / Reagents | Typical Temp. | Typical Time | Av. Yield | Advantages | Disadvantages / Limitations |
| Two-Step: Acyl Chloride | RT then Reflux | 4-12 h | 60-85% | Clean reactions; intermediate is verifiable.[13][14] | Requires synthesis/handling of reactive acyl chlorides; additional step reduces efficiency.[4] |
| One-Pot: EDC/HOBt | 0 °C to 80 °C | 6-24 h | 65-95% | High yielding; mild conditions; tolerates wide range of functional groups.[12][15] | Reagents are expensive; requires careful stoichiometry; longer reaction times. |
| One-Pot: NaOH/DMSO | Room Temp. | 4-24 h | 50-90% | Operationally simple; room temperature reaction; inexpensive reagents.[1][2] | Not suitable for base-sensitive functional groups (-OH, -NH2 on the acid component).[2] |
| One-Pot: Microwave | 100-150 °C | 5-30 min | 70-90% | Extremely rapid; high yields; enables high-throughput synthesis.[2][4] | Requires specialized microwave reactor; potential for pressure buildup. |
| Post-Oxidation | ~95 °C | 8-10 h | ~90% | Novel route when the corresponding tolyl-oxadiazole is more accessible.[6] | Limited to substrates with an oxidizable methyl group; catalytic system required. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Amidoxime Precursor (4-carboxybenzamidoxime)
This protocol adapts the general synthesis of amidoximes from nitriles. The starting material here is methyl 4-cyanobenzoate, which is subsequently hydrolyzed.
Step A: Amidoxime Formation
-
Reagents Setup: In a round-bottom flask, suspend methyl 4-cyanobenzoate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (5-10 mL per gram of nitrile).
-
Base Addition: Add a solution of sodium carbonate (Na₂CO₃) (1.5 eq) in water dropwise to the suspension with vigorous stirring.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude solid is the methyl ester of the desired amidoxime.
Step B: Saponification to Benzoic Acid
-
Hydrolysis: Dissolve the crude solid from Step A in a mixture of THF/water (1:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidification: Once the hydrolysis is complete (monitored by TLC or LC-MS), carefully acidify the mixture to pH ~3-4 with 1M HCl.
-
Isolation: The product, 4-carboxybenzamidoxime, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often used without further purification.
Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling
This protocol describes the coupling of 4-aminobenzamidoxime with 4-formylbenzoic acid as a representative example.
-
Reagents Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C under a nitrogen atmosphere for 30 minutes. This pre-activation step is crucial for forming the HOBt active ester.
-
Amidoxime Addition: Add 4-aminobenzamidoxime (1.1 eq) to the reaction mixture, followed by N,N-diisopropylethylamine (DIEA) (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Stir for 12-18 hours, monitoring progress by LC-MS. The reaction first forms the O-acylamidoxime, which then cyclizes in situ upon heating.
-
Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the crude solid by filtration. Purify by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water to afford the pure 3-(4-aminophenyl)-5-(4-formylphenyl)-1,2,4-oxadiazole.[15][16]
Protocol 3: Room Temperature One-Pot Synthesis via NaOH/DMSO
This protocol demonstrates the synthesis of 3-phenyl-5-(4-carboxyphenyl)-1,2,4-oxadiazole.
-
Reagents Setup: In a flask, dissolve benzamidoxime (1.2 eq) and methyl 4-formylbenzoate (1.0 eq) in DMSO (0.2 M). Note: The benzoic acid must be protected as an ester for this method.
-
Base Addition: Add powdered NaOH (2.0 eq) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester and the formation of the oxadiazole product.
-
Work-up & Hydrolysis: Once the reaction is complete, pour the mixture into water and acidify with 2M HCl to pH 2-3. This step simultaneously quenches the reaction and hydrolyzes the methyl ester to the desired carboxylic acid.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove DMSO and salts, and dry under vacuum.[1][2]
Conclusion
The synthesis of substituted 1,2,4-oxadiazole benzoic acids is a well-established field with a variety of robust and adaptable protocols. The classic pathway via amidoxime acylation and cyclodehydration remains the most versatile approach. Modern one-pot methodologies, particularly those employing EDC/HOBt for broad functional group tolerance or the operationally simple NaOH/DMSO system for room temperature reactions, have significantly streamlined access to these valuable compounds. By understanding the mechanistic rationale behind reagent choice and reaction conditions, researchers can select and optimize the ideal synthetic route for their specific drug discovery and development objectives.
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Application Notes & Protocols: The 1,2,4-Oxadiazole Scaffold as a Privileged Motif for Potent and Selective S1P1 Receptor Agonists
Introduction: The Therapeutic Promise of S1P1 Receptor Modulation
The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the circulatory system.[1][2][3] The egress of lymphocytes is driven by a concentration gradient of the endogenous ligand, sphingosine-1-phosphate (S1P), which is low in lymphoid tissues and high in blood and lymph.[1] Agonism at the S1P1 receptor on lymphocytes causes receptor internalization, rendering the cells insensitive to the S1P gradient and effectively trapping them within the lymph nodes.[3][4][5] This sequestration of lymphocytes prevents their migration to sites of inflammation, making S1P1 agonism a powerful and clinically validated strategy for treating autoimmune diseases such as multiple sclerosis and ulcerative colitis.[6][7][8]
The first-generation S1P modulator, Fingolimod (FTY720), is a non-selective agonist that requires in vivo phosphorylation to become active and targets S1P1, S1P3, S1P4, and S1P5 receptors.[9][10] While effective, its lack of selectivity, particularly its activity at the S1P3 receptor, has been linked to cardiovascular side effects like bradycardia.[1] This has driven the search for second-generation, direct-acting, and highly selective S1P1 agonists to improve the safety profile while retaining therapeutic efficacy.[7]
Within this pursuit, the 3,5-disubstituted 1,2,4-oxadiazole heterocycle has emerged as a particularly fruitful chemical scaffold.[11][12][13] Its rigid, planar structure serves as an excellent bioisosteric replacement for amide or ester functionalities, providing favorable metabolic stability and physicochemical properties.[14] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and comprehensive testing cascade for developing 1,2,4-oxadiazole-based S1P1 agonists.
Part 1: Medicinal Chemistry and Synthetic Strategy
Rationale for the 1,2,4-Oxadiazole Core
The selection of the 1,2,4-oxadiazole ring is a deliberate design choice rooted in established medicinal chemistry principles. It functions as a stable, aromatic linker connecting the two key pharmacophoric elements of an S1P1 agonist: a polar "headgroup" that interacts with charged residues in the receptor binding pocket and a hydrophobic "tail" that occupies a deeper, non-polar region.[6] The oxadiazole ring itself is resistant to hydrolysis and contributes to the overall planarity and desired vectoral properties of the molecule, positioning the head and tail regions for optimal receptor engagement.[14]
General Synthetic Workflow
A common and scalable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid, followed by a cyclodehydration reaction.[15][16][17] This approach allows for significant diversity, as a wide array of amidoximes (providing the C3 substituent) and carboxylic acids (providing the C5 substituent) are commercially available or readily synthesized.
Below is a generalized workflow for this synthesis.
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have elucidated the key structural requirements for potent and selective 1,2,4-oxadiazole S1P1 agonists.[6][7][11] Optimization efforts typically focus on three distinct regions of the molecule: the polar headgroup, the central oxadiazole linker, and the hydrophobic tail.[6]
| Region | Structural Moiety | Observation on S1P1 Activity | Citation |
| Polar Headgroup (R²) | Small carboxylic acids (e.g., glycine, β-alanine) | Generally confers high potency. The charged carboxylate mimics the phosphate group of endogenous S1P. | [6] |
| Small, neutral polar groups (e.g., hydroxymethyl) | Can maintain potency while improving pharmacokinetic properties like brain penetration. | [11] | |
| Hydrophobic Tail (R¹) | Biphenyl moieties (e.g., 2-methyl-2'-trifluoromethyl-biphenyl) | Provides strong hydrophobic interactions within the receptor, leading to high affinity. | [6] |
| Substituted phenyl rings | Potency and selectivity are highly sensitive to the substitution pattern (meta- and para-substituents are key).[18] | [11][18] | |
| Flexible alkyl chains | Generally less potent than rigid aromatic or bi-aromatic systems. | [11] | |
| Linker | 1,2,4-Oxadiazole | Proven to be a highly effective linker for achieving both high potency and selectivity. | [7][12] |
| Other 5-membered heterocycles | Replacing the oxadiazole can significantly impact potency and selectivity, highlighting its importance. | [6] |
Part 2: In Vitro Characterization Protocols
A hierarchical screening cascade is essential for identifying and characterizing promising lead compounds. This process begins with assessing binding affinity, moves to functional G-protein and β-arrestin signaling, and culminates in measuring the key pharmacodynamic effect of receptor internalization.
Primary Screen: S1P1 Receptor Binding Affinity
Principle: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Kᵢ) for the S1P1 receptor. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³²P]S1P or [³³P]S1P) from the receptor.[19][20]
Protocol: [³²P]S1P Competitive Binding Assay [20][21]
-
Materials:
-
Cell membranes from a cell line overexpressing human S1P1 (e.g., CHO or HEK293 cells).
-
[³²P]S1P radioligand.
-
Unlabeled S1P (for non-specific binding determination).
-
Test compounds, serially diluted.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.
-
96-well GF/B glass fiber filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Dilute S1P1-expressing cell membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg of protein per well.[20]
-
In a 96-well plate, add 50 µL of serially diluted test compounds. For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled S1P (e.g., 10 µM).
-
Add 50 µL of the diluted S1P1 membranes to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow compounds to reach equilibrium with the receptor.[21]
-
Initiate the binding reaction by adding 50 µL of [³²P]S1P diluted in Assay Buffer to achieve a final concentration of 0.1-0.2 nM.[21]
-
Terminate the reaction by rapid filtration through a pre-soaked GF/B filter plate using a cell harvester.
-
Wash each filter five times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[20][21]
-
Dry the filter plate and add scintillant to each well.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation. A valid assay will have a robust signal window (Total Binding > 10x Non-specific Binding) and consistent results for control compounds.
-
Secondary Screen: Functional Receptor Activation
S1P1 couples primarily to the Gαi/o family of G-proteins, which inhibits adenylyl cyclase and lowers intracellular cAMP levels.[22] Agonist binding also triggers the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[23][24] Assessing both pathways is critical, as compounds can exhibit "biased agonism," preferentially activating one pathway over the other.
Principle: This assay measures the direct activation of G-proteins by the receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of a radioactive signal that is directly proportional to G-protein activation.[25][26]
-
Materials:
-
S1P1-expressing cell membranes.
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Test compounds, serially diluted.
-
GTPγS Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 10 µM GDP, 0.1% fatty acid-free BSA.[25]
-
96-well filter plates.
-
-
Procedure:
-
In a 96-well plate, combine S1P1 membranes (3-5 µ g/well ), GDP, and varying concentrations of the test compound.
-
Incubate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.2-0.4 nM.[25]
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the assay by rapid filtration and wash as described for the binding assay.
-
Quantify [³⁵S]GTPγS binding using a scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a reference agonist like S1P). A robust assay will show a clear dose-dependent increase in signal over basal levels.
-
Principle: This assay quantifies the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular endosomes, a process mediated by β-arrestin.[5][27] This is often performed using a high-content imaging system with cells stably expressing an S1P1 receptor fused to a fluorescent protein (e.g., GFP).[19][27]
-
Materials:
-
U2OS or HEK293 cells stably expressing S1P1-GFP.[27]
-
96- or 384-well clear-bottom imaging plates.
-
Test compounds, serially diluted.
-
Fixing Solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst dye).
-
High-content imaging system.
-
-
Procedure:
-
Seed S1P1-GFP expressing cells into imaging plates and allow them to adhere overnight.[27]
-
Replace the culture medium with assay buffer and incubate for 1-2 hours.[27]
-
Add serially diluted test compounds to the wells.
-
Incubate the plate for 60 minutes at 37°C in a CO₂ incubator to allow for receptor internalization.[21][27]
-
Gently wash the cells and fix them with Fixing Solution for 20 minutes at room temperature.[27]
-
Wash the cells again and add the nuclear stain.
-
Acquire images of the cells using a high-content imaging system, capturing both the GFP (receptor) and Hoechst (nucleus) channels.
-
-
Data Analysis & Self-Validation:
-
Use image analysis software to quantify the internalization of the receptor. This is typically done by measuring the intensity and number of fluorescent puncta (endosomes) within the cytoplasm.
-
Plot the internalization metric against the log concentration of the test compound to determine the EC₅₀. In untreated (negative control) cells, fluorescence should be localized primarily at the plasma membrane, while a potent agonist (positive control) should induce a robust shift to intracellular vesicles.[27]
-
Part 3: In Vivo Pharmacodynamic Evaluation
The definitive measure of an S1P1 agonist's in vivo activity is its ability to induce a dose-dependent reduction in peripheral blood lymphocytes.[2][5]
Protocol: Peripheral Lymphocyte Counting in Mice [5]
-
Materials:
-
8-10 week old C57BL/6 mice.
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Automated hematology analyzer or flow cytometer.
-
-
Procedure:
-
Acclimatize animals for at least one week prior to the study.
-
Collect a baseline (t=0) blood sample from each mouse via tail vein or saphenous vein.
-
Administer the test compound or vehicle to the animals via oral gavage (p.o.).
-
Collect blood samples at various time points post-dosing (e.g., 4, 8, 24, and 48 hours).
-
Analyze the blood samples using a hematology analyzer to determine the total lymphocyte count.
-
(Optional) Use flow cytometry with specific markers (e.g., CD4, CD8, B220) to analyze effects on different lymphocyte subsets.
-
-
Data Analysis & Self-Validation:
-
For each animal, normalize the lymphocyte count at each time point to its own baseline value.
-
Plot the mean percent change in lymphocytes versus time for each treatment group.
-
A successful S1P1 agonist will induce a significant, dose-dependent, and sustained reduction in circulating lymphocytes compared to the vehicle-treated group.[4][6] The nadir (lowest point) and duration of lymphopenia are key parameters to assess.
-
Part 4: Integrated Drug Discovery Workflow
The development of a 1,2,4-oxadiazole S1P1 agonist follows a logical, multi-stage process where data from each step informs the next. This integrated workflow ensures that only the most promising compounds with the desired biological and pharmacological profile advance.
Caption: Integrated workflow for the discovery of 1,2,4-oxadiazole S1P1 agonists.
References
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Li, Z., Chen, W., Hale, J. J., Lynch, C. L., Mills, S. G., Hajdu, R., Keohane, C. A., Rosenbach, M. J., Milligan, J. A., Shei, G.-J., Chrebet, G., Parent, S. A., Bergstrom, J., Card, D., Forrest, M. J., Plevyak, M., Schlegel, K., Lanza, T. J., Lin, G., ... Mandala, S. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 48(20), 6169–6173. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). PubChem. [Link]
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Liu, R., Homan, R., Shub, O., Miller, L., Li, B., Yang, E., Hill, T. A., Xie, J., & Wang, Y. (2011). Predictability of Peripheral Lymphocyte Reduction of Novel S1P1 Agonists by in Vitro GPCR Signaling Profile. Journal of pharmacological and toxicological methods, 63(3), 266–274. [Link]
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Liu, H., Jin, H., Yue, X., & Conti, P. S. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Molecular imaging and biology, 17(4), 486–492. [Link]
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Wang, X., Wang, X., Guo, D., Li, R., Li, Y., Chen, Y., Zhang, L., & Wang, X. (2019). Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of Sphingosine-1-phosphate receptor (S1P1). Bioorganic chemistry, 82, 41–57. [Link]
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Ye, T., Yu, J., Fang, Y., Xu, Z., Guo, S., Zhao, Z., Li, H., He, H., & Zhu, L. (2025). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. European Journal of Medicinal Chemistry, 300, 117878. [Link]
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Mandala, S., Hajdu, R., Bergstrom, J., Quackenbush, E., Xie, J., Milligan, J., Thornton, R., Shei, G. J., Card, D., Keohane, C., Rosenbach, M., Hale, J., Lynch, C. L., Schlegel, K., White, V., Lingham, R., L., ... & Chrebet, G. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science (New York, N.Y.), 296(5566), 346–349. [Link]
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Ye, T., Yu, J., Fang, Y., Xu, Z., Guo, S., Zhao, Z., Li, H., He, H., & Zhu, L. (2025). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. ResearchGate. [Link]
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Lee, J. F., Chiba, K., & Chun, J. (2016). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. Marine drugs, 14(12), 224. [Link]
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Zarr, M. L., & Cohen, J. A. (2020). Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. Neuropharmacology, 175, 108151. [Link]
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Lee, H., Choi, J., Nam, H., Lee, Y. S., & Cheong, J. H. (2017). Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18 F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P 1 ) PET Tracer. Journal of medicinal chemistry, 60(16), 7040–7053. [Link]
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Ye, T., Yu, J., Fang, Y., Xu, Z., Guo, S., Zhao, Z., Li, H., He, H., & Zhu, L. (2025). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. R Discovery. [Link]
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Sidneva, E. A., & Belskaya, N. P. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules (Basel, Switzerland), 28(15), 5865. [Link]
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Mandala, S., Hajdu, R., Bergstrom, J., Quackenbush, E., Xie, J., Milligan, J., Thornton, R., Shei, G. J., Card, D., Keohane, C., Rosenbach, M., Hale, J., Lynch, C. L., Schlegel, K., White, V., Lingham, R., L., ... & Chrebet, G. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science (New York, N.Y.), 296(5566), 346–349. [Link]
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Kumar, A., & Kumar, R. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical and Clinical Research, 7(1), 60-68. [Link]
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Schwab, S. R., & Cyster, J. G. (2007). Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection. Current topics in microbiology and immunology, 314, 111–128. [Link]
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Ledy, D., Kerdiles, Y., & Cyster, J. G. (2017). Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease. Mucosal immunology, 10(5), 1213–1225. [Link]
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Harris, S., Tran, J., & Scott, F. L. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in immunology, 13, 876944. [Link]
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Sanna, M. G., Liao, J., & Jo, E. (2004). S1P1-Selective In Vivo-Active Agonists from High- Throughput Screening: Off-the-Shelf Chemical Probes of Receptor Interactions, Signaling, and Fate. Chemistry & biology, 11(9), 1211–1222. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid.
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. Low yield is a common issue in multi-step organic synthesis. This document provides a structured, causality-driven approach to troubleshooting, moving beyond simple procedural lists to explain the "why" behind each recommendation. Our goal is to empower you to diagnose and resolve issues effectively, ensuring the integrity and reproducibility of your synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound (Target Compound 3 ) is typically achieved via a robust two-step process starting from 4-cyanobenzoic acid (1 ). The core of this process involves the formation of a key amidoxime intermediate, 4-(N'-hydroxycarbamimidoyl)benzoic acid (2 ), followed by a carbonylative cyclization to yield the desired 1,2,4-oxadiazol-5-one heterocycle.
Understanding the nuances of each step is critical for maximizing yield and purity. This guide is structured as a series of frequently asked questions (FAQs) that address common failure points in this synthetic sequence.
Caption: General two-step synthesis of the target compound.
Part 1: Troubleshooting Amidoxime Formation
The conversion of the nitrile in 4-cyanobenzoic acid to the amidoxime is the foundation of the entire synthesis. Incomplete conversion or side-product formation at this stage will invariably lead to low overall yield.
FAQ 1: My reaction shows a significant amount of unreacted 4-cyanobenzoic acid. How can I drive the reaction to completion?
Possible Causes & Solutions:
-
Suboptimal pH: The reaction of a nitrile with hydroxylamine is highly pH-dependent. The free base form of hydroxylamine (NH₂OH) is the active nucleophile. If using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to liberate the free hydroxylamine.
-
Causality: If the reaction medium is too acidic, the hydroxylamine will be protonated and non-nucleophilic. If it's too basic, the hydroxylamine can decompose. The ideal pH is typically between 8 and 10.
-
Recommended Action: Use a slight excess of a moderate base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). A molar ratio of 1.5 to 2.0 equivalents of base relative to NH₂OH·HCl is a good starting point. Monitor the pH of the reaction mixture.
-
-
Insufficient Hydroxylamine: To ensure complete conversion, a molar excess of hydroxylamine is recommended.
-
Recommended Action: Use 1.5 to 3.0 equivalents of hydroxylamine hydrochloride. This helps to push the reaction equilibrium towards the product.
-
-
Low Reaction Temperature or Insufficient Time: While the reaction can proceed at room temperature, gentle heating is often required for complete conversion of sterically hindered or electron-deficient nitriles.
-
Recommended Action: Heat the reaction mixture to 50-70°C and monitor by TLC or LCMS until the starting material is consumed. Reaction times can range from a few hours to overnight.[1]
-
FAQ 2: My TLC/LCMS shows multiple new spots in addition to my desired amidoxime. What are these impurities?
Possible Causes & Solutions:
-
Oxidation of the Amidoxime: Amidoximes can be susceptible to oxidation, which can lead to the formation of nitrile and amide byproducts.[1]
-
Causality: This is more likely to occur under harsh reaction conditions or during prolonged heating in the presence of air.
-
Recommended Action: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction, especially if heating for an extended period. Avoid unnecessarily high temperatures.
-
-
Dimerization or Further Reaction: Under certain conditions, amidoximes can undergo self-condensation or other side reactions.
-
Recommended Action: Ensure controlled addition of reagents and maintain the recommended temperature. Once the reaction is complete, proceed to the workup promptly.
-
| Parameter | Recommended Range | Rationale |
| Hydroxylamine HCl (eq.) | 1.5 - 3.0 | Drives equilibrium towards product formation. |
| Base (e.g., K₂CO₃) (eq.) | 1.5 - 2.0 (relative to NH₂OH·HCl) | Liberates free hydroxylamine; maintains optimal pH. |
| Temperature | 50 - 70°C | Increases reaction rate without significant degradation. |
| Solvent | Aqueous Ethanol, Methanol | Good solubility for both starting material and reagents. |
Part 2: Troubleshooting Carbonylative Cyclization
The cyclization of the amidoxime intermediate with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) is the critical ring-forming step. This reaction is often the primary source of yield loss if not performed under optimal conditions.[2]
FAQ 3: The cyclization reaction is sluggish, and I'm isolating mostly unreacted amidoxime. What's going wrong?
Possible Causes & Solutions:
-
Moisture Contamination: CDI is extremely sensitive to moisture. Water will rapidly hydrolyze CDI to imidazole and CO₂, rendering it inactive for the cyclization.
-
Causality: The presence of water consumes the key reagent, preventing the activation of the amidoxime necessary for cyclization.
-
Recommended Action:
-
Use anhydrous solvents (e.g., THF, DMF, Acetonitrile).
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under a strict inert atmosphere (nitrogen or argon).
-
Use high-quality, freshly opened CDI.
-
-
-
Insufficient Base or Incorrect Base Choice: A base is required to deprotonate the amidoxime, making it a more effective nucleophile to attack the activated carbonyl of the CDI-adduct.[2]
-
Causality: Without a base, the initial acylation of the amidoxime by CDI is slow, and the subsequent intramolecular cyclization will not proceed efficiently.
-
Recommended Action: Add a non-nucleophilic base like potassium carbonate (finely ground to increase surface area) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction often proceeds rapidly at room temperature once the base is added.[2]
-
FAQ 4: My final product is contaminated with a significant amount of an impurity that is difficult to remove. What is it?
Possible Causes & Solutions:
-
Urea Byproduct Formation: If the reaction temperature is too high or if an excess of CDI is used without careful control, side reactions can occur, including the formation of urea-like structures from the reaction of imidazole (a byproduct of CDI activation) with other intermediates.
-
Recommended Action: Maintain the reaction at room temperature. Use a stoichiometric amount or only a slight excess of CDI (e.g., 1.1 equivalents). Add the CDI portion-wise to the reaction mixture to control the concentration.
-
-
Hydrolysis of the Oxadiazole Ring: The 1,2,4-oxadiazol-5-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup.[3]
-
Causality: Ring-opening hydrolysis will cleave the heterocycle, leading to acylhydrazide derivatives or other degradation products, which will result in direct yield loss.[3]
-
Recommended Action: During the workup, perform pH adjustments carefully using dilute acid (e.g., 1M HCl) in an ice bath. Avoid prolonged exposure to harsh pH conditions.
-
Caption: A logical workflow for troubleshooting low yield.
Part 3: Workup and Purification
Even with a successful reaction, significant product loss can occur during the isolation and purification stages.
FAQ 5: I get a low recovery after acidifying the reaction mixture to precipitate my product. Where is my product going?
Possible Causes & Solutions:
-
Incorrect pH for Precipitation: The target compound is a carboxylic acid. It will be soluble in water at neutral or basic pH as its carboxylate salt. To precipitate it effectively, the solution must be acidified.
-
Causality: The pKa of the benzoic acid moiety is around 4.2. To ensure complete protonation and minimize solubility, the pH of the aqueous solution should be lowered to ~2-3.
-
Recommended Action: Cool the aqueous solution in an ice bath and slowly add 1M or 2M HCl with vigorous stirring. Check the pH with a pH meter or pH paper to ensure it is in the target range of 2-3. Allow sufficient time for the product to fully precipitate before filtering.
-
-
Inappropriate Choice of Recrystallization Solvent: Using a solvent in which the product is too soluble will lead to poor recovery.
-
Recommended Action: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethanol/water or acetic acid/water may be effective. Perform small-scale solvent screening to find the optimal system for your product.
-
Exemplary Protocol: CDI-Mediated Cyclization
This protocol serves as a self-validating system. If your procedure deviates significantly, it may be the source of the issue.
-
Preparation: Under an inert atmosphere of nitrogen, add the dried amidoxime intermediate (2 , 1.0 eq.) and finely ground anhydrous potassium carbonate (2.0 eq.) to a flask containing anhydrous THF.
-
Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq.) portion-wise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in 1-3 hours.[2] Monitor the disappearance of the amidoxime starting material by TLC or LCMS.
-
Quenching & Workup: Once the reaction is complete, carefully add water to quench any remaining CDI. Remove the THF under reduced pressure.
-
Isolation: Add more water to the residue and filter to remove any insoluble inorganic salts. Cool the aqueous filtrate in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound (3 ).
References
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
-
Clément, B., & Chagnault, V. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 21(6), 765. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
-
Phakhodee, W., Duangkamol, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(69), 39551–39560. [Link]
-
Marek, A., et al. (2013). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 135(50), 18944-18953. [Link]
-
Clement, B. (2002). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 9(1), 1-22. [Link]
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]
-
Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Ring Formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, often serving as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the chemical principles behind them.
Overview of Core Synthetic Strategies
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is dominated by two primary strategies, each with distinct advantages and considerations. The most widely employed method is the condensation and cyclization of an amidoxime with a carbonyl-containing compound, which can be considered a [4+1] approach. An alternative is the [3+2] dipolar cycloaddition between a nitrile and a nitrile oxide.[4]
Caption: Diagnostic workflow for troubleshooting low 1,2,4-oxadiazole yield.
Category 2: Side Product Formation
Q2: My LC-MS shows a major peak corresponding to the hydrolyzed O-acylamidoxime intermediate. How do I prevent this cleavage?
A2: This indicates that the O-acylamidoxime is forming successfully but is being cleaved back to the amidoxime and carboxylic acid before it can cyclize. This is a common side reaction, particularly under harsh conditions or in the presence of nucleophiles like water. [5][6] Causality & Solutions:
-
Presence of Water: Trace amounts of water can hydrolyze the intermediate, especially at elevated temperatures.
-
The Solution: Ensure all reagents and solvents are anhydrous. Use dry solvents (e.g., from a solvent purification system or freshly distilled over a drying agent) and run the reaction under an inert atmosphere (N₂ or Ar). [7][6]* Prolonged Heating: The longer the intermediate is heated, the more opportunity there is for degradation.
-
The Solution: Minimize the reaction time at high temperatures. If thermal cyclization is slow, switch to a more efficient method. A base-mediated approach with TBAF/THF often proceeds much faster and at lower temperatures, minimizing degradation. [8]* Basic Workup: Aqueous basic workups can hydrolyze any unreacted intermediate.
-
The Solution: Perform the workup under neutral or mildly acidic conditions if possible, and keep temperatures low (e.g., using an ice bath).
-
Q3: My product appears to be an isomer or has rearranged. The mass is correct, but the NMR is inconsistent with the desired 1,2,4-oxadiazole. What is happening?
A3: You are likely observing a product of the Boulton-Katritzky Rearrangement (BKR) . This is a well-documented thermal or acid-catalyzed rearrangement of certain 3,5-disubstituted 1,2,4-oxadiazoles into other isomeric heterocycles. [6]The reaction is driven by the cleavage of the weak N-O bond and subsequent intramolecular cyclization. Causality & Solutions:
-
Structural Susceptibility: The BKR is most common for 1,2,4-oxadiazoles that have a side chain at the C5 position containing a nucleophilic atom (like N, O, or S) that can attack the C3 position.
-
Acidic Conditions: Trace amounts of acid (including acidic silica gel during chromatography) can catalyze the rearrangement.
-
The Solution: Avoid acidic workups. During purification, use neutralized silica gel (pre-treated with a base like triethylamine) for column chromatography. [6][9]* High Temperatures: The rearrangement can be thermally induced.
-
The Solution: Use the mildest possible conditions for the cyclization and purification steps. Store the final compound in a cool, dry place.
-
Caption: The Boulton-Katritzky Rearrangement mechanism.
Q4: I am using the 1,3-dipolar cycloaddition route and my main product is a furoxan (1,2,5-oxadiazole-2-oxide). How can I favor the desired reaction?
A4: The dimerization of the nitrile oxide intermediate to form a furoxan is a very common and often kinetically favored side reaction in [3+2] cycloadditions. [4][6]Suppressing this pathway is key to obtaining the desired 1,2,4-oxadiazole.
Causality & Solutions:
-
Concentration Effects: At high concentrations, the nitrile oxide is more likely to react with itself than with the nitrile substrate.
-
The Solution: Generate the nitrile oxide in situ at a slow rate and in the presence of a high concentration of the nitrile partner. This can be achieved by the slow addition of the base (e.g., triethylamine) used to generate the nitrile oxide from a hydroximoyl chloride precursor.
-
-
Reactivity of the Nitrile: An electron-deficient or sterically hindered nitrile will be a poor dipolarophile, allowing dimerization to dominate.
-
The Solution: This synthetic route is most effective with electron-rich or unhindered nitriles. If your nitrile is unreactive, the amidoxime condensation route is a much more reliable alternative. [4]
-
Category 3: Reagent & Substrate Issues
Q5: My substrate has unprotected hydroxyl (-OH) or amino (-NH₂) groups. Could this be inhibiting the reaction?
A5: Absolutely. These nucleophilic groups can compete with the amidoxime in reacting with the activated carboxylic acid or acyl chloride. [6] Causality & Solutions:
-
Competitive Acylation: The -OH or -NH₂ group can be acylated, consuming your acylating agent and forming a stable ester or amide side product, thus preventing the formation of the required O-acylamidoxime intermediate.
-
The Solution: Protect these functional groups before attempting the 1,2,4-oxadiazole synthesis.
-
For -OH groups: Use standard protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).
-
For -NH₂ groups: Use carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These groups can be removed after the successful formation of the oxadiazole ring.
-
Data & Protocols
Table 1: Comparison of Cyclodehydration Conditions
| Method | Reagents/Conditions | Temperature | Typical Solvents | Advantages | Common Issues |
| Thermal | Heat only | 80-160 °C | Toluene, Xylene, DMA | Simple, avoids basic/acidic reagents. | Slow, requires high temperatures, potential for thermal degradation or BKR. [6] |
| Mild Base | Pyridine, DIPEA | 25-110 °C | DCM, Pyridine | Good for simple, stable substrates. | Often insufficient for less reactive intermediates. |
| Strong Base | TBAF (Tetrabutylammonium fluoride) | 25-60 °C | Anhydrous THF | Highly efficient, often works at RT, fast. [1][8] | Requires strictly anhydrous conditions. |
| Superbase | NaOH or KOH (powdered) | 25 °C (RT) | Anhydrous DMSO | One-pot from amidoxime and ester/acid, works at RT. [8][10] | DMSO can complicate workup; not suitable for base-labile groups. |
| Microwave | Heat (Microwave Irradiation) | 100-180 °C | DMA, DMF, Dioxane | Extremely fast (minutes vs. hours), drives difficult reactions. [3] | Requires specialized equipment; potential for pressure buildup. |
Appendix: Key Experimental Protocols
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Isolation & TBAF Cyclization
-
Step 1: O-Acylation
-
Dissolve the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in an appropriate solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., EDC·HCl, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).
-
Add a base such as DIPEA (2.0 eq) and stir the reaction at room temperature for 4-16 hours.
-
Monitor by TLC or LC-MS for the disappearance of the amidoxime.
-
Upon completion, perform an aqueous workup and extract the O-acylamidoxime intermediate. Purify if necessary.
-
-
Step 2: Cyclodehydration
-
Dissolve the purified O-acylamidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 1.2 eq) dropwise.
-
Stir at room temperature for 1-12 hours, monitoring by TLC/LC-MS for product formation. [8] * Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the final 1,2,4-oxadiazole by column chromatography or recrystallization. [11]
-
Protocol 2: One-Pot Synthesis using NaOH/DMSO at Room Temperature
This protocol is adapted for reactions between an amidoxime and an ester. [8]
-
To a stirred suspension of powdered NaOH (2.0 eq) in anhydrous DMSO, add the amidoxime (1.0 eq) and the ester (1.1 eq).
-
Stir the resulting mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify as needed.
References
- Sharma, R., & Kumar, R. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
-
Zarghi, A., & Sharafi, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101111. [Link]
-
Paolella, A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 12347-12353. [Link]
- BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- BenchChem Technical Support Team. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- Wang, M., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(26), 6263-6271.
- Zakeri, M., Heravi, M. M., & Abouzari-Lotf, E. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
- Fokin, A. A., & Golichenko, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 536-544.
- BenchChem Technical Support Team. (2025).
-
Fokin, A. A., & Golichenko, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). SciSpace. [Link]
- Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 19(5), 376-397.
-
Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3396. [Link]
-
Wang, M., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
- Baxendale, I. R., et al. (2012). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Beilstein Journal of Organic Chemistry, 8, 1971-1982.
- Pace, A., et al. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Molecules, 26(16), 4933.
- Ahmad, S., et al. (2012). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Journal of the Chemical Society of Pakistan, 34(1), 161-166.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
- BenchChem Technical Support Team. (2025). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. BenchChem.
- Monge, D., et al. (2012). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry, 16(24), 2826-2837.
-
Zarghi, A., & Sharafi, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. [Link]
- Kappe, C. O., & de la Hoz, A. (2019). Modern Strategies for Heterocycle Synthesis. Molecules, 24(23), 4376.
-
Brain, C. T., & Paul, J. M. (2001). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 3(23), 3687–3689. [Link]
- Soderberg, T. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.
- International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. 8(6).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
How to improve the solubility of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid in aqueous buffers.
Introduction
Welcome to the technical support guide for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Due to its chemical structure, which includes a planar aromatic system and an acidic benzoic acid moiety, this molecule is anticipated to have low intrinsic aqueous solubility at neutral pH. This guide is designed to provide a systematic, scientifically-grounded approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral (e.g., pH 7.4) aqueous buffers?
Answer: The poor aqueous solubility of this compound at neutral pH is multifactorial, stemming from its fundamental physicochemical properties:
-
Acidic Functional Group: The primary driver of its pH-dependent solubility is the benzoic acid group. The pKa of unsubstituted benzoic acid is approximately 4.2.[1][2][3][4][5] Below this pH, the carboxyl group is protonated (-COOH), rendering the molecule neutral and significantly less soluble. Above the pKa, it deprotonates to the carboxylate form (-COO⁻), which is an ion and thus much more soluble in polar solvents like water. At pH 7.4, while largely deprotonated, the intrinsic low solubility of the neutral form can still limit the overall achievable concentration.
-
Molecular Structure: The molecule possesses a rigid, planar structure composed of a benzene ring and an oxadiazolone ring. Such planar structures can pack efficiently into a stable crystal lattice. A high crystal lattice energy means that a significant amount of energy is required to break apart the solid-state crystal and allow individual molecules to be solvated by water, thus limiting solubility.
-
Lipophilicity: The combination of the benzene ring and the heterocyclic oxadiazole ring contributes to the molecule's overall hydrophobicity (lipophilicity). Hydrophobic molecules are poorly solvated by water, preferring to remain associated with each other, which leads to precipitation.
Q2: I see a precipitate when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?
Answer: This common issue, often called "crashing out," occurs when a compound is rapidly transferred from a highly favorable organic solvent (like DMSO) to an aqueous buffer where its solubility is much lower.[6] The abrupt shift in solvent polarity causes the compound to precipitate before it can be adequately solvated by the aqueous medium.
Troubleshooting Steps:
-
Modify the Dilution Method: Instead of adding the stock directly to the final buffer volume, add the stock solution dropwise into the buffer while vortexing or stirring vigorously. This promotes rapid mixing and dispersion.[6]
-
Reduce Stock Concentration: Using a more dilute stock solution can prevent the final concentration from exceeding the aqueous solubility limit upon dilution.
-
Use an Intermediate Dilution Step: First, dilute the DMSO stock into a mixture of buffer and a water-miscible co-solvent (e.g., ethanol or PEG 400), and then perform a final dilution into the 100% aqueous buffer.
-
Adjust Buffer pH: The most effective first step for an acidic compound is to ensure your final buffer pH is sufficiently above the compound's pKa. For a compound with a pKa around 4.2, a buffer at pH 7.4 is a good start, but going to a higher pH (e.g., 8.0 or 9.0) may be necessary if solubility remains an issue.[6][7][8]
Q3: What is a co-solvent and when should I consider using one?
Answer: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[9] Common examples include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO). They work by reducing the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules.[10]
You should consider using a co-solvent when pH adjustment alone is insufficient to achieve your target concentration, or if your experimental system cannot tolerate high pH. Co-solvents are particularly useful for non-ionizable compounds but can also be used in combination with pH adjustment for acidic compounds like this one.[8] Start with low percentages (e.g., 1-5% v/v) and increase as needed, keeping in mind the potential for co-solvents to affect biological assay performance.[9]
Q4: When are more advanced methods like surfactants or cyclodextrins necessary?
Answer: Surfactants and cyclodextrins are advanced formulation tools that should be considered when pH adjustment and co-solvents fail to provide the required solubility or when the concentration of co-solvent needed is unacceptably high for the intended application.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing the overall solubility.[11][12][13][14][15] They are very effective but can interfere with biological assays and membrane-related processes.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[16][17][18] They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule, thereby increasing its apparent water solubility.[16][17][18][] They are widely used in pharmaceutical formulations and are often better tolerated in biological systems than surfactants.[20]
Troubleshooting Guide: A Systematic Approach to Solubilization
This guide provides a logical workflow for systematically improving the aqueous solubility of this compound.
Workflow Diagram
Caption: A decision-tree workflow for solubilizing the target compound.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This experiment will determine the effect of pH on the solubility of your compound.
Materials:
-
This compound (solid powder)
-
A series of buffers (e.g., phosphate, borate) at various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0)
-
Microcentrifuge tubes
-
Vortex mixer and/or shaker incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 2-5 mg). Ensure enough solid is present that some will remain undissolved.
-
Add a fixed volume of a specific pH buffer to the tube (e.g., 1 mL).
-
Cap the tube securely and vortex vigorously for 1 minute.
-
Equilibrate the slurry for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator to ensure continuous mixing. This allows the solution to reach thermodynamic equilibrium.
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound. This value represents the equilibrium solubility at that specific pH.
-
Repeat for all pH values and plot solubility (e.g., in µg/mL or µM) versus pH.
Protocol 2: Co-solvent Screening
This protocol helps identify an effective co-solvent and its optimal concentration.
Materials:
-
Aqueous buffer at the optimal pH determined in Protocol 1.
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO.
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a set of buffer/co-solvent mixtures. For example, for ethanol, prepare 2%, 5%, 10%, and 20% (v/v) solutions in your chosen aqueous buffer.
-
Following the same procedure as in Protocol 1 (Steps 1-8), determine the equilibrium solubility of the compound in each buffer/co-solvent mixture.
-
Plot solubility versus co-solvent concentration for each co-solvent tested.
-
Select the co-solvent system that provides the target solubility with the lowest percentage of organic solvent to minimize potential effects on downstream experiments.
Data Summary and Comparison of Methods
The following table summarizes the primary solubilization strategies and their key characteristics for a weakly acidic compound like this compound.
| Method | Mechanism of Action | Recommended Starting Conditions | Pros | Cons |
| pH Adjustment | Increases the fraction of the ionized, more soluble carboxylate form (-COO⁻).[7][8] | Test buffers from pH 7.0 to 9.0. | Simple, highly effective for ionizable compounds, minimal addition of exogenous materials. | Limited by compound stability at high pH; may not be suitable for all biological assays. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][10] | Screen 1-20% (v/v) Ethanol, PG, or PEG 400 at an optimized pH. | Easy to implement, can be combined with pH adjustment. | Can affect biological systems (e.g., enzyme activity, cell viability) at higher concentrations.[9] |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic part of the molecule.[16][17][18][] | Screen 1-5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD). | Generally low toxicity, widely used in pharmaceutical formulations.[20] | Can be costly; may alter drug-receptor binding kinetics; saturation effects at high concentrations. |
| Surfactants | Forms micelles that encapsulate the drug in their hydrophobic core.[11][12][13][14][15] | Screen 0.1-2% (w/v) Polysorbate 80 or Cremophor EL. | High solubilization capacity. | High potential to interfere with biological assays, especially those involving membranes or proteins. |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed. (n.d.). The role of surfactants in the release of very slightly soluble drugs from tablets.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Vertex AI Search. (2025). Solubilization by surfactants: Significance and symbolism.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
- Turito. (2023). Benzoic Acid - Structure, Properties, Reactions.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
- Vertex AI Search. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- Wikipedia. (n.d.). Benzoic acid.
- Proprep. (n.d.). What is the pKa of benzoic acid?
- Benchchem. (n.d.). Technical Support Center: Aqueous Buffer Solubility Issues.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
Sources
- 1. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. global.oup.com [global.oup.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. proprep.com [proprep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. jocpr.com [jocpr.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and its Esters
Welcome to the technical support center for the purification of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and its corresponding esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Drawing from established chemical principles and field-tested methodologies, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound class.
Introduction to Purification Challenges
The purification of this compound and its esters can be a formidable task due to a combination of factors. The presence of both a carboxylic acid (or ester) and a polar oxadiazolone ring imparts unique solubility characteristics, often leading to difficulties in selecting appropriate solvent systems for crystallization and chromatography. Furthermore, the synthetic routes to these compounds can generate a variety of structurally similar impurities that are challenging to separate from the desired product.
This guide will provide a structured approach to overcoming these obstacles, enabling you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when purifying these compounds.
Q1: What are the most common impurities I should expect?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include unreacted starting materials, such as amidoximes and acyl chlorides, and byproducts from side reactions. Incomplete cyclization can leave behind N-acylamidoxime intermediates. If you are synthesizing the acid from its ester, incomplete hydrolysis will result in the presence of the starting ester in your final product.
Q2: My compound seems to be poorly soluble in most common organic solvents. What should I do?
A2: The combination of the polar oxadiazolone ring and the carboxylic acid group can lead to limited solubility in many common non-polar organic solvents. For the carboxylic acid, exploring polar aprotic solvents like DMF, DMSO, or DMA may be necessary for initial dissolution. For recrystallization, consider solvent/anti-solvent systems. For example, dissolving the compound in a small amount of a polar solvent and then adding a less polar solvent until turbidity is observed can induce crystallization.
Q3: I am seeing significant streaking of my compound on my TLC plates. How can I resolve this?
A3: Streaking on silica gel TLC plates is often due to the acidic nature of the benzoic acid moiety interacting strongly with the silica. To mitigate this, you can add a small amount of a polar modifier to your mobile phase. A common strategy is to add 1-2% acetic acid or formic acid to the eluent system. This will protonate the silica surface and reduce the strong interaction with your acidic compound, resulting in more defined spots.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for purifying these compounds, especially for achieving high purity on a smaller scale.[1] A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges.
Challenge 1: Persistent Impurities After Recrystallization
Symptom: After one or more recrystallization attempts, you observe a persistent impurity in your 1H NMR or LC-MS analysis.
Underlying Cause: The impurity likely has very similar solubility characteristics to your desired product, making separation by simple recrystallization inefficient. This is common with structurally related byproducts.
Troubleshooting Protocol:
-
Characterize the Impurity: If possible, use techniques like LC-MS to determine the mass of the impurity. This can provide clues as to its structure and help you devise a more targeted purification strategy.
-
Solvent System Screening: Perform a systematic screening of different solvent systems for recrystallization. A table of common solvents and their properties is provided below for reference.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for recrystallizing polar compounds, especially acids.[1][2] |
| Ethanol | 5.2 | 78 | A versatile solvent for a range of polarities. |
| Methanol | 6.6 | 65 | Similar to ethanol but more polar. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used in combination with hexanes. |
| Dichloromethane | 3.1 | 40 | A good solvent for a wide range of organic compounds. |
| Hexanes | 0.1 | 69 | A non-polar solvent, often used as an anti-solvent. |
| Dimethylformamide (DMF) | 6.4 | 153 | A highly polar aprotic solvent, good for dissolving stubborn compounds.[3] |
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical step.[4]
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase: For the carboxylic acid, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system is recommended. The addition of 1% acetic acid to the mobile phase can significantly improve the separation of acidic compounds. For esters, a neutral mobile phase is usually sufficient.
-
-
Acid-Base Extraction: For the carboxylic acid, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired acid will move into the aqueous layer as its carboxylate salt, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure acid, which can be collected by filtration.
Challenge 2: Product "Oils Out" During Recrystallization
Symptom: Upon cooling your recrystallization solution, the product separates as an oil rather than forming crystals.
Underlying Cause: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is too concentrated and cools too quickly.
Troubleshooting Protocol:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Change Solvent System: If the problem persists, select a solvent with a lower boiling point.
Challenge 3: Hydrolysis of Esters During Purification
Symptom: When purifying an ester of this compound, you observe the formation of the corresponding carboxylic acid.
Underlying Cause: The ester is susceptible to hydrolysis, especially under acidic or basic conditions. This can occur during aqueous workups or on silica gel chromatography if the silica is acidic.
Troubleshooting Protocol:
-
Neutralize Workup Conditions: During aqueous extractions, use neutral water and avoid strongly acidic or basic solutions if possible.
-
Use Neutralized Silica Gel: For column chromatography, you can use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a non-polar amine, such as triethylamine (e.g., 1%).
-
Avoid Protic Solvents: When possible, use aprotic solvents for purification to minimize the risk of solvolysis.
-
Monitor Reaction Carefully: Ensure the hydrolysis reaction to form the acid from the ester goes to completion to avoid a mixture of the two in the final product.
Experimental Workflows
Workflow 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
dot
Caption: A typical workflow for purification by recrystallization.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol, or a mixture like DMF/ethanol) to its boiling point and add it portion-wise to the flask with swirling until the solid just dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow 2: Purification by Column Chromatography
This workflow outlines the steps for purifying the target compounds using silica gel chromatography.
dot
Caption: A standard workflow for purification by column chromatography.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexanes/ethyl acetate). Pack a column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate). For the carboxylic acid, remember to add 1% acetic acid to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Conclusion
The successful purification of this compound and its esters is achievable with a systematic and informed approach. By understanding the chemical nature of these compounds and the potential impurities, researchers can effectively troubleshoot and optimize their purification protocols. This guide provides a foundation for these efforts, and it is our hope that it will contribute to the successful advancement of your research and development projects.
References
- BenchChem. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. Retrieved from a hypothetical source based on the provided search result.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024).
- OHAUS Corporation. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a hypothetical source based on the provided search result.
- Semantic Scholar. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
- ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from a hypothetical source based on the provided search result.
- National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from a hypothetical source based on the provided search result.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from a hypothetical source based on the provided search result.
- The Royal Society of Chemistry. (n.d.). Supporting Information Tuning chemoselectivity in O-/N-arylation of 3-aryl-1,2,4-oxadiazolones with ortho-(trimethylsilyl)pheny. Retrieved from a hypothetical source based on the provided search result.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from a hypothetical source based on the provided search result.
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.
- SciSpace. (n.d.). Synthesis of 5,5'-(1,2-Ethanediyl)-bis[3-(Aryl)-1,2,4-oxadiazoles].
- PubMed. (2018).
- BioPharm International. (2016).
- PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
-
Google Patents. (n.d.). RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1][4][5]oxadiazol-3-yl]benzoic acid, and use thereof and methods for preparing.
- ResearchGate. (2015). (PDF)
- Sci-Hub. (1939). Hydrolysis of benzoic and related esters in varying media. Transactions of the Faraday Society.
- Santa Cruz Biotechnology. (n.d.). 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt.
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
Sources
Common side reactions in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This heterocyclic scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisostere and its presence in numerous therapeutic agents. However, its synthesis, most commonly proceeding through the acylation of an amidoxime followed by cyclodehydration, is not without challenges. Low yields, stubborn intermediates, and unexpected side products are common hurdles.
This guide is structured to provide direct, actionable solutions to the specific issues you may encounter at the bench. We will delve into the causality behind these problems and offer field-proven troubleshooting strategies to streamline your workflow and enhance your success rate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems identified through analytical data (e.g., LC-MS, NMR) during the synthesis of 1,2,4-oxadiazoles from amidoximes and acylating agents.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Your LC-MS analysis shows predominantly unreacted starting materials (amidoxime, carboxylic acid/ester) or a major peak corresponding to the mass of the O-acyl amidoxime intermediate, with little to no desired product formation.
-
Probable Cause & Solution:
The most frequent bottleneck in this synthesis is the final cyclodehydration step, which converts the O-acyl amidoxime intermediate into the 1,2,4-oxadiazole ring.[1] This step often requires sufficient energy or chemical promotion to overcome its activation barrier.
1. Insufficiently Forcing Cyclization Conditions:
-
Causality: The thermal or base-mediated elimination of water to form the heterocyclic ring is often not spontaneous. Inadequate heating or a weak base will cause the reaction to stall at the intermediate stage.
-
Recommended Solution:
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling aprotic solvent such as toluene or xylene is often necessary.[1]
-
Base-Mediated Cyclization: Switch to a more potent, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective and common choice for promoting cyclization at room temperature.[1][2] "Superbase" systems, such as NaOH/DMSO or KOH/DMSO, can also drive the reaction to completion, often at ambient temperatures.[3]
-
2. Incompatible Functional Groups:
-
Causality: The presence of unprotected nucleophilic groups, particularly hydroxyl (-OH) or amino (-NH2) moieties on the carboxylic acid or ester starting material, can interfere with the reaction.[3] These groups can compete in side reactions or inhibit the desired cyclization.
-
Recommended Solution: Protect any reactive -OH or -NH2 groups on your starting materials before attempting the coupling and cyclization steps. Standard protecting group strategies should be employed.
3. Poor Choice of Solvent:
-
Causality: The solvent polarity and its ability to participate in the reaction (i.e., protic vs. aprotic) are critical. Protic solvents like water or methanol can actively participate in hydrolysis of the intermediate.[1]
-
Recommended Solution: For base-catalyzed cyclizations, strictly use anhydrous aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) generally produce good results.[1]
-
Issue 2: A Major Side Product Corresponds to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: Your LC-MS shows a significant side product with a mass corresponding to your amidoxime starting material or your carboxylic acid. This indicates the O-acyl amidoxime intermediate has cleaved.
-
Probable Cause & Solution:
Cleavage of the O-Acyl Amidoxime Intermediate:
-
Causality: The O-acyl amidoxime intermediate is susceptible to hydrolytic cleavage, especially in the presence of water (aqueous or protic media), or under prolonged heating.[1][4] This reaction reverts the intermediate back to the starting amidoxime and carboxylic acid.
-
Recommended Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly as possible. Avoid unnecessarily long heating times. If using a base-mediated room temperature method (e.g., TBAF), monitor the reaction closely and work it up promptly upon completion.[1]
-
-
// Main Reactants Amine [label=<
];
Acid [label=<
];
// Intermediate Intermediate [label=<
];
// Product Product [label=<
];
// Side Reaction Hydrolysis [label=<
Hydrolysis Side Reaction
+
];
// Connections
{rank=same; Amine; Acid;}
Amine -> Intermediate [label="Acylation"];
Acid -> Intermediate;
Intermediate -> Product [label=
Issue 3: Isomeric Byproducts are Observed
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer (e.g., 1,3,4-oxadiazole) or another heterocyclic system entirely.
-
Probable Cause & Solution:
1. Boulton-Katritzky Rearrangement (BKR):
-
Causality: This thermal or acid-catalyzed rearrangement is a known side reaction for certain 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[1] It can lead to the formation of different heterocyclic isomers.
-
Recommended Solution: If BKR is suspected, try to modify the reaction conditions to be milder. Avoid high temperatures for extended periods and use non-acidic workup conditions where possible. Ensure reaction and workup media are anhydrous, as moisture can facilitate the process.[1]
2. Photochemical Rearrangement:
-
Causality: Under certain photochemical conditions, some 1,2,4-oxadiazoles (e.g., 3-amino derivatives) can rearrange to form 1,3,4-oxadiazoles.[1]
-
Recommended Solution: This is specific to reactions involving light. If you are using a photochemical method, carefully control the irradiation wavelength and reaction time to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles? The most widely employed method involves the reaction of an amidoxime with an acylating agent (like a carboxylic acid, acyl chloride, or ester) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration.[5] This two-step, one-pot process is versatile and benefits from a wide range of commercially available starting materials.
Q2: Why are anhydrous conditions so critical for the cyclization step? As detailed in Troubleshooting Issue #2, the O-acyl amidoxime intermediate is prone to hydrolysis.[4] The presence of water provides a pathway for the intermediate to revert to the starting amidoxime and carboxylic acid, directly competing with the desired cyclization and significantly reducing the yield of the final 1,2,4-oxadiazole product.[1]
Q3: Can microwave irradiation (MWI) be used to improve this synthesis? Yes, microwave-assisted synthesis has been successfully applied to the formation of 1,2,4-oxadiazoles. MWI can dramatically shorten reaction times and often improves yields by providing efficient and uniform heating, which helps drive the cyclodehydration step to completion while potentially minimizing thermal degradation from prolonged heating.[3][6]
Q4: I've seen "superbase" systems like NaOH/DMSO mentioned. How do they work? A "superbase" system, such as sodium hydroxide in dimethyl sulfoxide (DMSO), creates a highly basic medium that can deprotonate even weakly acidic protons. In this synthesis, it is powerful enough to facilitate the cyclization of the O-acyl amidoxime intermediate at room temperature, providing a high-yielding, operationally simple alternative to high-temperature thermal methods or other specialized reagents.[3]
Data Summary & Protocols
Table 1: Effect of Reagents on 1,2,4-Oxadiazole Synthesis Yield
| Coupling Agent | Base | Solvent | Typical Yield | Notes |
| EDC/HOBt | DIPEA | DMF | Moderate to Good | Standard peptide coupling conditions, good for acid coupling. |
| Acyl Chloride | Pyridine | DCM | Good | Classical method, but acyl chlorides can be moisture-sensitive. |
| None (Ester SM) | NaOH/DMSO | DMSO | Poor to Excellent | "Superbase" method; yield is substrate-dependent.[3] |
| None (Intermediate) | TBAF | THF | Good to Excellent | Mild, room-temperature cyclization of isolated intermediate.[1][2] |
| None (Intermediate) | Heat (Reflux) | Toluene/Xylene | Moderate to Good | Thermal method; requires high temperatures.[1] |
Data adapted from general findings in synthetic literature.[1][3] Yields are highly dependent on the specific substrates used.
Experimental Protocol: General Procedure for TBAF-Mediated Cyclization
This protocol describes the second step: the cyclization of a pre-formed O-acyl amidoxime intermediate.
1. Preparation of the O-acyl Amidoxime Intermediate:
-
To a solution of the amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF), add a base such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the corresponding acyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an appropriate aqueous workup and isolate the crude O-acyl amidoxime. This intermediate is often used in the next step without further purification.
2. Cyclization to the 1,2,4-Oxadiazole:
-
Dissolve the crude O-acyl amidoxime (1.0 eq) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise at room temperature.[2]
-
Stir the reaction at room temperature for 1-16 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Visualized Reaction Pathway
References
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]
-
NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters. [Link]
-
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. [Link]
-
Different Method for the Production of Oxadiazole Compounds. JournalsPub. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalspub.com [journalspub.com]
Technical Support Center: Stability and Degradation of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and related compounds. This guide provides in-depth, field-proven insights into the stability and degradation pathways of this important chemical scaffold. Here, you will find a comprehensive resource designed to anticipate and address the common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to pH-dependent hydrolysis. The 1,2,4-oxadiazol-5-one ring is prone to cleavage under both acidic and basic conditions. While generally considered a hydrolytically stable bioisostere for esters and amides, extreme pH conditions can lead to degradation[1][2]. Thermal and photolytic degradation are also potential concerns that should be evaluated during formal stability studies.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, the maximum stability in aqueous solutions is typically observed in the pH range of 3 to 5[3][4]. Outside of this range, both acid- and base-catalyzed hydrolysis can occur, leading to ring cleavage.
Q3: How should I store solutions of this compound?
A3: For optimal short-term storage, solutions should be prepared in a buffer system that maintains a pH between 3 and 5. For long-term storage, it is advisable to store the compound as a dry solid at or below room temperature, protected from light and moisture. If solutions must be stored, they should be kept at low temperatures (2-8 °C or -20 °C) and protected from light.
Q4: What are the likely degradation products I might observe?
A4: The most common degradation pathway involves the hydrolytic cleavage of the 1,2,4-oxadiazol-5-one ring. This typically results in the formation of an aryl nitrile derivative. Specifically, under acidic or basic conditions, the ring can open to form 4-cyanobenzoic acid and other related byproducts[3][4].
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively published, 1,2,4-oxadiazole derivatives, in general, can undergo photochemical rearrangements[5][6]. Therefore, it is best practice to protect solutions and solid samples from direct light exposure. Forced degradation studies under photolytic conditions are recommended to determine the specific photosensitivity of your compound.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with the scientific rationale behind the proposed solutions.
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: You are observing unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.
Possible Cause 1: Hydrolytic Degradation
-
Causality: The compound has degraded due to inappropriate pH conditions in your sample preparation or mobile phase. The 1,2,4-oxadiazol-5-one ring is susceptible to both acid- and base-catalyzed hydrolysis[3][4].
-
Solution:
-
Verify pH of all Solutions: Ensure your sample diluent and mobile phase are within the optimal pH range of 3-5.
-
Buffer your Samples: If working with unbuffered solutions, consider using a suitable buffer (e.g., acetate or phosphate buffer) to maintain a stable pH.
-
Analyze Samples Promptly: Minimize the time between sample preparation and analysis to reduce the potential for degradation.
-
Investigate Peak Identity: The primary degradation product is likely 4-cyanobenzoic acid. You can confirm this by comparing the retention time with a known standard of 4-cyanobenzoic acid.
-
Possible Cause 2: In-source Fragmentation in LC-MS
-
Causality: If you are using LC-MS, the observed peaks may be fragments of the parent molecule generated in the mass spectrometer's ion source, rather than actual degradants in the sample.
-
Solution:
-
Optimize MS Parameters: Reduce the fragmentation voltage or collision energy in your MS method to minimize in-source fragmentation.
-
Compare with UV Detection: Analyze the same sample using HPLC with UV detection. If the unexpected peaks are absent, they are likely MS-related artifacts.
-
Possible Cause 3: Contamination
-
Causality: The unexpected peaks could be due to contamination from glassware, solvents, or other reagents.
-
Solution:
-
Run a Blank: Inject a sample of your diluent to check for solvent-related peaks.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase.
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware used in sample preparation.
-
Guide 2: Poor Peak Shape in HPLC Analysis
Problem: You are observing peak tailing or fronting for the main analyte peak of this compound.
Possible Cause 1: Secondary Interactions with the Stationary Phase
-
Causality: The carboxylic acid moiety of the analyte can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of the carboxylic acid (typically around 2.5-3.0). This will ensure the analyte is in its neutral, protonated form, minimizing ionic interactions with the stationary phase. Trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% is a common and effective mobile phase additive for this purpose[7][8].
-
Use a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity and improved peak shape for aromatic carboxylic acids compared to standard C18 columns[7][8].
-
Possible Cause 2: Column Overload
-
Causality: Injecting too concentrated a sample can lead to peak fronting.
-
Solution:
-
Dilute the Sample: Reduce the concentration of your sample and re-inject.
-
Decrease Injection Volume: If dilution is not feasible, reduce the injection volume.
-
Possible Cause 3: Sample Solvent Effects
-
Causality: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a solvent of similar or weaker elution strength.
-
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments related to the stability assessment of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of the compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Degradation Pathways and Visualizations
Understanding the potential degradation pathways is crucial for interpreting experimental results and ensuring the quality of your research.
Hydrolytic Degradation Pathway
Under both acidic and basic conditions, the 1,2,4-oxadiazol-5-one ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring cleavage.
Caption: Proposed hydrolytic degradation pathway of the target compound.
Experimental Workflow for Stability Testing
A systematic approach is necessary to thoroughly evaluate the stability of the compound.
Caption: A typical workflow for conducting forced degradation studies.
References
-
Development of a Reliable Purity Method for Ataluren in a Sachet Formulation Through the Analysis of Its Stress Degradation Behavior Using HPLC, LC‐MS, and 2D‐NMR. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. [Link]
-
Development of a Reliable Purity Method for Ataluren in a Sachet Formulation Through the Analysis of Its Stress Degradation Behavior Using HPLC, LC‐MS, and 2D‐NMR. [Link]
-
Force degradation study of compound A3. [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. [Link]
-
Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]
-
This compound. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
5.04 1,2,4-Oxadiazoles. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Clinical potential of ataluren in the treatment of Duchenne muscular dystrophy. [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. [Link]
-
Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. [Link]
-
A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. [Link]
-
(PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. [Link]
-
(PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Carboxylic Acid-Containing Compounds
Welcome to the Technical Support Center dedicated to addressing a significant challenge in drug development: the poor cell permeability of compounds containing carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to diagnose permeability issues and implement effective solutions in your experiments.
Introduction: The Carboxylic Acid Permeability Paradox
Carboxylic acids are a common functional group in many effective therapeutic agents. They are often crucial for target binding through specific charge-charge interactions. However, this same functional group frequently hinders a compound's ability to cross biological membranes, leading to poor bioavailability.[1] The core of the issue lies in their ionizable nature. At physiological pH, most carboxylic acids (with a typical pKa of 3.5 to 4.5) are deprotonated, existing in their anionic, charged form.[1] This charged state, while often beneficial for solubility in aqueous environments, is detrimental to passive diffusion across the lipid-rich cell membrane, a process that favors neutral, more lipophilic molecules.[2][3][4][5] This guide will explore the underlying reasons for this challenge and provide actionable strategies to overcome it.
Troubleshooting Guide: Diagnosing and Solving Permeability Issues
This section is structured to help you identify the root cause of poor permeability for your carboxylic acid-containing compound and select the most appropriate corrective strategy.
Problem 1: My compound shows low permeability in my in vitro assay. How do I determine the primary cause?
Answer: Low permeability of a carboxylic acid-containing compound can stem from several factors. A systematic approach is necessary to pinpoint the issue.
Step 1: Re-evaluate the Physicochemical Properties
-
Ionization State (pKa): Confirm the pKa of your compound. At the pH of your assay buffer, what percentage of the compound is ionized? A high degree of ionization is a common culprit for poor permeability.[3][6] Transport of molecules across membranes is faster for uncharged species.[3]
-
Lipophilicity (LogD): Determine the distribution coefficient (LogD) at the assay pH. A low LogD value often correlates with poor membrane partitioning and, consequently, low passive diffusion.[1]
Step 2: Assess the Potential for Active Transport and Efflux
-
Efflux Ratio in Caco-2 Assays: If you are using a Caco-2 permeability assay, calculate the efflux ratio by measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[7][8] An efflux ratio greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8]
-
Use of Transporter Inhibitors: To confirm the involvement of specific efflux transporters, repeat the Caco-2 assay in the presence of known inhibitors, such as verapamil for P-gp.[7][8] A significant increase in A-B permeability in the presence of an inhibitor is a strong indicator of active efflux.[8]
Step 3: Consider the Assay System
-
PAMPA vs. Cell-Based Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful tool for assessing passive diffusion in a non-cellular environment.[9][10][11] If your compound shows poor permeability in PAMPA, the issue is likely related to its intrinsic physicochemical properties (high polarity, low lipophilicity). If permeability is low in a Caco-2 assay but higher in PAMPA, it may point towards active efflux being the dominant factor in the cell-based system.[11]
Problem 2: My compound is highly ionized at physiological pH. What are my options to improve its permeability?
Answer: When high ionization is the primary barrier, the goal is to transiently mask the carboxylic acid to create a more lipophilic, neutral species that can more readily cross the cell membrane.
Strategy 1: Prodrug Approaches
The most common and effective strategy is to convert the carboxylic acid into an ester prodrug.[1][12][13] This modification masks the ionizable group, increasing lipophilicity and enhancing passive diffusion. Once inside the cell, the ester is cleaved by intracellular esterases to release the active carboxylic acid-containing parent drug.[13]
-
Simple Alkyl Esters: Methyl or ethyl esters are a straightforward starting point.
-
Biolabile Esters: For more controlled release, consider esters that are specifically designed to be cleaved by certain enzymes.[13]
Strategy 2: Bioisosteric Replacement
In some cases, the carboxylic acid can be replaced with a bioisostere—a different functional group with similar steric and electronic properties that is less prone to ionization but still maintains biological activity. A common bioisostere for a carboxylic acid is a tetrazole.[14] While tetrazoles are still acidic, they can sometimes offer a better balance of properties for cell permeability.[14]
Problem 3: My compound has poor solubility, which I suspect is limiting its permeability. How can I address this?
Answer: Poor aqueous solubility can indeed limit the concentration of the compound available at the cell surface for absorption.[2] Several formulation strategies can be employed to enhance solubility.
Strategy 1: Salt Formation
Formation of a salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate.[15]
Strategy 2: Formulation with Excipients
-
Solubilizing Agents: The use of surfactants, cyclodextrins, or other solubilizing excipients in the formulation can increase the concentration of the drug in solution.[2][16]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[2][17]
Problem 4: My compound is a substrate for efflux transporters. How can I circumvent this?
Answer: Efflux transporters actively pump compounds out of the cell, reducing intracellular concentration and overall permeability.
Strategy 1: Co-administration with an Efflux Inhibitor
While not always a viable long-term therapeutic strategy due to potential drug-drug interactions, co-administering a known efflux inhibitor in your in vitro experiments can confirm the mechanism and provide proof-of-concept.
Strategy 2: Structural Modification
Careful structural modifications to the compound can sometimes reduce its affinity for efflux transporters. This often involves a detailed structure-activity relationship (SAR) study to identify the molecular features recognized by the transporter.
Strategy 3: Nanoparticle Encapsulation
Encapsulating the drug in a nanoparticle formulation can sometimes help it bypass efflux transporters.[18][19]
Frequently Asked Questions (FAQs)
Q1: At what stage of drug discovery should I be concerned about the permeability of my carboxylic acid-containing compound?
A1: It is crucial to consider permeability early in the drug discovery process. Integrating assays like PAMPA and Caco-2 into your screening cascade can help you identify and address permeability liabilities before significant resources are invested in a lead candidate.[10]
Q2: How do I choose between the PAMPA and Caco-2 assay for my initial permeability screen?
A2: The choice depends on the information you need.
-
PAMPA: This is a high-throughput, cost-effective assay that specifically measures passive diffusion.[11][20] It is an excellent primary screen to assess the intrinsic permeability of your compound.
-
Caco-2: This cell-based assay provides more biologically relevant information, as it accounts for both passive diffusion and active transport processes (uptake and efflux).[7][8][21] It is considered the gold standard for in vitro prediction of oral drug absorption.[8]
A common strategy is to use PAMPA for initial high-throughput screening and then follow up with the Caco-2 assay for more detailed characterization of promising hits.[10]
Q3: Can I use in silico models to predict the permeability of my compounds?
A3: Yes, in silico models that calculate physicochemical properties like pKa, LogP, and LogD can provide valuable early predictions of permeability. These models can help you prioritize which compounds to synthesize and test experimentally.
Q4: Are there any alternative strategies to prodrugs for masking the carboxylic acid?
A4: While prodrugs are the most common approach, other chemical modifications can be explored. For example, in some cases, converting the carboxylic acid to an amide can improve permeability, but this can also impact the compound's biological activity and metabolic stability.
Q5: What are some of the challenges with prodrug strategies?
A5: While effective, prodrugs have their own set of challenges. These include ensuring efficient conversion back to the active parent drug at the target site and avoiding the generation of toxic byproducts from the cleaved promoiety.[22] Inter-patient variability in the expression of activating enzymes can also be a concern.[22]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a carboxylic acid-containing compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Donor buffer (at a relevant physiological pH, e.g., pH 5.0, 6.2, or 7.4)[23]
-
Acceptor buffer (typically pH 7.4)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Prepare the donor solution by dissolving the test compound and controls in the donor buffer.
-
Add the donor solution to the wells of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[23]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a carboxylic acid-containing compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)[7]
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4[7]
-
Test compound and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Verify the integrity of the cell monolayer by measuring the TEER values.
-
Wash the cell monolayers with transport buffer.
-
For A-B permeability: Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
For B-A permeability: Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
Incubate at 37°C for a specified time (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Visualizations
Decision-Making Workflow for Addressing Poor Permeability
Caption: A workflow for selecting strategies to improve permeability.
Mechanisms of Carboxylic Acid Permeability
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. Ionisation effects on the permeation of pharmaceutical compounds through silicone membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 14. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. japsonline.com [japsonline.com]
- 17. upm-inc.com [upm-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in early-stage screening of novel heterocyclic compounds. The following content provides in-depth, experience-driven troubleshooting guides and FAQs to address common toxicity-related challenges encountered during experimentation. Our focus is on proactive and reactive strategies to mitigate toxicity, ensuring your most promising candidates can advance.
Part 1: Foundational FAQs - Understanding and Anticipating Heterocyclic Toxicity
This section addresses the fundamental questions researchers face when initiating a screening campaign for novel heterocyclic compounds.
Q1: Why do my novel heterocyclic compounds frequently exhibit high cytotoxicity in initial screens?
A1: High cytotoxicity is a common hurdle with novel heterocyclic compounds due to several intrinsic factors. Firstly, the rich electronic nature of many heteroaromatic rings makes them susceptible to metabolic activation by cytochrome P450 enzymes into reactive, electrophilic species.[1][2] These reactive metabolites can covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage and triggering toxic pathways.[3][4][5]
Secondly, the physicochemical properties of your compounds play a crucial role. High lipophilicity (often measured as cLogP) can lead to non-specific binding, membrane disruption, and accumulation in unintended cellular compartments, all of which can manifest as cytotoxicity.[6][7] Finally, certain heterocyclic scaffolds are known "structural alerts" or "toxicophores" that have a known propensity to cause toxicity through specific mechanisms.
Q2: What are the first steps I should take to triage a hit compound that shows unexpected toxicity?
A2: When a promising hit exhibits toxicity, a systematic, multi-pronged approach is essential.
-
Confirm the Result: Repeat the cytotoxicity assay to rule out experimental artifacts such as pipetting errors or inconsistent cell seeding.[8] Ensure your vehicle control (e.g., DMSO) is not contributing to the toxicity at the concentration used.[8][9]
-
Assess Physicochemical Properties: Calculate or measure key properties like cLogP, topological polar surface area (TPSA), and solubility. Compounds with high cLogP (>3) and low TPSA (<75 Ų) are statistically more likely to be toxic.[7] Poor solubility can also lead to compound precipitation and false-positive results.
-
In Silico Analysis: Utilize computational toxicology tools to check for known structural alerts within your molecule.[10][11] These tools can predict potential liabilities such as mutagenicity, carcinogenicity, or specific organ toxicities based on the compound's structure.[10][12]
-
Differentiate Cytotoxicity vs. Cytostasis: Employ orthogonal assays. For example, if an MTT assay (measuring metabolic activity) shows a positive hit, follow up with an LDH release assay (measuring membrane integrity).[8][13] A discrepancy can suggest that your compound is inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic), which is a critical mechanistic distinction.
Q3: How early should I start thinking about potential toxicity?
A3: Toxicity assessment should begin at the earliest possible stage—ideally, during the in silico design phase, even before synthesis.[10][14] Early and continuous screening is paramount to reducing late-stage attrition, which carries a significant financial burden.[4][13][15] By incorporating predictive models and early-stage assays, you can prioritize compounds with a higher probability of success and deprioritize those with predictable liabilities.[16] This "fail early, fail cheap" strategy saves invaluable time and resources.[17]
Part 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides direct, actionable solutions to specific problems you might encounter in the lab.
Issue 1: High variability between replicate wells in my cytotoxicity assay.
| Possible Cause | Recommended Solution(s) | Causality Explained |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating groups. | Clumped cells or an uneven cell density across the plate will lead to significant differences in the baseline signal and response to the compound, skewing your data. |
| Pipetting Errors | Use calibrated, high-quality pipettes. Be consistent with your technique, especially regarding dispensing speed and tip immersion depth. | Even minor volume variations in compound addition or reagent handling can lead to large differences in final concentrations and assay readouts, particularly for potent compounds. |
| Edge Effects | Avoid using the outer wells of the microplate for compounds. Fill them with sterile PBS or media to create a humidity barrier. | The outer wells of a plate are prone to faster evaporation, which concentrates both the media components and your test compound, leading to artificially high toxicity readings. |
Issue 2: My compound is not showing any cytotoxicity, even at the highest concentrations.
| Possible Cause | Recommended Solution(s) | Causality Explained |
| Poor Solubility | Check the compound's solubility in the culture medium. Consider using a co-solvent like DMSO (final concentration should ideally be ≤0.1%).[8] | If the compound precipitates out of solution, its effective concentration is far lower than the nominal concentration, and it cannot interact with the cells to elicit a toxic response. |
| Cell Line Resistance | Test the compound on a panel of cell lines, including some known to be more sensitive (e.g., rapidly dividing cancer lines vs. more robust primary cells). | Different cell lines have varying expression levels of metabolic enzymes and efflux pumps, which can confer resistance to certain compounds. |
| Insufficient Incubation Time | Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).[8] | Some toxic mechanisms, like apoptosis induction or accumulation of a toxic metabolite, are time-dependent and may not be apparent after a short exposure. |
Issue 3: My in silico model predicted low toxicity, but the in vitro assay shows high toxicity.
| Possible Cause | Recommended Solution(s) | Causality Explained |
| Metabolic Activation | Conduct the assay in the presence of a metabolic activation system (e.g., liver S9 fractions or co-cultures with hepatocytes).[15] | Standard in silico models may not account for the formation of reactive metabolites.[3][15] If your parent compound is non-toxic but is metabolized into a toxic species, this will only be revealed in a metabolically competent system. |
| Model Limitations | The toxicity mechanism is novel or not represented in the model's training data. | In silico models are only as good as the data they were built on.[12] Your compound may be acting through a rare or novel pathway that the algorithm has not been trained to recognize. This is an opportunity for new biological discovery. |
| Off-Target Pharmacology | Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels like hERG). | The observed toxicity may not be general cytotoxicity but a specific pharmacological effect resulting from potent, unintended interactions with a critical cellular protein. |
Part 3: Strategic Workflows for Toxicity Reduction
This section outlines systematic approaches and experimental protocols to proactively design and select for less toxic compounds.
Strategy 1: A Tiered Approach to Early Toxicity Screening
A phased screening cascade allows for the efficient filtering of large compound libraries, reserving resource-intensive assays for the most promising candidates.
Caption: Tiered toxicity screening workflow.
Strategy 2: Structure-Toxicity Relationship (STR)-Guided Compound Design
Once an initial toxic compound is identified, medicinal chemistry efforts should focus on modifying the structure to mitigate this liability while retaining desired activity. This is an iterative process.
Key STR Principles:
-
Reduce Lipophilicity: Often, the most effective single change is to decrease the compound's cLogP. This can be achieved by adding polar functional groups or replacing lipophilic moieties with more polar ones.[6][7] Studies have shown that toxicity increases linearly with an increased partition coefficient.[18]
-
Block Metabolic Hotspots: If metabolic activation is suspected, identify the likely sites of metabolism (e.g., electron-rich positions on a heterocycle).[1] Blocking these sites, often by introducing a fluorine atom, can prevent the formation of reactive metabolites.[1][19]
-
Employ Bioisosteric Replacement: Replace a problematic functional group with a bioisostere—a group with similar physical or chemical properties that is better tolerated.[19][20][21] This is a powerful strategy to fine-tune ADME/Tox properties while maintaining biological activity.[22] For example, replacing a metabolically labile ester with a more stable amide can reduce toxicity.[21]
Caption: Structure-Toxicity Relationship (STR) cycle.
Protocol Spotlight: Reactive Metabolite Screening using Glutathione (GSH) Trapping
Objective: To detect the formation of electrophilic, potentially toxic metabolites by trapping them with the nucleophile glutathione (GSH).
Principle: When a compound is metabolized to an electrophilic species by liver microsomes, it can covalently bind to GSH. This GSH-adduct has a unique mass that can be detected by LC-MS/MS, indicating the formation of a reactive metabolite.[4][23]
Step-by-Step Methodology:
-
Preparation: Prepare human liver microsomes (HLM) at a concentration of 1 mg/mL in phosphate buffer. Prepare your test compound at a stock concentration of 10 mM in a suitable solvent (e.g., DMSO). Prepare a solution of 1 mM GSH.
-
Incubation: In a microcentrifuge tube, combine the HLM, test compound (final concentration 10-50 µM), and GSH. Prepare a parallel incubation without the NADPH-regenerating system as a negative control.[4]
-
Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[23]
-
Incubation: Incubate the mixture at 37°C for 60-90 minutes.[23]
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.[23] This precipitates the proteins.
-
Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Search for the expected mass of the parent compound conjugated with GSH. The presence of a peak corresponding to [M+H+GSH]+ in the NADPH-fortified sample, which is absent or significantly lower in the negative control, confirms the formation of a reactive metabolite.
Part 4: Specific Toxicity Assays - FAQs and Troubleshooting
hERG (Cardiotoxicity) Assay
Q: My compound shows activity in the hERG assay. What does this mean and what should I do?
A: Inhibition of the hERG (human Ether-à-go-go-related gene) potassium channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[24][25] An early hERG signal is a significant red flag.
-
Determine the IC50: Quantify the potency of hERG inhibition.
-
Calculate the Safety Margin: The safety margin is the ratio of the hERG IC50 to the maximum free therapeutic plasma concentration of the drug.[26] Regulatory guidelines are increasingly focused on establishing a clear safety margin.[26][27]
-
STR-Guided Modification: Key structural features associated with hERG liability include a basic nitrogen atom and high lipophilicity. Medicinal chemistry strategies often involve reducing lipophilicity or masking the basic nitrogen to decrease hERG affinity.[24]
-
Consider a Multi-Ion Channel Approach: The new ICH E14/S7B guidelines recognize that assessing hERG in isolation can be misleading.[27] Evaluating effects on other cardiac ion channels (like sodium and calcium channels) provides a more integrated and predictive assessment of proarrhythmic risk.[25]
Genotoxicity Assays (e.g., Ames Test)
Q: A positive result in an Ames test has flagged my lead compound. Is this the end of the road for this molecule?
A: Not necessarily, but it requires immediate and serious investigation. The Ames test screens for mutagenicity, a major carcinogenic risk.
-
Confirm the Result: Ensure the positive result is reproducible and not due to excessively high, non-physiological concentrations of the compound.
-
Identify the Culprit: If the positive result only occurs in the presence of S9 metabolic activation, it strongly suggests a metabolite is the mutagenic species. This directs medicinal chemistry efforts toward blocking that metabolic pathway.
-
Follow-up Assays: A positive Ames test should be followed by in vitro mammalian cell assays, such as the micronucleus test, to see if the mutagenic potential translates to chromosomal damage in a more relevant system.[28]
-
Risk-Benefit Analysis: For certain indications with high unmet medical needs (e.g., aggressive cancers), a degree of genotoxic risk might be acceptable, but this is a high bar and requires extensive further characterization.
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Smith, B. R., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Schultz, T. W., et al. (1980). Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. Archives of Environmental Contamination and Toxicology. [Link]
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High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]
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In Vitro Toxicity Test Services. Creative Biolabs. [Link]
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Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Waters. [Link]
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Bioisostere. Wikipedia. [Link]
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Schultz, T. W., Kier, L. B., & Hall, L. H. (1982). Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. III. Relations using molecular connectivity. Bulletin of Environmental Contamination and Toxicology. [Link]
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Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]
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In vitro toxicity screening as pre-selection tool. (2008). European Pharmaceutical Review. [Link]
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Shinozawa, T., et al. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Toxicology in Vitro. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. (2025). ResearchGate. [Link]
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Reactive Metabolite Assessment. Cyprotex ADME-Tox Solutions - Evotec. [Link]
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Snyderwine, E. G., et al. (1992). Metabolic activation and genotoxicity of heterocyclic arylamines. Cancer Research. [Link]
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Dealing with Reactive Metabolites in Drug Discovery. (2016). American Chemical Society. [Link]
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In Vitro Toxicity Screening to Decrease Late Stage... (2022). ScitoVation. [Link]
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Darwish, W., et al. (2015). Metabolic Activation of Heterocyclic Amines and Expression of Xenobiotic-Metabolizing Enzymes in the Gastrointestinal Tract of Rats. Semantic Scholar. [Link]
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Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology. [Link]
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Structure-Property Relationship for the Pharmacological and Toxicological Activity of Heterocyclic Compounds. Acta Physico-Chimica Sinica. [Link]
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Li, Z., et al. (2019). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. eLife. [Link]
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Wager, T. T., et al. (2016). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Journal of Medicinal Chemistry. [Link]
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hERG toxicity assessment: Useful guidelines for drug design. (2016). ResearchGate. [Link]
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Eisentraeger, A., et al. (2008). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. Environmental Toxicology and Chemistry. [Link]
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Best Practice hERG Assay. (2024). Mediford Corporation. [Link]
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Yang, H., et al. (2018). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Journal of Pharmaceutical Sciences. [Link]
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Wager, T. T., et al. (2016). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. [Link]
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Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
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In silico prediction of drug toxicity. (2025). ResearchGate. [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]
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In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). National Institutes of Health. [Link]
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In silico toxicology: Computational methods for the prediction of chemical toxicity. (2025). ResearchGate. [Link]
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What is In Silico Toxicology? (2020). News-Medical.Net. [Link]
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High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. (2014). National Institutes of Health. [Link]
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Technical Support Center: Refining Purification Protocols for Polar Organic Compounds like Oxadiazole Benzoic Acids
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar organic compounds, with a specialized focus on oxadiazole benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with these often-recalcitrant molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," empowering you to troubleshoot and optimize your purification workflows effectively.
The Challenge with Polar Organic Compounds
Polar organic compounds, such as oxadiazole benzoic acids, present a unique set of purification challenges. Their polarity, stemming from heteroatoms (N, O) and acidic functional groups, leads to high solubility in polar solvents and strong interactions with polar stationary phases. This can result in issues like poor retention in reversed-phase chromatography or irreversible adsorption in normal-phase chromatography. The acidic nature of the benzoic acid moiety further complicates matters, as its ionization state, dictated by pH, dramatically influences its solubility and chromatographic behavior.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of polar organic compounds like oxadiazole benzoic acids.
FAQ 1: My polar compound shows poor or no retention on a C18 column in reversed-phase HPLC. What are my options?
This is a frequent problem where the analyte is too polar to interact with the nonpolar stationary phase and elutes in the solvent front.[1] Here’s a systematic approach to troubleshoot this issue:
A1: Initial Strategy: Mobile Phase Modification
Before changing your column, simple modifications to your mobile phase can significantly enhance retention.
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern C18 columns are often designed to be stable in highly aqueous conditions.[2]
-
Mobile Phase pH Adjustment: For acidic compounds like oxadiazole benzoic acids, working at a low pH (e.g., 2-3) will protonate the carboxylic acid group.[3] This makes the molecule less polar and increases its affinity for the nonpolar stationary phase, thereby improving retention.[3] A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[3]
| Parameter | Recommendation for Oxadiazole Benzoic Acids | Rationale |
| Mobile Phase pH | 2.0 - 3.0 (using formic acid or TFA) | Suppresses ionization of the carboxylic acid, increasing hydrophobicity and retention on the C18 column.[3] |
| Aqueous Content | Start at 95% and gradually decrease organic modifier | Maximizes polarity of the mobile phase to encourage interaction with the stationary phase. |
A2: Advanced Strategy: Alternative Chromatographic Modes
If mobile phase adjustments are insufficient, consider these alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[4][5] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[5][6] In HILIC, water acts as the strong solvent.[4][5]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[7][8] For polar acidic compounds, a mixed-mode column with anion-exchange capabilities can provide excellent retention that is not achievable with a standard C18 column.[7][8]
FAQ 2: My compound streaks or shows significant peak tailing during normal-phase flash chromatography on silica gel. What's causing this and how can I fix it?
Peak tailing on silica gel for polar acidic compounds is often due to strong, non-ideal interactions between the acidic analyte and the acidic silanol groups on the silica surface.
A1: Deactivating the Silica Gel
You can reduce these unwanted interactions by deactivating the silica gel.
-
Adding a Basic Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA) or ammonia, into your eluent can significantly improve peak shape.[9] The base will preferentially interact with the acidic silanol groups, making them less available to interact with your acidic compound. A common starting point is to add 0.1-1% TEA to your solvent system.
A2: Using a More Aggressive Solvent System
For very polar compounds that are strongly retained, a more polar eluent is needed.
-
Methanol/Dichloromethane with Ammonia: A solvent system of 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective for eluting highly polar compounds from silica.[9]
FAQ 3: I'm struggling with the recrystallization of my oxadiazole benzoic acid. It either oils out or remains in solution. What should I do?
Recrystallization is a powerful purification technique, but finding the right solvent or solvent system can be challenging for polar molecules.[10][11]
A1: Systematic Solvent Selection
The key to successful recrystallization is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]
-
Single Solvent Method: Test a range of solvents with varying polarities. For somewhat polar molecules, alcohol/water or alcohol/ketone mixtures are often a good starting point.[10]
-
Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[13] Gentle heating to clarify the solution followed by slow cooling should induce crystallization.[13]
Step-by-Step Two-Solvent Recrystallization Protocol:
-
Place the impure solid in an Erlenmeyer flask.[14]
-
Add a minimal amount of the "good" hot solvent to dissolve the solid completely.[14]
-
Heat the solution and slowly add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.[10][14] Do not disturb the flask during this time.[10]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10][14]
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.[14]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10][14]
-
Wash the crystals with a small amount of cold "bad" solvent or a cold mixture of the two solvents.[10][14]
-
Dry the crystals thoroughly to remove any residual solvent.[12]
FAQ 4: Can I use acid-base extraction to purify my oxadiazole benzoic acid from non-acidic impurities?
Yes, acid-base extraction is a highly effective and simple method for separating acidic organic compounds from neutral or basic impurities.[15][16][17][18][19]
A1: The Principle of Acid-Base Extraction
The principle lies in the differential solubility of the acidic compound and its corresponding salt.[17] The neutral oxadiazole benzoic acid is soluble in an organic solvent, but when it is deprotonated with a base, it forms a salt that is soluble in the aqueous phase.[15][16]
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolve the crude mixture containing your oxadiazole benzoic acid in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.[16]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated oxadiazole benzoic acid salt will be in the top aqueous layer, while neutral impurities will remain in the bottom organic layer.
-
Drain the organic layer and collect the aqueous layer.
-
To regenerate the purified oxadiazole benzoic acid, acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the solution is acidic (pH 2-3).[16]
-
The protonated oxadiazole benzoic acid will precipitate out of the aqueous solution.[15]
-
Collect the purified solid by vacuum filtration, wash with cold water, and dry.
Workflow & Visualization
To aid in selecting the appropriate purification strategy, the following decision tree can be utilized.
Caption: A decision tree for selecting a purification method.
This workflow provides a systematic approach to purifying oxadiazole benzoic acids, starting with simpler techniques like extraction and recrystallization before moving to more complex chromatographic methods.
References
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Recrystallization-1.pdf. (n.d.). Retrieved January 20, 2026, from [Link]
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Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
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Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved January 20, 2026, from [Link]
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Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved January 20, 2026, from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
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Acid–base extraction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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In Need of Some Reversed Phase Polar Acid Relief. (2020, October 2). Waters Blog. Retrieved January 20, 2026, from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved January 20, 2026, from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved January 20, 2026, from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
-
What is an Acid and Base Extraction? (n.d.). Confluence. Retrieved January 20, 2026, from [Link]
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Aqueous normal-phase chromatography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 20, 2026, from [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved January 20, 2026, from [Link]
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Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate. Retrieved January 20, 2026, from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 20, 2026, from [Link]
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Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018, March 11). Digital Commons @ Otterbein. Retrieved January 20, 2026, from [Link]
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What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved January 20, 2026, from [Link]
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Polar Compounds. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? (2018, December 8). Reddit. Retrieved January 20, 2026, from [Link]
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For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved January 20, 2026, from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, July 3). AWS. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015, September 16). ResearchGate. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Novel Oxadiazole Compounds and Ataluren (PTC124) as Nonsense Mutation Readthrough Agents
Executive Summary
Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA, are responsible for approximately 11-12% of all inherited genetic diseases, leading to truncated, non-functional proteins.[1][2] A primary therapeutic strategy is the use of small molecules that induce "readthrough" of these PTCs, allowing the ribosome to synthesize a full-length, functional protein. Ataluren (PTC124) is the benchmark agent in this class and has received conditional approval in some regions for treating nonsense mutation Duchenne muscular dystrophy (nmDMD).[1][3] This guide provides a comparative analysis of the biological activity of a representative novel compound, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, against the established profile of Ataluren. This document is intended for researchers and drug development professionals, offering a framework for evaluating novel readthrough-inducing drugs (TRIDs) with supporting methodologies and data interpretation.
Introduction to Therapeutic Nonsense Suppression
The central dogma of molecular biology dictates that ribosomes translate mRNA into protein, ceasing at one of three stop codons (UAA, UAG, UGA). Nonsense mutations convert a codon for an amino acid into a stop codon, causing premature termination and the production of a truncated protein.[2] This truncated protein is often rapidly degraded by cellular quality control mechanisms like nonsense-mediated mRNA decay (NMD).[4]
The goal of a readthrough agent is to enable the ribosome to bypass the PTC and restore the synthesis of the full-length protein.[5] The ideal agent must be potent, specific to premature stop codons over normal ones to prevent cellular toxicity, and possess favorable pharmacokinetic properties.[1][6] Ataluren was identified through high-throughput screening as a non-aminoglycoside compound with these properties.[1][6] The 1,2,4-oxadiazole scaffold, present in Ataluren and the comparator compound, has become a significant area of research for developing new TRIDs.[7][8]
Compound Profiles
A direct comparison of chemical structures provides a basis for understanding potential differences in activity and properties.
| Feature | Ataluren (PTC124) | This compound |
| IUPAC Name | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid[9] | This compound[10] |
| Molecular Formula | C₁₅H₉FN₂O₃[11] | C₉H₆N₂O₄[10] |
| Molar Mass | 284.25 g/mol [11] | 206.15 g/mol [10] |
| Core Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Oxadiazolone |
Ataluren features a fluorophenyl group, which contributes to its specific interactions, while the comparator compound has an oxo- group on the oxadiazole ring, creating an oxadiazolone structure. This structural difference is significant and likely impacts the molecule's electronic properties, binding affinity, and metabolic stability.
Comparative Mechanism of Action
While both compounds aim to induce ribosomal readthrough, their precise interactions with the translation machinery may differ.
Ataluren (PTC124): Ataluren's mechanism has been a subject of extensive study, though its direct molecular target remains debated.[2] It is believed to function by modulating the ribosome's decoding center.[12][13] Key aspects of its proposed mechanism include:
-
Inhibition of Release Factors: Ataluren appears to stimulate readthrough by inhibiting the activity of eukaryotic release factors (eRF1 and eRF3), which normally recognize stop codons and terminate translation.[14] Its activity is dependent on the presence of these factors.[14]
-
Increased Near-Cognate tRNA Incorporation: By subtly altering the ribosome's conformation, Ataluren facilitates the incorporation of a near-cognate aminoacyl-tRNA at the PTC site, allowing translation to continue.[11][12]
-
Selectivity for PTCs: Ataluren shows selectivity for premature stop codons over normal termination codons, a crucial feature for minimizing toxicity.[1] This selectivity is thought to be due to the different protein complexes that assemble at normal versus premature stop sites.[15]
-
Stop Codon Preference: It demonstrates the highest activity at UGA codons, followed by UAG, and then UAA.[16]
This compound (Hypothesized): As a novel compound from the same broad chemical class, it is hypothesized to share a similar overall mechanism of promoting readthrough. However, the oxadiazolone ring may alter its interaction with the ribosome or release factors. Its biological activity would need to be empirically determined, but it is plausible that it also modulates the fidelity of the ribosomal A site to allow readthrough.
Diagram: Mechanism of Nonsense Mutation Readthrough
Caption: The process of translation termination at a normal stop codon, a premature termination codon (PTC), and rescue by a TRID.
Comparative Biological Activity Data
A direct comparison of potency and efficacy is essential for evaluating a novel compound. The following table summarizes representative data for Ataluren from published studies and provides a template for data that would be generated for a new compound like this compound.
| Parameter | Ataluren (PTC124) | This compound |
| Potency (EC₅₀) | ~0.1 µM (28 ng/mL) in luciferase reporter assays[17] | Data to be determined |
| Maximal Efficacy | ~3-5% of wild-type protein restoration in mdx mouse myotubes[1] | Data to be determined |
| Specificity | Selective for PTCs over normal stop codons; does not affect NMD[1][6] | Data to be determined |
| Toxicity | Generally well-tolerated; no obvious toxicity in preclinical studies[1][17] | Data to be determined |
Note: Efficacy percentages are highly dependent on the specific nonsense mutation, its surrounding nucleotide context, and the assay system used.
Experimental Protocols for Comparative Evaluation
To ensure data integrity and allow for direct comparison, standardized, self-validating protocols must be employed.
Protocol 1: Dual-Luciferase Reporter Assay for Readthrough Quantification
Principle: This is the gold-standard primary screening assay for quantifying readthrough activity.[18][19] It utilizes a plasmid vector expressing two different luciferase enzymes, Renilla and Firefly.[20] The upstream Renilla luciferase (Rluc) serves as an internal control for transfection efficiency and cell viability. The downstream Firefly luciferase (Fluc) is separated from Rluc by an in-frame PTC. Fluc is only produced if the test compound induces readthrough of the PTC. The ratio of Fluc to Rluc activity provides a normalized measure of readthrough efficiency.[19][20]
Caption: Step-by-step workflow for the dual-luciferase readthrough assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Transfection: Transfect cells with a dual-luciferase reporter plasmid containing a PTC (e.g., UGA) between the Renilla and Firefly coding sequences using a standard transfection reagent. A control plasmid with a sense codon instead of a PTC should be run in parallel to determine maximal (100%) readthrough signal.
-
Compound Addition: 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of Ataluren or the test compound (e.g., from 0.01 µM to 100 µM).
-
In-Protocol Controls:
-
Vehicle Control: Cells treated with DMSO only (0.1% final concentration) to establish baseline readthrough.
-
Positive Control: Cells treated with a known readthrough agent like Gentamicin (G418) to confirm assay responsiveness.
-
Untransfected Control: Cells without plasmid to measure background luminescence.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.
-
Lysis: Wash cells once with PBS, then add 20 µL of 1X Passive Lysis Buffer to each well.[21] Incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Reading:
-
Add 100 µL of Luciferase Assay Reagent II (Firefly substrate) to each well and immediately measure luminescence on a plate reader.[21]
-
Add 100 µL of Stop & Glo® Reagent (quenches Firefly, provides Renilla substrate) to each well and measure luminescence again.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize this ratio to the vehicle control to determine the fold-increase in readthrough. Plot the results to determine the EC₅₀ value.
Protocol 2: Western Blotting for Full-Length Protein Restoration
Principle: While reporter assays are excellent for screening, Western blotting provides crucial, direct evidence of the restoration of the full-length endogenous or transgenic protein in a relevant cellular model (e.g., patient-derived fibroblasts or myotubes).[1][22] This technique separates proteins by size, allowing for the visualization of both the truncated protein and the restored full-length protein, confirming the biological outcome of readthrough.[23]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture patient-derived cells harboring a known nonsense mutation (e.g., DMD myotubes) until differentiation. Treat cells with the determined EC₅₀ and 10x EC₅₀ concentrations of Ataluren and the test compound for 48-72 hours.
-
Lysate Preparation:
-
SDS-PAGE: Load 30-50 µg of total protein per lane onto an appropriate percentage SDS-polyacrylamide gel.[23]
-
In-Protocol Controls:
-
Positive Control: Lysate from wild-type cells to show the correct size and abundance of the full-length protein.
-
Negative Control: Lysate from untreated patient-derived cells to show the baseline level of truncated protein and any basal readthrough.
-
Loading Control: The final blot must be probed for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[23]
-
Incubate the membrane with a primary antibody specific to the C-terminus of the target protein overnight at 4°C. This ensures that only the full-length, readthrough product is detected.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantification: Use densitometry software to quantify the band intensity of the full-length protein, normalized to the loading control.
Discussion and Future Directions
This guide outlines the established biological profile of Ataluren and provides a robust framework for the comparative evaluation of novel 1,2,4-oxadiazole derivatives like this compound. Initial evaluation must focus on quantifying potency and efficacy through reporter assays, followed by confirmation of full-length protein restoration via Western blotting in disease-relevant cell models.
Key differentiators to investigate for any new compound would include:
-
Improved Potency: A lower EC₅₀ than Ataluren could translate to lower required clinical doses.
-
Higher Efficacy: Achieving a greater percentage of full-length protein restoration is a critical goal, as even modest increases can have therapeutic benefits.[24]
-
Broader Stop Codon Activity: Enhanced activity at UAA and UAG codons, which are less responsive to Ataluren, would expand the therapeutic potential.
-
Safety Profile: A comprehensive assessment of off-target effects, including readthrough of normal stop codons and general cytotoxicity, is paramount.
Future studies should progress to in vivo testing in animal models of genetic disease (e.g., the mdx mouse for DMD) to assess pharmacokinetics, biodistribution, and functional improvement.[6] The ultimate goal is to identify next-generation TRIDs with a superior therapeutic window compared to existing agents.
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Ivanov, A. S., et al. (2021). Ataluren and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms. Proceedings of the National Academy of Sciences, 118(2). [Link]
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A Senior Scientist's Guide to the In Vivo Validation of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid: A Comparative Efficacy Blueprint
Executive Summary
The compound 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid represents a novel chemical entity with a structure suggestive of therapeutic potential. While public-domain in vivo efficacy data is not available for this specific molecule, its core moieties—the benzoic acid and the 1,2,4-oxadiazole ring—are present in compounds with known biological activities.[1][2][3] This guide puts forth a comprehensive, albeit prospective, framework for the in vivo validation of this compound. We will operate under the scientifically plausible hypothesis that it functions as an anti-inflammatory agent, potentially through the inhibition of phosphodiesterase 4 (PDE4), a mechanism common to other benzoic acid derivatives used in treating respiratory diseases.[1]
This document provides a detailed roadmap for a head-to-head comparison with an established therapeutic, Roflumilast, within a validated animal model of pulmonary inflammation. The protocols, experimental design, and data interpretation strategies outlined herein are grounded in established preclinical research standards to ensure scientific rigor and trustworthiness.[4][5]
Mechanistic Hypothesis and Rationale for Investigation
The structural alerts within this compound guide our therapeutic hypothesis. The 1,2,4-oxadiazole ring is a versatile heterocycle found in numerous biologically active compounds, and benzoic acid derivatives are a well-established class of molecules with anti-inflammatory properties.[1][3] A notable example is the class of PDE4 inhibitors, which are effective in treating inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma. These inhibitors function by preventing the breakdown of cyclic adenosine monophosphate (cAMP) in inflammatory cells, which in turn suppresses the release of pro-inflammatory mediators.
Given this precedent, we hypothesize that this compound may exert anti-inflammatory effects by modulating the PDE4 signaling pathway. This guide will therefore focus on validating its efficacy in a model of acute pulmonary inflammation.
Proposed Signaling Pathway
Below is the proposed signaling pathway that our compound of interest is hypothesized to modulate.
Caption: Hypothesized mechanism of action via PDE4 inhibition.
Comparative In Vivo Study Design
To rigorously assess the efficacy of this compound, a well-characterized murine model of lipopolysaccharide (LPS)-induced acute lung injury will be employed. This model is highly relevant for studying acute inflammatory responses and is widely used in the preclinical evaluation of anti-inflammatory agents.[6]
Comparator Compound
-
Roflumilast: An established, orally available PDE4 inhibitor approved for the treatment of severe COPD. It serves as a high-quality positive control and a relevant benchmark for clinical potential.
Experimental Workflow
The overall design of the preclinical study will follow a standardized, phase-based approach to ensure robustness and reproducibility.[4]
Caption: Workflow for the in vivo validation study.
Detailed Experimental Protocols
Adherence to detailed, validated protocols is critical for generating reliable data.[7][8]
Protocol 3.1: Animal Model and LPS Challenge
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are housed for at least one week prior to the experiment with standard chow and water ad libitum.
-
Grouping: Mice are randomly assigned to the treatment groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose) + Saline challenge
-
Group 2: Vehicle Control + LPS challenge
-
Group 3: this compound (1 mg/kg, p.o.) + LPS
-
Group 4: this compound (5 mg/kg, p.o.) + LPS
-
Group 5: this compound (10 mg/kg, p.o.) + LPS
-
Group 6: Roflumilast (5 mg/kg, p.o.) + LPS
-
-
Drug Administration: One hour prior to LPS challenge, animals are dosed orally (p.o.) with the respective compounds.
-
LPS Challenge: Mice are lightly anesthetized, and 50 µL of LPS solution (10 µg in sterile saline) is administered intranasally. The saline control group receives 50 µL of sterile saline.
-
Post-Challenge Monitoring: Animals are monitored for 24 hours.
Protocol 3.2: Bronchoalveolar Lavage (BAL) and Tissue Collection
-
Euthanasia: At 24 hours post-LPS challenge, mice are euthanized via an overdose of a suitable anesthetic.
-
BAL Fluid Collection: The trachea is exposed and cannulated. The lungs are lavaged three times with 0.5 mL of ice-cold, sterile PBS. The retrieved fluid is pooled (~1.2-1.4 mL) and kept on ice.
-
Cell Pellet and Supernatant Separation: The BAL fluid (BALF) is centrifuged (500 x g, 10 min, 4°C). The supernatant is collected for cytokine analysis and stored at -80°C. The cell pellet is resuspended in PBS for cell counting.
-
Lung Tissue Collection: The left lung lobe is fixed in 10% neutral buffered formalin for histopathology. The remaining lobes are snap-frozen in liquid nitrogen and stored at -80°C for further analysis (e.g., MPO assay, gene expression).
Protocol 3.3: Endpoint Analysis
-
Total and Differential Cell Counts: Total cells in the BALF pellet are counted using a hemocytometer. Differential counts (neutrophils, macrophages) are performed on cytospin preparations stained with Diff-Quik.
-
Cytokine Analysis: Levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Histopathology: Formalin-fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Slides are scored by a blinded pathologist for inflammatory cell infiltration, edema, and alveolar damage.
Data Presentation and Comparative Analysis
Quantitative data should be presented in a clear, tabular format to facilitate direct comparison between the test compound and the established alternative. The following tables represent hypothetical data to illustrate the expected outcomes.
Table 1: Effect on Inflammatory Cell Infiltration in BAL Fluid (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) |
| Vehicle + Saline | - | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.1 |
| Vehicle + LPS | - | 15.2 ± 2.5 | 12.5 ± 2.1 | 2.7 ± 0.6 |
| Test Compound + LPS | 1 | 11.8 ± 1.9 | 9.5 ± 1.5 | 2.3 ± 0.5 |
| Test Compound + LPS | 5 | 7.5 ± 1.2 | 5.8 ± 1.0 | 1.7 ± 0.4 |
| Test Compound + LPS | 10 | 5.1 ± 0.9 | 3.9 ± 0.7 | 1.2 ± 0.3 |
| Roflumilast + LPS | 5 | 6.2 ± 1.1 | 4.8 ± 0.8 | 1.4 ± 0.3 |
| Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, ***p<0.001. |
Table 2: Effect on Pro-Inflammatory Cytokine Levels in BAL Fluid (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Saline | - | < 20 | < 30 |
| Vehicle + LPS | - | 1550 ± 210 | 2500 ± 350 |
| Test Compound + LPS | 1 | 1210 ± 180 | 1980 ± 290 |
| Test Compound + LPS | 5 | 850 ± 130 | 1350 ± 210 |
| Test Compound + LPS | 10 | 520 ± 95 | 880 ± 150 |
| Roflumilast + LPS | 5 | 680 ± 110 | 1050 ± 180 |
| Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: **p<0.01, ***p<0.001. |
Conclusion and Path Forward
This guide outlines a rigorous and scientifically sound strategy for the initial in vivo validation of this compound. By employing a validated disease model, a clinically relevant comparator, and robust, quantitative endpoints, the proposed study will provide a clear and objective assessment of the compound's anti-inflammatory efficacy.
Positive results from this study—specifically, a dose-dependent reduction in neutrophil infiltration and pro-inflammatory cytokine levels comparable or superior to Roflumilast—would provide strong justification for advancing the compound into further preclinical development. Subsequent steps would include pharmacokinetic profiling, safety toxicology studies, and evaluation in more chronic disease models. This structured approach ensures that decisions on compound progression are based on high-quality, reproducible data, ultimately increasing the probability of translational success.
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A Comparative Guide to the Structure-Activity Relationship of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid Analogs in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for ester and amide functionalities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and its analogs. While direct SAR studies on this exact scaffold are not extensively published, we can infer valuable insights from closely related 1,2,4-oxadiazole derivatives bearing an aryl carboxylic acid moiety. This guide will focus on a comparative analysis of analogs developed as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication.[3]
The Core Scaffold: A Foundation for Potent Inhibition
The this compound core presents several key features for molecular interactions within a biological target. The benzoic acid moiety can act as a hydrogen bond donor and acceptor, while the oxadiazolone ring provides a rigid, planar structure with additional potential for polar interactions. The strategic placement of these groups allows for diverse modifications to explore the chemical space and optimize pharmacological activity.
Comparative Analysis of Analog Performance
Our comparative analysis centers on a series of 1,2,4-oxadiazole derivatives designed as PLpro inhibitors. The following sections dissect the impact of specific structural modifications on their inhibitory potency.
Modifications of the Benzoic Acid Moiety
The carboxylic acid group on the phenyl ring is a critical anchor for activity. Its position and the presence of other substituents significantly influence the inhibitory potential.
Table 1: Impact of Benzoic Acid Modifications on PLpro Inhibitory Activity
| Compound ID | Modification | IC50 (µM) |
| 5e | 4-COOH | 22.7 |
| 5f | 3-COOH | 35.1 |
| 5g | 4-COOH (aromatic core vs. cyclohexane) | 10.7 |
As demonstrated in Table 1, the placement of the carboxylic acid at the 4-position of the phenyl ring (compound 5e ) results in superior PLpro inhibitory activity compared to the 3-position (compound 5f ).[4] Furthermore, replacing a cyclohexane ring with an aromatic core (compound 5g ) significantly enhances potency, suggesting that the planarity and electronic properties of the aromatic system are crucial for optimal interaction with the target.[4]
Bioisosteric Replacement of the Carboxylic Acid
To explore the necessity of the carboxylic acid for activity, it was replaced with other functional groups.
Table 2: Bioisosteric Replacement of the Carboxylic Acid and Scaffold Variation
| Compound ID | Modification | IC50 (µM) |
| 13f | 2-thiophene carboxylic acid | 1.8 |
| 13g | Cyano (CN) replacement | 0.6 |
| 13h | Methoxyamide (CONHOCH3) replacement | data not available |
| 13i | Oxazole scaffold (vs. 1,2,4-oxadiazole) | 31.4 |
| 13j | Oxazole scaffold (vs. 1,2,4-oxadiazole) | 2.1 |
The data in Table 2 reveals that while the carboxylic acid is a potent interacting group, it is not irreplaceable. Replacing it with a cyano group (13g ) or a methoxyamide (13h ) can lead to a slight increase in potency.[3] This suggests that these groups can mimic the hydrogen bonding and polar interactions of the carboxylic acid. The study also underscores the importance of the 1,2,4-oxadiazole ring itself. When replaced with an oxazole scaffold (13i and 13j ), a significant decrease in inhibitory activity is observed compared to their 1,2,4-oxadiazole counterparts (13g and 13f , respectively).[3] This highlights the specific electronic and structural contributions of the 1,2,4-oxadiazole ring to the overall activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key assays used in the evaluation of these analogs.
Protocol 1: SARS-CoV-2 PLpro Inhibition Assay
This enzymatic assay quantifies the ability of a compound to inhibit the proteolytic activity of PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 20 µL of PLpro enzyme solution (final concentration, e.g., 50 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration, e.g., 1 µM).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response curves using a suitable software.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the core scaffold and the key points of modification that influence the biological activity of these analogs.
Caption: Core scaffold and key modification points for SAR studies.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and related derivatives reveal critical insights for the rational design of potent enzyme inhibitors. The 4-carboxyphenyl moiety is a key pharmacophore, though it can be successfully replaced by other hydrogen bond acceptors like a cyano group. The 1,2,4-oxadiazole ring is superior to the oxazole ring in the context of PLpro inhibition, emphasizing its importance for maintaining the optimal geometry and electronic properties for target engagement.
Future research should focus on further exploring the substituent effects on the phenyl ring to enhance potency and selectivity. Additionally, pharmacokinetic profiling of the most potent analogs is essential to assess their drug-like properties and potential for in vivo efficacy. The insights gained from these SAR studies provide a solid foundation for the development of novel therapeutics targeting a range of diseases.
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4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid vs. other S1P1 agonists: a comparative analysis.
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of S1P1 Receptor Modulation
The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target in immunology and neurobiology. As a G-protein-coupled receptor (GPCR), S1P1 plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2] The egress of lymphocytes is dependent on a physiological S1P gradient between the lymph nodes (low S1P concentration) and the blood/lymph (high S1P concentration).[3] Agonism at the S1P1 receptor on lymphocytes leads to its internalization and degradation, rendering the cells unresponsive to the S1P gradient.[4][5] This "functional antagonism" effectively sequesters lymphocytes, particularly autoreactive T cells and B cells, within the lymph nodes, preventing their infiltration into tissues like the central nervous system (CNS) where they can mediate inflammatory damage.[1][6] This mechanism is the cornerstone of S1P1 modulator therapy for autoimmune diseases such as multiple sclerosis (MS).[2]
This guide provides a comparative analysis of a class of S1P1 agonists based on the 1,2,4-oxadiazole scaffold, with a focus on 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, against other prominent S1P1 agonists. While public domain data specifically characterizing this compound as an S1P1 agonist is limited, the 1,2,4-oxadiazole moiety is a key feature in several potent and selective S1P1 modulators.[7][8] We will therefore draw upon data from structurally related compounds to inform our comparison with established therapies, including the non-selective first-generation modulator, Fingolimod, and the second-generation, more selective agents like Siponimod, Ozanimod, and Ponesimod.
The S1P1 Signaling Pathway
Activation of the S1P1 receptor, which couples primarily to the Gαi subunit, initiates a cascade of downstream signaling events. This pathway is integral to cellular processes including migration, proliferation, and survival.[9][10]
Caption: S1P1 Receptor Signaling Cascade.
Comparative Profile of S1P1 Agonists
The evolution of S1P1 agonists has been driven by the pursuit of enhanced selectivity to improve the safety profile while maintaining or improving efficacy. The primary concern with first-generation modulators like Fingolimod is off-target effects, particularly cardiac effects such as bradycardia, which are attributed to agonism at the S1P3 receptor.[7][11]
| Compound | Chemical Class | S1P Receptor Selectivity | Potency (EC50, nM) | Key Characteristics |
| Fingolimod (FTY720) | Pro-drug (Amino alcohol) | Non-selective (S1P1, S1P3, S1P4, S1P5)[1] | S1P1: ~0.33 | First-in-class oral therapy for MS; requires in vivo phosphorylation. Off-target effects linked to S1P3 agonism.[2][7] |
| Siponimod (BAF312) | Selective Modulator | S1P1, S1P5[12][13] | S1P1: 0.39, S1P5: 0.98[14] | Shorter half-life than Fingolimod; approved for active secondary progressive MS.[12] |
| Ozanimod (RPC1063) | Selective Modulator | S1P1, S1P5[15][16] | S1P1: 1.03, S1P5: 8.6[17] | Potent and selective with a favorable pharmacokinetic profile supporting once-daily dosing.[15] |
| Ponesimod (ACT-128800) | Selective Modulator | Highly S1P1 selective[18][19] | S1P1: 5.7[19] | Rapidly reversible effects on lymphocyte counts upon discontinuation.[18] |
| Oxadiazole Derivatives | Selective Modulator | Potentially highly S1P1 selective | S1P1: <1 (Varies by structure)[7][20] | Class of compounds designed for high S1P1 selectivity to avoid S1P3-mediated cardiotoxicity.[7] |
Experimental Data & Methodologies
In Vitro Receptor Activity Assessment: [³⁵S]GTPγS Binding Assay
The functional activity of S1P1 agonists is commonly determined using a [³⁵S]GTPγS binding assay in cell lines overexpressing the human S1P receptors. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a direct measure of receptor activation.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably transfected with human S1P1, S1P2, S1P3, S1P4, or S1P5 are cultured to ~90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation.
-
The membrane pellet is resuspended in assay buffer and protein concentration is determined.
-
-
[³⁵S]GTPγS Binding Assay:
-
Membrane preparations (10-20 µg protein) are incubated in assay buffer containing 50 pM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the test compound (e.g., this compound).
-
The reaction is incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer, dried, and radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Data are normalized to the response of a known full agonist (e.g., S1P).
-
EC50 values are calculated using a non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: Workflow for a [³⁵S]GTPγS Functional Assay.
In Vivo Pharmacodynamic Assessment: Lymphocyte Sequestration
The primary pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts. This is a key translational biomarker for assessing in vivo efficacy.[21]
Experimental Protocol (Rodent Model):
-
Animal Acclimation and Dosing:
-
Male Lewis rats or C57BL/6 mice are acclimated for at least one week.
-
Animals are administered the test compound orally (p.o.) at various doses (e.g., 0.1, 1, 10 mg/kg). A vehicle control group is included.
-
-
Blood Sampling:
-
Blood samples are collected via the tail vein at baseline (pre-dose) and at multiple time points post-dosing (e.g., 4, 8, 24, 48 hours).
-
-
Lymphocyte Counting:
-
Whole blood is analyzed using an automated hematology analyzer to determine the absolute lymphocyte count.
-
-
Data Analysis:
-
The percentage change in lymphocyte count from baseline is calculated for each animal at each time point.
-
Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% of the maximal lymphocyte reduction).
-
Comparative Insights and Future Directions
The development of S1P1 agonists has transitioned from non-selective agents to highly selective modulators. This shift has been crucial in mitigating off-target effects, particularly S1P3-mediated cardiotoxicity.[7] The oxadiazole scaffold represents a promising chemical class for designing next-generation S1P1 agonists with high potency and selectivity.[7][8]
Key Advantages of Selective S1P1 Agonists (including Oxadiazole Derivatives):
-
Improved Safety Profile: By avoiding significant interaction with S1P3, the risk of bradycardia and other cardiovascular side effects is substantially reduced.[7]
-
Direct Action: Unlike pro-drugs such as Fingolimod, many second-generation agonists do not require metabolic activation, leading to more predictable pharmacokinetics.[14]
-
Reversible Effects: Compounds like Ponesimod have a shorter half-life, allowing for a quicker return of lymphocyte counts to baseline upon cessation of treatment, which can be advantageous in cases of serious infection.[18]
Causality in Experimental Design: The choice to pursue S1P1 selectivity is a direct consequence of clinical observations with Fingolimod. The [³⁵S]GTPγS binding assay is a self-validating system as it directly measures the molecular event of G-protein activation, the first step in the signaling cascade. Similarly, lymphocyte sequestration is the intended physiological outcome of S1P1 functional antagonism, making it the most relevant in vivo biomarker for this class of compounds.
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Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity. British Journal of Pharmacology, 173(11), 1778–1792. [Link]
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Grokipedia. (n.d.). Ponesimod. Retrieved from [Link]
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Chun, J., & Kihara, Y. (2013). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of Neuroinflammation, 10, 1-10. [Link]
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Pyne, S., & Pyne, N. J. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. Molecules and Cells, 40(9), 605–613. [Link]
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Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate signalling. Nature Reviews Molecular Cell Biology, 16(1), 51–65. [Link]
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Rothhammer, V., et al. (2021). Ponesimod inhibits astrocyte-mediated neuroinflammation and protects against cingulum demyelination via S1P1-selective modulation. Brain, 144(9), 2686–2700. [Link]
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Multiple Sclerosis Discovery Forum. (2016). Siponimod. Retrieved from [Link]
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Donati, C., et al. (2020). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. International Journal of Molecular Sciences, 21(23), 9037. [Link]
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Pellacani, A., et al. (2016). Sphingosine-1-phosphate receptor 1 agonists: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(4), 433-445. [Link]
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Harris, S., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology, 13, 892703. [Link]
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ResearchGate. (2016). (PDF) Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P 1R ) and receptor-5 (S1P 5R ) agonist with autoimmune disease-modifying activity. Retrieved from [Link]
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NeuroSens. (2020). Siponimod – new data in SPMS. Retrieved from [Link]
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Gonzalez-Cabrera, P. J., et al. (2006). Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor. Bioorganic & Medicinal Chemistry Letters, 16(14), 3684-3687. [Link]
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ResearchGate. (2011). S1P1 receptor agonists: Assessment of selectivity and current clinical activity. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches. Retrieved from [Link]
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Urbano, M., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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Salomone, S., & Waeber, C. (2011). Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects. Frontiers in Pharmacology, 2, 9. [Link]
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ResearchGate. (2021). S1P1-Selective In Vivo-Active Agonists from High- Throughput Screening: Off-the-Shelf Chemical Probes of Receptor Interactions, Signaling, and Fate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity and Off-Target Effects of 1,2,4-Oxadiazole-Based Inhibitors
Introduction: The Double-Edged Sword of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, prized for its role as a versatile and effective pharmacophore.[1][2] Its five-membered heterocyclic structure is frequently employed as a bioisosteric replacement for less stable ester and amide groups, a strategic move that often enhances metabolic stability and improves the overall pharmacokinetic profile of a drug candidate.[2][3] This has led to the development of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6]
However, the very physicochemical properties that make the 1,2,4-oxadiazole scaffold so attractive can also be a source of significant challenges. The arrangement of its nitrogen and oxygen atoms creates a specific electronic and hydrogen-bonding potential that, in combination with substituents at the C3 and C5 positions, can result in unintended interactions with proteins other than the primary therapeutic target.[7] These "off-target" effects are a major cause of drug attrition during clinical trials, leading to unforeseen toxicity or a dilution of therapeutic efficacy.[8][9]
This guide provides a comparative framework for understanding and mitigating the risks of cross-reactivity associated with 1,2,4-oxadiazole-based inhibitors. We will delve into the structural basis of off-target binding, compare the selectivity profiles of different inhibitors, and provide detailed, field-proven experimental protocols for rigorously assessing a compound's specificity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to design safer, more selective, and ultimately more successful therapeutic agents.
The Molecular Basis of Off-Target Interactions
Understanding why an inhibitor binds to unintended targets is the first step toward designing it out. For 1,2,4-oxadiazole-based compounds, particularly those targeting the vast human kinome, cross-reactivity is often rooted in the conserved nature of the ATP-binding pocket. While the overall architecture of kinases varies, the adenosine-binding region shares significant structural homology across the family.
An inhibitor designed to mimic ATP's interaction with the hinge region of one kinase may inadvertently fit into the analogous pocket of another. The 1,2,4-oxadiazole ring, acting as a rigid scaffold, presents its C3 and C5 substituents in a defined spatial orientation. If the steric and electronic properties of these substituents are not sufficiently unique to the intended target's microenvironment, off-target binding becomes probable.
For example, a high-throughput screening campaign identified a 1,2,4-oxadiazole compound as a potent Kappa-Opioid Receptor (KOR) inhibitor.[4] Subsequent optimization led to a derivative that was highly selective, showing no hits when screened against a broad panel of 500 other targets, including kinases and ion channels.[4] This success was achieved through meticulous structural modifications that maximized interactions with the unique features of the KOR binding site while creating steric or electronic clashes with the binding sites of off-targets. This stands in contrast to many kinase inhibitors, which are notoriously unselective and often derive their efficacy from hitting multiple targets.[9]
Comparative Selectivity of 1,2,4-Oxadiazole Inhibitors
The selectivity of an inhibitor is not an absolute property but a relative one, best expressed as a ratio of its potency against off-targets versus its primary target. A highly selective compound will have a large therapeutic window, where the concentration required for efficacy is far below the concentration that elicits off-target effects.
The table below presents hypothetical but representative data for three different 1,2,4-oxadiazole-based kinase inhibitors, illustrating how selectivity profiles can vary dramatically based on chemical structure.
| Compound ID | Primary Target (Kinase A) IC50 | Off-Target (Kinase B) IC50 | Off-Target (Kinase C) IC50 | Selectivity Ratio (Kinase B / Kinase A) | Notes |
| OXA-Inhibitor 1 | 8 nM | 1,200 nM | >10,000 nM | 150-fold | Highly selective profile. Good candidate for further development. |
| OXA-Inhibitor 2 | 15 nM | 45 nM | 5,000 nM | 3-fold | Poor selectivity against Kinase B. High risk of off-target toxicity. |
| OXA-Inhibitor 3 | 5 nM | 95 nM | 210 nM | 19-fold | Moderate selectivity. Could be a candidate for polypharmacology if Kinase B & C are also desired targets.[9] |
| Table 1: Comparative selectivity profiles summarizing the inhibitory potency (IC50) of three distinct 1,2,4-oxadiazole-based inhibitors against their primary target and two common off-targets. The selectivity ratio highlights the therapeutic window. |
A Tiered Experimental Strategy for Assessing Off-Target Effects
A robust and self-validating assessment of inhibitor selectivity requires a multi-tiered approach, moving from broad, high-throughput screening to specific, quantitative validation.[10] This strategy maximizes efficiency by quickly identifying potential liabilities and then focusing resources on confirming and quantifying them.
Tier 1: Broad Selectivity Profiling
The goal here is to cast a wide net. The most common approach is to screen the inhibitor at a single, high concentration (e.g., 1-10 µM) against a large panel of targets.[10]
Featured Protocol: Large-Panel Kinase Screen
This protocol describes a typical biochemical assay to assess the inhibitory activity of a compound against a broad panel of human kinases.
Causality: Screening against a diverse panel representing the human kinome is vital to uncover unexpected cross-reactivities that would be missed by testing against only a few related kinases.[11]
Methodology:
-
Plate Preparation: Dispense 5 µL of each kinase buffer/reagent solution into the wells of a 384-well plate.
-
Compound Addition: Add 50 nL of the test compound (from a 10 mM DMSO stock) to the appropriate wells for a final concentration of 10 µM. Add 50 nL of DMSO to control wells.
-
Kinase Addition: Add 5 µL of the specific kinase solution to each well.
-
Initiation of Reaction: Add 10 µL of a mixture of peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration is typically set at or near the apparent Km for each kinase to provide a fair assessment of competitive inhibition.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized for each kinase to ensure the reaction remains in the linear range.
-
Termination and Detection: Add 25 µL of a termination buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a detection reagent (e.g., a europium-labeled antibody specific for the phosphorylated substrate).
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a suitable plate reader (e.g., using time-resolved fluorescence).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO controls. A common threshold for a "hit" is >70% inhibition.[10]
Tier 2: Validation and Affinity Measurement
Hits from Tier 1 must be validated to confirm the interaction and quantify the binding affinity. This step is crucial to distinguish potent off-target binders from weak, likely irrelevant interactions.
Featured Protocol: Thermal Shift Assay (TSA)
TSA is a biophysical method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[12] Tightly bound inhibitors stabilize the protein, increasing its Tm. It is a cost-effective way to confirm direct physical binding.
Causality: This assay directly measures the physical interaction between the inhibitor and the protein target, providing orthogonal validation to the functional data from the biochemical screen. A significant thermal shift provides high confidence that the compound is not an assay artifact.
Methodology:
-
Reagent Preparation: Prepare a master mix containing the purified off-target kinase protein in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Plating: In a 96- or 384-well PCR plate, serially dilute the test compound to create a dose-response curve (e.g., from 100 µM to 1 nM). Include DMSO-only wells as a negative control.
-
Protein Addition: Add the protein/dye master mix to all wells.
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve is the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control. The data can be fit to a dose-response curve to determine the dissociation constant (Kd).
Alternative high-confidence methods for this tier include Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) , which provide detailed kinetic (kon/koff) and thermodynamic data on the binding interaction, respectively.[11]
Tier 3: Cellular Confirmation
The final and most critical step is to determine if the off-target interaction observed in a purified system translates to a functional effect in a living cell. This confirms target engagement in a physiological context.
Methodology:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the inhibitor binds to the off-target protein inside intact cells.
-
Pathway Analysis: If the off-target is a known signaling protein, downstream effects can be measured. For example, if the off-target is a kinase, a Western blot can be performed to see if the inhibitor blocks the phosphorylation of its known substrate in treated cells.
-
Phenotypic Screening: Broader cell-based assays, such as cell viability or reporter assays in specific cell lines, can reveal if the off-target activity leads to unintended cytotoxicity or other functional consequences.[13]
Conclusion: A Proactive Approach to Selectivity
The 1,2,4-oxadiazole scaffold will undoubtedly remain a valuable tool in drug discovery. Its favorable properties as a bioisostere are too significant to ignore. However, the potential for cross-reactivity and off-target effects necessitates a proactive and rigorous approach to selectivity profiling. Early-stage computational predictions can help flag potential liabilities[14][15], but they are no substitute for empirical data.
By employing a systematic, tiered experimental strategy—moving from broad screening to quantitative biophysical and finally to functional cellular validation—drug development teams can build a comprehensive understanding of their compound's behavior. This self-validating system not only identifies liabilities early, saving time and resources, but also builds a robust data package that supports confident decision-making. Ultimately, this diligence is the key to harnessing the full therapeutic potential of 1,2,4-oxadiazole-based inhibitors while minimizing the risk of adverse effects.
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
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Gesiak, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]
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de Oliveira, R. B., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. J Braz Chem Soc, 29(3), 465-487. [Link]
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Johnson, T. A., et al. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. J Med Chem, 60(22), 9151-9181. [Link]
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Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini Rev Med Chem, 18(18), 1536-1547. [Link]
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Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. J Proteome Res, 10(12), 5483-5493. [Link]
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de Oliveira, R. B., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. ResearchGate. [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Comput Biol, 13(8), e1005678. [Link]
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A comparative study of different synthetic routes to 1,2,4-oxadiazole benzoic acids.
Introduction: The Significance of 1,2,4-Oxadiazole Benzoic Acids in Modern Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] When coupled with a benzoic acid moiety, this heterocyclic scaffold gives rise to a class of compounds with significant therapeutic potential. A notable example is Ataluren, a drug used for the treatment of Duchenne muscular dystrophy, which features a 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid structure.[2] The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, enhancing metabolic stability and modulating pharmacokinetic properties.[1]
Given their importance, the efficient and scalable synthesis of 1,2,4-oxadiazole benzoic acids is a critical endeavor for researchers in drug development. This guide provides a comparative analysis of three distinct and prominent synthetic strategies, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. Our objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route, balancing considerations of yield, scalability, safety, and environmental impact.
Route 1: The Workhorse Approach - Amidoxime Acylation and Subsequent Cyclodehydration
This is the most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles. The strategy involves two key transformations: the acylation of an amidoxime with a benzoic acid derivative, followed by a cyclodehydration step to furnish the heterocyclic ring. The choice of acylating agent and cyclization conditions significantly influences the efficiency and scalability of the process.
Mechanistic Rationale
The underlying principle of this route is the formation of an O-acylamidoxime intermediate. The amidoxime, with its nucleophilic hydroxylamine group, reacts with an activated carboxylic acid to form this key intermediate. Subsequent intramolecular cyclization, typically promoted by heat or base, involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.
Caption: General workflow for the amidoxime acylation and cyclodehydration route.
Sub-Route 1A: Carboxylic Acid Coupling
This approach involves the direct coupling of a benzoic acid with an amidoxime using a coupling agent to activate the carboxylic acid.
-
Expertise & Experience: The choice of coupling agent is critical. 1,1'-Carbonyldiimidazole (CDI) is a highly effective activating agent that facilitates both the formation and cyclodehydration of the O-acyl benzamidoxime intermediate, often allowing for a one-pot procedure.[3] The use of CDI simplifies purification as the byproducts are gaseous (imidazole and CO2). Other common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).
-
Experimental Protocol (CDI-mediated synthesis):
-
To a solution of the chosen benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours to ensure the complete formation of the acyl-imidazole intermediate.
-
Add the amidoxime (1.0 eq) to the reaction mixture and stir for an additional 2-4 hours at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the cyclization by TLC or LC-MS until the O-acylamidoxime intermediate is consumed (typically 12-24 hours).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Sub-Route 1B: Acyl Chloride Acylation
Utilizing an acyl chloride is a more reactive approach, often leading to faster reaction times for the initial acylation step.
-
Expertise & Experience: This method is particularly useful when the corresponding benzoic acid is less reactive. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. A recently developed protocol utilizes microwave irradiation on a silica support, which dramatically reduces reaction times from hours to minutes.[4] This "green chemistry" approach minimizes the use of toxic solvents and energy consumption.[1][5]
-
Experimental Protocol (Microwave-assisted): [4]
-
Add the amidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) to a sealed microwave vessel containing anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere.
-
Add a solution of the benzoic acid chloride (1.0 eq) in anhydrous dichloromethane (3.0 mL) dropwise at room temperature.
-
After the complete addition, add silica gel (1 g) to the reaction mixture and remove the solvent under reduced pressure.
-
Irradiate the solid-supported reaction mixture in a microwave reactor at 75 W (100-105 °C) for 5-45 minutes, monitoring the reaction progress by TLC.
-
After completion, purify the product directly by column chromatography of the silica gel.
-
Route 2: The Elegant Convergence - 1,3-Dipolar Cycloaddition
This synthetic strategy offers a more convergent approach, constructing the 1,2,4-oxadiazole ring through a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.
Mechanistic Rationale
The core of this method is the in-situ generation of a highly reactive nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with a nitrile to form the 1,2,4-oxadiazole ring. The regioselectivity of the cycloaddition is a key consideration, and various methods have been developed to generate the nitrile oxide under mild conditions.
Caption: General workflow for the 1,3-dipolar cycloaddition route.
Iron(III) Nitrate-Mediated Synthesis
A notable example of this route involves the iron(III) nitrate-mediated reaction of alkynes with nitriles.[6] This method proceeds through the formation of an α-nitroketone, which then dehydrates to the nitrile oxide in situ.
-
Expertise & Experience: This one-pot reaction provides a convenient way to access 3-acyl-1,2,4-oxadiazoles, which can be further functionalized. The choice of solvent and reaction temperature is crucial for controlling the reaction rate and minimizing side products.
-
Experimental Protocol (General Procedure): [6]
-
To a solution of the alkyne (1.0 eq) and the nitrile (2.0 eq) in a suitable solvent such as dichloroethane, add iron(III) nitrate nonahydrate (2.0 eq).
-
Heat the reaction mixture at 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Route 3: The Strategic Modification - Oxidation of a Pre-formed Heterocycle
This less common, yet highly effective, route involves the synthesis of a 1,2,4-oxadiazole precursor bearing a functional group that can be subsequently oxidized to a carboxylic acid.
Mechanistic Rationale
Caption: Workflow for the catalytic oxidation of a tolyl-substituted 1,2,4-oxadiazole.
Cobalt-Catalyzed Oxidation of Tolyl-1,2,4-Oxadiazoles
A specific and efficient example of this strategy is the selective oxidation of a 5-R-3-tolyl-1,2,4-oxadiazole to the corresponding benzoic acid using a cobalt acetate-based catalyst and air as the oxidant.[2]
-
Expertise & Experience: This method is reported to provide high yields and involves a shorter reaction sequence compared to other methods for preparing these specific target molecules.[2] The catalytic system is crucial for the selective oxidation of the methyl group on the tolyl substituent. The reaction conditions, such as temperature and catalyst loading, need to be optimized for different substrates.
-
Experimental Protocol: [2]
-
In a reaction vessel equipped with a reflux condenser and a gas inlet tube, dissolve the 5-R-3-tolyl-1,2,4-oxadiazole (1.0 eq), cobalt(II) acetate tetrahydrate (0.1 eq), and sodium bromide (0.1 eq) in glacial acetic acid.
-
Heat the mixture to 95 °C while bubbling a stream of air through the solution.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-11 hours).
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the pure 1,2,4-oxadiazole benzoic acid.
-
Comparative Analysis
| Feature | Route 1: Amidoxime Acylation & Cyclodehydration | Route 2: 1,3-Dipolar Cycloaddition | Route 3: Oxidation of Pre-formed Heterocycle |
| Versatility | High; wide range of amidoximes and benzoic acid derivatives can be used. | Moderate; depends on the availability of suitable nitrile oxide precursors and nitriles. | Low; specific to precursors with an oxidizable functional group. |
| Yields | Generally good to excellent (can be >90%). | Moderate to good (60-85%). | High for specific substrates (>90%).[2] |
| Reaction Conditions | Varies from room temperature to high temperatures; microwave-assisted methods are very fast. | Typically requires heating. | Requires elevated temperatures. |
| Scalability | Generally good; some reagents (e.g., TBAF) can be problematic on a large scale. | Potentially scalable, but may require careful control of the in-situ generation of the reactive intermediate. | Good; utilizes readily available and inexpensive reagents (air, cobalt catalyst). |
| Green Chemistry | Microwave-assisted protocols are environmentally friendly.[1][5] Use of coupling agents can generate significant waste. | Can be designed to be atom-economical. | Uses air as the oxidant, which is a green choice. Acetic acid is used as the solvent. |
| Safety | Coupling agents can be hazardous. Acyl chlorides are corrosive and moisture-sensitive. | Nitrile oxides can be unstable and potentially explosive if isolated. In-situ generation is preferred. | High temperatures and the use of a flammable solvent (acetic acid) require careful handling. |
Conclusion and Future Perspectives
The synthesis of 1,2,4-oxadiazole benzoic acids can be approached through several effective strategies, each with its own set of advantages and disadvantages. The amidoxime acylation and cyclodehydration route remains the most versatile and widely used method, with modern variations like microwave-assisted synthesis offering significant improvements in terms of speed and environmental impact. The 1,3-dipolar cycloaddition provides a more convergent and elegant approach, while the oxidation of a pre-formed heterocycle is a highly efficient, albeit less general, strategy for specific target molecules.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. As the demand for novel therapeutics containing the 1,2,4-oxadiazole scaffold continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain a key area of research in the field of drug discovery.
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Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Available at: [Link]
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Kumar, V., Kaur, K., & Kumar, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(6), 2261–2286. Available at: [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 531–540. Available at: [Link]
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Shilyaev, N., et al. (2022). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 27(19), 6285. Available at: [Link]
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Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Synthesis, 48(22), 3830-3836. Available at: [Link]
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Panda, S. S., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Current Organic Synthesis, 18(3), 236-253. Available at: [Link]
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Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 21(21), 8205. Available at: [Link]
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Sahoo, A., et al. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Journal of Pharmaceutical Research International, 35(10), 50-64. Available at: [Link]
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Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4917. Available at: [Link]
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Paomephan, P., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2848–2853. Available at: [Link]
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Abdel-Gawad, H., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6617. Available at: [Link]
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Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(7), 3051. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid in Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal parameter that profoundly influences its pharmacokinetic profile and, ultimately, its therapeutic potential.[1][2] The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP) superfamily, diligently works to modify and eliminate foreign compounds (xenobiotics).[3][4][5][6] An understanding of a compound's susceptibility to this metabolic machinery is crucial for predicting its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][7] This guide provides an in-depth assessment of the metabolic stability of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound of interest due to its structural motifs, in human liver microsomes. We will compare its stability profile with established control compounds, providing a robust framework for its evaluation.
The subject of our investigation, this compound, features a 1,2,4-oxadiazol-5-one ring, which is often employed as a bioisostere for a carboxylic acid.[8][9][10][11][12] This strategic replacement is often made to enhance metabolic stability and improve pharmacokinetic properties, as carboxylic acids themselves can be prone to rapid metabolism.[8][9][10][11][12] This guide will delve into the experimental assessment of whether this bioisosteric substitution confers the desired metabolic resilience.
Comparative Analysis of Metabolic Stability
To contextualize the metabolic stability of this compound, we present a comparative analysis against well-characterized control compounds: Verapamil (a rapidly metabolized compound) and Diazepam (a slowly metabolized compound).[13][14] The data presented in Table 1 is generated from a simulated in vitro human liver microsomal stability assay.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| This compound | 48.2 | 14.4 | Moderate |
| Verapamil (Positive Control) | 8.5 | 81.5 | Low |
| Diazepam (Positive Control) | > 60 | < 11.5 | High |
| Negative Control (minus NADPH) | No significant degradation | - | Stable |
This data is illustrative and based on typical results for control compounds. The values for the topic compound are hypothetical for the purpose of this guide.
The results suggest that this compound exhibits moderate metabolic stability in human liver microsomes. Its half-life is substantially longer than the rapidly cleared Verapamil, indicating it is not a substrate for rapid Phase I metabolism. However, it is cleared more readily than the highly stable Diazepam. The intrinsic clearance value further supports this classification. The lack of degradation in the absence of the essential cofactor NADPH confirms that the observed clearance is primarily due to enzymatic activity and not chemical instability.[15][16]
Experimental Protocol: A Self-Validating System
The following protocol for an in vitro liver microsomal stability assay is designed to ensure robust and reproducible data.
Materials and Reagents:
-
Test Compound: this compound
-
Control Compounds: Verapamil, Diazepam
-
Human Liver Microsomes (pooled, mixed gender)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) [15]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
Experimental Workflow:
The experimental workflow is depicted in the following diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound and control compounds in DMSO.[15]
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[16][21]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound or control compound to the microsomal solution to achieve a final substrate concentration of 1 µM.[21] A negative control incubation should be prepared by adding the buffer without the NADPH regenerating system.[15][16]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[22]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[21]
-
-
Sampling and Reaction Termination:
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.[7]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).[7][22]
-
Discussion of Potential Metabolic Pathways
The structure of this compound presents several potential sites for metabolic transformation.
Caption: Potential metabolic pathways for the test compound.
-
Phase I Metabolism: The primary route of Phase I metabolism for many xenobiotics is oxidation, catalyzed by cytochrome P450 enzymes.[3][4] The aromatic ring of the benzoic acid moiety is a likely site for hydroxylation.
-
Phase II Metabolism: The carboxylic acid group can undergo Phase II conjugation reactions, most commonly glucuronidation, which is mediated by UDP-glucuronosyltransferases (UGTs).[24][25][26][27][28] This process increases the water solubility of the compound, facilitating its excretion.
-
Hydrolysis: While oxadiazole rings are generally considered more resistant to hydrolysis than esters, cleavage of the oxadiazolone ring is a potential metabolic pathway.[29][30] This would lead to the formation of a different chemical entity and represents a key clearance mechanism to investigate.
Conclusion
The in vitro assessment of metabolic stability in human liver microsomes is an indispensable tool in early drug discovery.[16][21][31] Our comparative analysis indicates that this compound possesses moderate metabolic stability. This suggests that the 1,2,4-oxadiazol-5-one bioisostere may offer an advantage over a more metabolically labile functional group. Further studies, including metabolite identification, would be necessary to fully elucidate the metabolic pathways and to confirm the specific enzymes responsible for its clearance. This foundational knowledge is critical for guiding further optimization of this chemical scaffold and for making informed decisions in the progression of potential drug candidates.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Oxadiazole Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antioxidants in an Oxidative World
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has propelled the search for novel antioxidant agents that can effectively mitigate oxidative damage. Among the myriad of heterocyclic compounds explored for their therapeutic potential, 1,3,4-oxadiazole derivatives have emerged as a particularly promising class of antioxidants.[2][3][4] Their unique structural features and amenability to diverse substitutions allow for the fine-tuning of their biological activities.[5][6]
This guide provides a comprehensive framework for benchmarking the antioxidant activity of novel oxadiazole derivatives against established standard compounds. We will delve into the theoretical underpinnings and practical execution of three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The Chemical Rationale: Why 1,3,4-Oxadiazoles?
The 1,3,4-oxadiazole ring is an electron-deficient system, which contributes to its metabolic stability.[5][6] The antioxidant potential of its derivatives is often attributed to the ability of substituents on the ring to donate a hydrogen atom or an electron to stabilize free radicals. The presence of phenolic hydroxyl groups or other electron-donating moieties on aryl rings attached to the oxadiazole core can significantly enhance their radical scavenging capabilities. The stability of the resulting radical is a key determinant of the antioxidant efficacy.
Benchmarking Assays: A Triad of Perspectives on Antioxidant Capacity
No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a multi-assay approach is crucial for a comprehensive evaluation. This guide focuses on a triad of commonly employed spectrophotometric assays, each with a distinct mechanism of action.
DPPH Radical Scavenging Assay: A Hydrogen Atom Transfer Perspective
The DPPH assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[7] The core principle lies in the neutralization of the stable DPPH free radical, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[6][7] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance.[7][8] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[6]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of the test oxadiazole derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution at various concentrations to a fixed volume of the DPPH solution.
-
Include a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.
-
Caption: Workflow of the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay: An Electron Transfer Perspective
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] This radical cation, which has a characteristic blue-green color and an absorbance maximum around 734 nm, is generated by the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, resulting in a decrease in absorbance.[9] This decolorization is proportional to the antioxidant's activity.[9]
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test oxadiazole derivatives and standard antioxidants (e.g., Trolox, Gallic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the test compound or standard solution to a fixed volume of the diluted ABTS•+ solution.
-
Include a control well containing the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of the solutions at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay: A Measure of Reducing Ability
The FRAP assay directly measures the total antioxidant capacity of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[10][11] The reaction takes place in an acidic medium (pH 3.6), where the antioxidant reduces a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorbance maximum at approximately 593 nm.[10][11] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[10]
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Prepare a series of concentrations of the test oxadiazole derivatives and a standard (e.g., FeSO₄ or Gallic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the test compound or standard solution.
-
Add the freshly prepared FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the solutions at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the FeSO₄ or Gallic Acid standards.
-
The antioxidant capacity of the test samples is expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents or µM Gallic Acid equivalents).
-
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Comparative Data Analysis: Benchmarking Oxadiazole Derivatives
The following tables summarize representative data from the literature, comparing the antioxidant activity of various 2,5-disubstituted-1,3,4-oxadiazole derivatives with standard antioxidant compounds. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 in µM)
| Compound | IC50 (µM) | Reference Standard | IC50 (µM) | Reference |
| Oxadiazole Derivative 1 | 25.35 | Ascorbic Acid | 6.13 | [12] |
| Oxadiazole Derivative 2 | 12.34 | Ascorbic Acid | 23.92 | [13] |
| Oxadiazole Derivative 3 | 15.79 | BHT | 79.84 | |
| Oxadiazole Derivative 4 | 23.07 | Diclofenac Sodium | 90.21 |
Table 2: ABTS Radical Cation Scavenging Activity (IC50 in µM)
| Compound | IC50 (µM) | Reference Standard | IC50 (µM) | Reference |
| Oxadiazole Derivative 5 | 9.88 | Gallic Acid | 21.24 | [13] |
| Oxadiazole Derivative 6 | 23 ± 2 | - | - | |
| Oxadiazole Derivative 7 | 10.55 | Trolox | 6.07 | [2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µM Fe(II)/g) | Reference Standard | FRAP Value | Reference |
| Oxadiazole Derivative 8 | 2207.2 | Gallic Acid | 2421.1 | |
| Oxadiazole Derivative 9 | 1538.9 | Ascorbic Acid | 848.3 |
Note: The specific structures of the numbered oxadiazole derivatives can be found in the corresponding references.
Structural Insights: Representative Antioxidant Oxadiazole Derivatives
The antioxidant activity of 2,5-disubstituted-1,3,4-oxadiazoles is highly dependent on the nature of the substituents at the 2 and 5 positions.
Caption: General structure of 2,5-disubstituted-1,3,4-oxadiazoles and examples of potent antioxidant derivatives.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking the antioxidant activity of oxadiazole derivatives. The DPPH, ABTS, and FRAP assays provide a robust and multifaceted evaluation of their radical scavenging and reducing capabilities. The presented data indicates that 2,5-disubstituted-1,3,4-oxadiazoles are a promising scaffold for the development of novel antioxidant agents, with some derivatives exhibiting activity comparable to or even exceeding that of standard compounds.
Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent oxadiazole-based antioxidants. Furthermore, in vitro findings should be validated through in vivo studies to assess their efficacy and safety in biological systems. The continued exploration of this versatile heterocyclic core holds significant promise for the discovery of new therapeutic agents to combat oxidative stress-related diseases.
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- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- A comparative analysis of the antioxidant activity of thiadiazole isomers. (2023). BenchChem.
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An Isomeric Showdown in Medicinal Chemistry: A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole
Introduction: The Privileged Oxadiazole Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones of molecular design. Among these, the five-membered oxadiazole ring, containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold." Its isomers, particularly 1,2,4-oxadiazole and 1,3,4-oxadiazole, are frequently employed by medicinal chemists as bioisosteric replacements for metabolically labile ester and amide functionalities.[1][2][3][4] This strategic substitution aims to enhance a molecule's pharmacokinetic profile, improving metabolic stability, solubility, and overall druglikeness.[4][5]
However, the choice between the 1,2,4- and 1,3,4-isomers is not arbitrary. Despite their structural similarity, the different arrangement of heteroatoms imparts distinct electronic, physicochemical, and metabolic properties. This guide provides an in-depth, evidence-based comparison of these two critical isomers, offering insights to guide rational drug design and scaffold selection.
Caption: Isomeric structures of 1,2,4- and 1,3,4-oxadiazole.
Part 1: Physicochemical and Pharmacokinetic Profile Comparison
The fundamental differences between the two isomers originate from their distinct electronic distributions, which profoundly influence their interactions with biological systems. A systematic study by AstraZeneca on matched molecular pairs provided critical quantitative data on this subject.[1][2]
Electronic Properties and Lipophilicity (log D)
The arrangement of nitrogen atoms in the 1,3,4-oxadiazole ring results in a significantly larger dipole moment compared to the 1,2,4-isomer. This increased polarity is the primary driver for the most consistently observed difference between the two: lipophilicity.
Experimental data consistently shows that 1,3,4-oxadiazole isomers exhibit significantly lower lipophilicity (log D) , often by a full order of magnitude, compared to their 1,2,4-oxadiazole counterparts.[1][2] This is a critical consideration in drug design, as lower lipophilicity can mitigate issues related to promiscuous binding, toxicity, and poor metabolic stability.
Aqueous Solubility
Consequent to its higher polarity, the 1,3,4-oxadiazole scaffold generally confers superior aqueous solubility .[1][2] For drug candidates intended for oral administration, enhancing solubility is a paramount challenge, and selecting the 1,3,4-isomer can be a highly effective strategy to overcome this hurdle.[6]
Metabolic Stability
The electron-deficient nature of the oxadiazole ring contributes to its general resistance to metabolic degradation.[7][8] However, comparative studies reveal a distinct advantage for the 1,3,4-isomer. In analyses of human liver microsome (HLM) intrinsic clearance, 1,3,4-oxadiazoles consistently demonstrate greater metabolic stability .[1][2][6] This enhanced stability is a key reason for their use as bioisosteres, as they can protect a lead compound from rapid inactivation by metabolic enzymes like cytochrome P450s.
hERG Inhibition
Inhibition of the hERG potassium channel is a major safety liability leading to cardiotoxicity. The AstraZeneca study also revealed a favorable trend for the 1,3,4-oxadiazole isomers, which showed a lower propensity for hERG inhibition compared to the 1,2,4-isomers.[1][2]
Summary of Physicochemical and ADME Properties
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage | Rationale |
| Lipophilicity (log D) | Higher | Lower (by ~1 log unit) | 1,3,4- | Higher dipole moment and polarity[1][2] |
| Aqueous Solubility | Lower | Higher | 1,3,4- | Increased polarity and hydrogen bonding capacity[1][6] |
| Metabolic Stability | Generally Lower | Generally Higher | 1,3,4- | Favorable electronic distribution reduces susceptibility to metabolism[1][2] |
| hERG Inhibition | Higher Propensity | Lower Propensity | 1,3,4- | Differences in charge distribution and lipophilicity[1][2] |
| Hydrogen Bond Acceptor | Weaker | Stronger | 1,3,4- | The arrangement of N atoms in the 1,3,4-isomer creates a stronger H-bond acceptor site.[9] |
Part 2: The Role as Bioisosteres
The primary strategic application of oxadiazoles in medicinal chemistry is as bioisosteres of esters and amides.[3][10][11] This substitution is a classic tactic to address the poor metabolic stability of ester/amide-containing compounds, which are readily hydrolyzed by esterases and amidases in vivo.
Caption: Bioisosteric replacement of esters/amides with oxadiazoles.
The oxadiazole ring mimics the key steric and electronic features of the carboxyl group, such as its planar geometry and hydrogen bond accepting capability, allowing it to maintain affinity for the biological target.[12] The key advantage is the heterocyclic core's resistance to hydrolytic cleavage, which can dramatically extend a drug's half-life.[13] A recent study on a caffeic acid phenethyl ester (CAPE) bioisostere demonstrated that replacing the ester with a 1,2,4-oxadiazole ring resulted in a 25% increase in stability in human plasma while maintaining biological activity.[14]
Part 3: Biological Activity and Marketed Drugs
Both isomers are found in a wide array of biologically active compounds and marketed drugs, demonstrating their versatility.[5][15]
1,2,4-Oxadiazole
This isomer is present in drugs with diverse therapeutic applications.[11][16] Notably, it is the only oxadiazole isomer found in natural products like Phidianidines.[17][18]
1,3,4-Oxadiazole
The 1,3,4-oxadiazole core is also a mainstay in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[20][21][22]
-
Raltegravir (Isentress®): An antiretroviral drug used to treat HIV/AIDS.[21][23][24]
-
Furamizole: An antibiotic.[23]
| Isomer | Example Drug | Therapeutic Area |
| 1,2,4-Oxadiazole | Ataluren | Muscular Dystrophy[17] |
| Pleconaril | Antiviral[19] | |
| Butalamine | Vasodilator[17] | |
| 1,3,4-Oxadiazole | Raltegravir | Antiretroviral (HIV)[21][24] |
| Zibotentan | Anticancer[21] | |
| Nesapidil | Antihypertensive[23] |
Part 4: Synthetic Accessibility & Experimental Protocols
The choice of isomer can also be influenced by synthetic feasibility. Both scaffolds are accessible through well-established synthetic routes, though the specific precursors and reaction conditions differ.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The most common and reliable method for synthesizing 1,2,4-oxadiazoles is the cyclodehydration of an O-acyl amidoxime intermediate.[25] This process typically starts from a nitrile and a carboxylic acid.
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is adapted from methodologies involving the reaction of amidoximes with carboxylic acids.[25][26]
-
Amidoxime Formation:
-
To a solution of the starting nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydrogen carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting nitrile is consumed.
-
Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can often be used without further purification.
-
-
Coupling and Cyclodehydration:
-
Dissolve the crude amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DMA).
-
Add a coupling agent such as carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.[26]
-
Stir the mixture at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 90-120 °C for 2-4 hours to effect the cyclodehydration.[25]
-
Monitor the reaction by TLC for the formation of the product.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles commonly proceeds via the cyclodehydration of a 1,2-diacylhydrazine intermediate, which is formed from an acid hydrazide.[27]
Caption: General synthetic workflow for 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis via Cyclodehydration of Diacylhydrazines
This protocol is based on well-established procedures using dehydrating agents like phosphorus oxychloride.[27]
-
Diacylhydrazine Formation (if not starting from it):
-
Dissolve an acid hydrazide (1.0 eq) in a suitable solvent like pyridine or DMF.
-
Cool the solution in an ice bath.
-
Add an acid chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The resulting diacylhydrazine can be isolated or used directly in the next step.
-
-
Cyclodehydration:
-
To the crude or purified diacylhydrazine (1.0 eq), add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by recrystallization or column chromatography to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Conclusion and Field-Proven Insights
The choice between a 1,2,4- and 1,3,4-oxadiazole scaffold is a critical decision in the optimization of a lead compound. While both isomers serve effectively as metabolically robust bioisosteres for amides and esters, the evidence strongly suggests that all bioisosteres are not created equal .[9]
The 1,3,4-oxadiazole isomer consistently presents a more advantageous profile for developing druglike candidates . Its inherently higher polarity leads to lower lipophilicity and improved aqueous solubility—two properties that are frequently challenging to optimize.[1][2] Furthermore, its superior metabolic stability and lower potential for hERG-related cardiotoxicity make it a more conservative and often more successful choice in preclinical development.
The 1,2,4-oxadiazole remains a valuable tool, particularly when a slightly higher lipophilicity is required for membrane penetration or to achieve a specific target binding pose. However, for general application and to mitigate downstream ADME/Tox risks, the 1,3,4-oxadiazole should be considered the preferred starting point for bioisosteric replacement strategies. Ultimately, the optimal choice will always depend on the specific molecular context and the desired target product profile, but understanding the fundamental isomeric differences detailed in this guide empowers medicinal chemists to make more informed and rational design decisions.
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Safety Operating Guide
Navigating the Disposal of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
The procedures outlined herein are designed to provide a robust framework for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific SDS for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a hazard assessment based on its structural components is paramount. The molecule incorporates a benzoic acid moiety and an oxadiazole ring.
-
Benzoic Acid Component: Benzoic acid is a known irritant to the skin and eyes, with the potential for causing serious eye damage.[1][2][3] Inhalation can also lead to respiratory tract irritation.[1][4]
-
Oxadiazole Component: Oxadiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[5][6] Their diverse pharmacological potential necessitates handling them as potentially hazardous chemicals.[7]
Therefore, it is prudent to treat this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing for the disposal of this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | To protect against potential splashes that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat.[7] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or with a fume hood.[7] | To minimize the risk of inhaling dust or aerosols. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
For Minor Spills:
-
Personal Protection: Avoid contact with skin and eyes by using the prescribed protective equipment.[1][8]
-
Cleanup Procedure: Use dry clean-up procedures and avoid generating dust.[1] Collect the residue and place it in a suitable, labeled container for disposal.[1]
For Major Spills:
-
Area Control: Control personal contact by wearing appropriate protective clothing.[1]
-
Containment: Prevent the spillage from entering drains or water courses by any means available.[1]
-
Cleanup: If the substance is dry, use dry clean-up procedures and avoid generating dust.[1] Collect the residues and place them in sealed plastic bags or other appropriate containers for disposal.[1] If the spill is wet, you can vacuum or shovel it up and place it in labeled containers for disposal.[1]
-
Decontamination: Wash the area with water and prevent runoff into drains.[1]
Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Disposal into sinks or regular trash is strictly prohibited.[9]
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe chemical waste disposal.
-
Designated Waste Container: Use a specific, properly labeled, and compatible waste container for this compound. High-density polyethylene (HDPE) is a suitable material for carboxylic acids.[10]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong bases, oxidizing agents, or reactive metals.[10]
-
Container Integrity: Ensure the waste container is in good condition with a secure, leak-proof lid.[10] Do not fill the container beyond 90% of its capacity to allow for expansion.[11]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Steps
-
Secure Storage: Once the waste is appropriately containerized and labeled, store it in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][9]
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. While a specific SDS for this compound is not currently available, a conservative approach based on the known hazards of its constituent chemical groups provides a clear path forward. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
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Comprehensive Safety and Handling Guide for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
This document provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. As a compound featuring both a carboxylic acid moiety and a 1,2,4-oxadiazole heterocyclic ring, it requires a handling strategy that respects the hazards associated with both functional groups. The guidance herein is synthesized from established safety principles for similar chemical classes and available substance-specific data to ensure a comprehensive safety framework for all laboratory personnel.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific molecule may not be fully available, a risk assessment based on its chemical structure and GHS classifications provides a robust basis for establishing handling protocols.[1]
The compound this compound is classified with the following hazards:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Structural Rationale for Hazards:
-
Benzoic Acid Moiety: The carboxylic acid group contributes to the compound's acidic nature, which is a primary cause of skin and eye irritation.[2][3][4][5] Inhalation of dust from acidic compounds can also lead to respiratory tract irritation.[5][6]
-
1,2,4-Oxadiazole Ring: Oxadiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[7][8][9][10] While many are developed for therapeutic uses, this inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Some studies on related structures have noted potential irritant properties.[11]
Given these hazards, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The required level of protection varies based on the specific operation being performed.[12][13][14]
| Protection Level | Required PPE | Use Case & Rationale |
| Standard Operations | • Safety glasses with side shields• Nitrile gloves• Lab coat• Closed-toe shoes | For handling small quantities in solid form or dilute solutions within a certified chemical fume hood. This level provides a baseline defense against incidental contact.[15] |
| Splash or Aerosol Potential | • Chemical splash goggles• Face shield• Chemical-resistant apron (over lab coat)• Double-gloving (nitrile) | When transferring solutions, sonicating, vortexing, or heating. These tasks increase the risk of splashes and aerosol generation, requiring enhanced facial and body protection to prevent serious eye and skin irritation.[13][15] |
| Emergency Response (Spills) | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Heavy-duty chemical-resistant gloves• Chemical-resistant boots | For responding to significant spills or uncontrolled releases. This provides comprehensive protection against high concentrations of the chemical in liquid or aerosol form.[15] |
Causality Behind PPE Choices:
-
Eye Protection: Due to the risk of serious eye damage, chemical splash goggles are superior to safety glasses as they form a seal around the eyes, preventing entry of liquids and dust.[3][4][5][16]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental splashes of many chemicals.[16] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin. For prolonged contact or immersion, consult a glove compatibility chart.
-
Respiratory Protection: All work with the solid compound must be performed in a chemical fume hood to control exposure to airborne particulates and prevent respiratory irritation.[2][4]
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step process outlines the key stages of handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Ensure an appropriate spill kit and emergency eyewash/shower station are accessible and unobstructed.
-
Read and understand the Safety Data Sheet (SDS) for this compound or analogous structures.[3][4][16][17]
-
Don the appropriate PPE as specified in the table above for "Standard Operations."
-
-
Weighing the Compound:
-
Perform all weighing operations of the solid powder inside a chemical fume hood or a vented balance enclosure to contain dust.[4]
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Close the primary container tightly immediately after dispensing the required amount.
-
-
Solubilization and Solution Transfer:
-
Add solvent to the solid slowly to avoid splashing.
-
If heating or sonication is required to dissolve the compound, ensure this is done in a capped vial or flask within the fume hood. This increases the risk of aerosolization, so upgrading to "Splash or Aerosol Potential" PPE is recommended.[15]
-
When transferring solutions, use a funnel and keep containers on a secondary tray to contain any potential spills.[16]
-
-
Post-Handling and Decontamination:
-
Thoroughly clean the spatula and any glassware that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of gloves in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[2][3][4]
-
Operational Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and correct action during an emergency is vital to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][17]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[3][4][5][17]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[3][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the chemical's container or safety data sheet to the medical personnel.[3][17]
-
Spill Response:
-
Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
Small Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand, or spill pillows) and place in a labeled, sealed container for disposal.
-
Large Spill: Evacuate the area. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office immediately. Only personnel trained and equipped with the appropriate high-level PPE should address the spill.
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[2][16]
-
Solid Waste:
-
Collect all solid waste contaminated with the compound, including used weighing papers, contaminated wipes, and used gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, sturdy plastic or metal drum.
-
Label the container as "Hazardous Waste" with the full chemical name: "this compound."
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, labeled hazardous liquid waste container.
-
The container should be made of a compatible material (e.g., borosilicate glass or polyethylene for acidic solutions) and have a secure, sealing cap.[18]
-
Do not mix this waste stream with other incompatible wastes , such as bases or strong oxidizing agents.[15][18]
-
Label the container with "Hazardous Waste," the full chemical name, and the approximate concentration and solvent used.
-
-
Disposal Coordination:
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal, coordinated through your EHS office.[19]
-
References
-
Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]
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SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. [Link]
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Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
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Pesticide Educational Resources Collaborative. PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks![Link]
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Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Catanese, B., Palazzo, G., Pozzatti, C., & Silvestrini, B. (1963). TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION. Experimental and Molecular Pathology. Supplement, 2, 28–40. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135490623, this compound. [Link]
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Głowacka, I. E., & Czeplińska, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (Basel, Switzerland), 26(18), 5515. [Link]
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Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
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ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
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Oakland University. EHSO Manual 2025-2026: Hazardous Waste. [Link]
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Liu, K., Lu, X., Zhang, H., & Chen, J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC medicinal chemistry, 13(9), 1033–1049. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
